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  • Product: 4-Nitrobenzoyl J acid
  • CAS: 132-88-7

Core Science & Biosynthesis

Foundational

4-Nitrobenzoyl J acid chemical structure and physical properties

An In-depth Technical Guide to 4-Nitrobenzoyl J Acid Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-Nitrobenzoyl J acid (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Nitrobenzoyl J Acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Nitrobenzoyl J acid (CAS No. 132-88-7), a specialized chemical intermediate of significant interest in pharmaceutical research and materials science. We will delve into its core chemical structure, physicochemical properties, a validated synthesis protocol with mechanistic insights, and key analytical characterization techniques. Furthermore, this document explores its applications as a strategic building block in drug development and other advanced chemical syntheses, concluding with essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this versatile compound.

Core Chemical Identity and Structure

4-Nitrobenzoyl J acid is a complex naphthalene derivative. Its structure is characterized by a J acid (4-hydroxy-7-aminonaphthalene-2-sulfonic acid) core that is acylated at the amino group with a 4-nitrobenzoyl moiety. This unique combination of a sulfonic acid group, a hydroxyl group, an amide linkage, and a nitroaromatic system imparts a distinctive set of properties and reactivity.

The systematic IUPAC name for this compound is 4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid [1].

Common synonyms include:

  • 4-Nitrobenzoyl J acid

  • 4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid[1]

The structure integrates three key functional domains:

  • Naphthalene-2-sulfonic Acid Core : This part of the molecule provides high polarity and aqueous solubility[1].

  • Hydroxyl Group (-OH) : Located at the C4 position, this group can participate in hydrogen bonding and potential metal chelation[1].

  • 4-Nitrobenzoyl Amide Moiety : The amide linkage connects the J acid core to the 4-nitrobenzoyl group. The strong electron-withdrawing nature of the para-nitro group makes the benzoyl portion highly electrophilic[1].

Structural Diagram

Caption: Chemical structure of 4-Nitrobenzoyl J acid.

Physicochemical and Spectroscopic Properties

A summary of the key identifiers and physicochemical properties of 4-Nitrobenzoyl J acid is provided below for quick reference.

PropertyValueReference
CAS Number 132-88-7[1]
Molecular Formula C₁₇H₁₂N₂O₇S[1]
Molecular Weight 388.35 g/mol [1]
Appearance Expected to be a solid powder.Inferred
Solubility Soluble in organic solvents such as chloroform and methanol; less soluble in water.[1]
SMILES C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)[O-][1]
InChI Key YKEZWGMBLVPRBW-UHFFFAOYSA-N[1]
Spectroscopic Data (Predicted)

While experimental spectra are best obtained on a specific batch, predicted nuclear magnetic resonance (NMR) and infrared (IR) data provide a valuable reference for characterization.

TechniquePredicted DataReference
¹H NMR 4-Nitrobenzoyl aromatic H: 8.30–8.45 ppm (AA'BB' system); Amide N-H: ~11.0 ppm (exchangeable)[1]
¹³C NMR Carbonyl (C=O): 165–168 ppm; Nitrobenzoyl C1: 148–150 ppm; C2/C6: 128–130 ppm; Naphthalene C-OH: 160–162 ppm[1]
IR Spectroscopy Carbonyl (C=O) stretch: ~1700 cm⁻¹; Nitro (N=O) stretches: ~1500 cm⁻¹[1]

Synthesis and Mechanistic Insights

The synthesis of 4-Nitrobenzoyl J acid is achieved via the nucleophilic acyl substitution reaction between J acid (4-hydroxy-7-aminonaphthalene-2-sulfonic acid) and 4-nitrobenzoyl chloride. The amino group on the J acid acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride.

Causality in Experimental Design
  • Choice of Reagents : 4-Nitrobenzoyl chloride is an ideal acylating agent due to the high reactivity of the acid chloride, which is further enhanced by the electron-withdrawing nitro group[2]. J acid provides the core structure with a nucleophilic amino group.

  • Reaction Conditions : The reaction is typically carried out in a basic aqueous medium. The base (e.g., sodium carbonate or sodium hydroxide) serves two critical purposes: it deprotonates the sulfonic acid and phenolic hydroxyl groups to improve solubility in water, and it neutralizes the HCl gas that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol: Synthesis of 4-Nitrobenzoyl J Acid

Materials:

  • J acid (4-hydroxy-7-aminonaphthalene-2-sulfonic acid)

  • 4-Nitrobenzoyl chloride

  • Sodium Carbonate (Na₂CO₃)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ice

Procedure:

  • Dissolution of J Acid : In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve one molar equivalent of J acid in a 10% aqueous solution of sodium carbonate. The amount of solution should be sufficient to fully dissolve the J acid. Cool the resulting solution to 0-5 °C in an ice bath.

  • Preparation of Acylating Agent : Separately, dissolve 1.05 molar equivalents of 4-nitrobenzoyl chloride in a minimal amount of a suitable water-miscible solvent like acetone or tetrahydrofuran.

  • Acylation Reaction : Add the 4-nitrobenzoyl chloride solution dropwise to the cold, stirring J acid solution over a period of 60-90 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • Reaction Completion : After the addition is complete, allow the mixture to stir for an additional 2-3 hours while maintaining the cold temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Product Precipitation : Once the reaction is complete, slowly acidify the reaction mixture by adding concentrated hydrochloric acid until the pH reaches approximately 1-2. This will protonate the sulfonic acid and precipitate the product.

  • Isolation and Purification : Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and any remaining acid.

  • Drying : Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Synthesis Workflow Diagram

G start Start dissolve Dissolve J Acid in aq. Na2CO3 Solution start->dissolve cool Cool to 0-5 °C dissolve->cool react Dropwise Addition of Acyl Chloride cool->react acyl_prep Prepare 4-Nitrobenzoyl Chloride Solution acyl_prep->react stir Stir for 2-3 hours at < 5 °C react->stir precipitate Acidify with HCl to pH 1-2 stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold DI Water filter->wash dry Dry in Vacuum Oven wash->dry end_node End: Purified 4-Nitrobenzoyl J Acid dry->end_node

Caption: Experimental workflow for the synthesis of 4-Nitrobenzoyl J acid.

Applications in Research and Drug Development

4-Nitrobenzoyl J acid is not typically an active pharmaceutical ingredient (API) itself but serves as a valuable intermediate and building block in organic synthesis.

  • Pharmaceutical Intermediates : Its structure is well-suited for creating more complex molecules. The nitro group can be readily reduced to an amine, providing a new site for further chemical modification. This makes it a strategic precursor in the synthesis of various drug candidates[1].

  • Dye and Pigment Industry : Naphthalene-based compounds are foundational in the dye industry. The specific chromophoric and auxochromic groups in 4-Nitrobenzoyl J acid make it a candidate for developing specialized dyes.

  • Material Science : The compound's unique electronic properties, conferred by the nitroaromatic system, make it of interest for research into novel polymers and functional materials[1].

Safety, Handling, and Storage

Hazard Assessment
  • 4-Nitrobenzoyl chloride (Precursor) : Corrosive. Reacts with water, releasing toxic gas[3]. Causes severe skin burns and eye damage.

  • J Acid (Precursor) : May cause skin and eye irritation.

  • 4-Nitrobenzoyl J acid (Product) : As an aromatic nitro compound and sulfonic acid derivative, it should be handled as a potential irritant. The hazards associated with long-term exposure have not been fully evaluated.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE) : Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Ventilation : All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases[4].

  • Spill Response : In case of a spill, contain the material, prevent it from entering waterways, and clean up using appropriate absorbent materials. Do not use water for cleaning up spills involving the 4-nitrobenzoyl chloride precursor[5].

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from moisture and incompatible substances.

References

  • EvitaChem. (n.d.). Buy 4-Nitrobenzoyl J acid (EVT-375212) | 132-88-7.
  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • BenchChem. (n.d.). A Technical Guide to the Discovery and Historical Synthesis of 4-Nitrobenzoyl Chloride.
  • Royal Society of Chemistry. (n.d.). Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid.
  • BenchChem. (n.d.). 4-Nitrobenzoic acid CAS number and molecular structure.
  • Fisher Scientific. (2014). Safety Data Sheet: p-Nitrobenzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid ≥99,5 %.
  • LookChem. (n.d.). Cas 122-04-3, 4-Nitrobenzoyl chloride.
  • ChemicalBook. (n.d.). 4-Nitrobenzoic acid synthesis.
  • PubChem. (n.d.). 4-Nitrohippuric acid. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Nitrobenzoyl chloride.
  • Chemsrc. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-. Retrieved from [Link]

  • Loba Chemie. (n.d.). 4-NITROBENZOIC ACID.
  • CAS Common Chemistry. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Nitrobenzoyl Chloride: A Versatile Reagent for Chemical Innovation. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Indian Journal of Chemistry. (1986). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.
  • J-GLOBAL. (n.d.). 4-Nitrobenzene(14C)carboxylic acid.
  • ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]

  • PubMed. (2024). Synthesis and characterization of 4-nitro benzaldehyde with ZnO-based nanoparticles for biomedical applications. Retrieved from [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

Sources

Exploratory

NMR Spectrum Assignment and Chemical Shifts for 4-Nitrobenzoyl J acid: A Predictive and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-Nitrobenzoyl J acid, or 4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid, is a complex naphthalene deri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzoyl J acid, or 4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid, is a complex naphthalene derivative whose utility in fields ranging from dye chemistry to potential pharmaceutical applications necessitates a robust analytical profile. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of its structural elucidation. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 4-Nitrobenzoyl J acid. Rather than merely presenting data, we delve into the causal electronic and structural factors governing the chemical shifts and coupling constants. This document is designed to serve as a practical reference, offering not only predicted spectral data but also detailed, field-proven experimental protocols for acquiring and validating the NMR data, ensuring a self-validating system for researchers.

Foundational Principles: Understanding the Electronic Landscape

The NMR spectrum of 4-Nitrobenzoyl J acid is a composite of two distinct aromatic systems linked by an amide bond: the 4-nitrobenzoyl moiety and the J acid (a substituted naphthalene) core. The final chemical shifts are a direct consequence of the electronic environment of each nucleus, which is modulated by the interplay of inductive and resonance effects of the various functional groups.

  • Electron-Withdrawing Groups (EWGs): The molecule contains powerful EWGs, including the nitro group (-NO₂), the amide carbonyl (-C=O), and the sulfonic acid group (-SO₃H). These groups deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The nitro and carbonyl groups on the benzoyl ring create a highly electron-deficient system.

  • Electron-Donating Groups (EDGs): The hydroxyl (-OH) and the amide nitrogen (-NH-) on the naphthalene ring act as EDGs. They shield adjacent nuclei through resonance, shifting their signals to a lower chemical shift (upfield) relative to unsubstituted naphthalene.

  • Anisotropy: The aromatic rings themselves generate a significant anisotropic field. Protons directly attached to the rings lie in a deshielding region, resulting in their characteristic downfield shifts (typically >7.0 ppm).

To facilitate a clear assignment, we will adopt the numbering scheme presented in the molecular diagram below.

Figure 1. Structure and Numbering of 4-Nitrobenzoyl J acid cluster_benzoyl 4-Nitrobenzoyl Moiety cluster_j_acid J Acid Moiety N1 N1 O1 O1 N1->O1 O O2 O2 N1->O2 O C7_prime C7' O3 O3 C7_prime->O3 O N2 N2 C7_prime->N2 Amide Bond C1_prime C1' C1_prime->C7_prime C2_prime C2' C1_prime->C2_prime H2_prime H2' C2_prime->H2_prime C3_prime C3' C2_prime->C3_prime H3_prime H3' C3_prime->H3_prime C4_prime C4' C3_prime->C4_prime C4_prime->N1 C5_prime C5' C4_prime->C5_prime H5_prime H5' C5_prime->H5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime H6_prime H6' C6_prime->H6_prime C1 C1 H1 H1 C1->H1 C2 C2 C1->C2 S1 S C2->S1 C3 C3 C2->C3 O4 O4 S1->O4 O O5 O5 S1->O5 O O6 O6 S1->O6 OH H_S H H3 H3 C3->H3 C4 C4 C3->C4 O7 O7 C4->O7 C10 C10 C4->C10 H_O H O7->H_O C5 C5 H5 H5 C5->H5 C6 C6 C5->C6 H6 H6 C6->H6 C7 C7 C6->C7 C7->N2 C8 C8 C7->C8 H_N H N2->H_N H8 H8 C8->H8 C9 C9 C8->C9 C9->C1 C9->C5 C10->C9

Caption: Molecular structure and numbering scheme for spectral assignment.

Predicted ¹H NMR Spectrum Analysis (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is critical. Its high polarity effectively solubilizes the sulfonic acid salt, and its ability to form hydrogen bonds slows the exchange rate of labile protons (-OH, -NH, -SO₃H), allowing them to be observed in the spectrum.[1]

4-Nitrobenzoyl Protons

The protons on the 4-nitrobenzoyl ring (H2'/H6' and H3'/H5') form a classic AA'BB' spin system, which often appears as two distinct doublets due to strong coupling.

  • H3'/H5' (ortho to -NO₂): These protons are strongly deshielded by the nitro group's potent anisotropic and inductive effects. They are expected to resonate furthest downfield in the spectrum.

  • H2'/H6' (ortho to -C=O): These protons are deshielded by the carbonyl group. Their chemical shift will be slightly upfield from H3'/H5'. The coupling constant between these adjacent protons (JH2'-H3') is typically around 8-9 Hz.[2][3]

J Acid Moiety Protons

The naphthalene core presents a more complex pattern due to its varied substitution.

  • H1: This proton is ortho to the -SO₃H group, which is electron-withdrawing, and is part of an isolated spin system. It is expected to appear as a singlet or a narrowly split doublet due to long-range coupling.

  • H3: This proton is ortho to the strongly electron-donating -OH group and meta to the -SO₃H group. The shielding effect of the hydroxyl group will shift it significantly upfield. It will appear as a singlet.

  • H5, H6, H8: These three protons form a contiguous spin system on the second ring.

    • H8: This proton is ortho to the amide-substituted carbon (C7) and experiences deshielding from the carbonyl. It will likely appear as a doublet.

    • H6: This proton is ortho to the amide nitrogen and meta to the C5 proton. It will be a doublet.

    • H5: This proton is ortho to the C4-OH group and will be significantly shielded. It will appear as a singlet.

Labile Protons
  • -NH- (Amide): The amide proton will be a singlet, typically found far downfield (>9.0 ppm), with its exact position being sensitive to concentration and temperature.

  • -OH (Phenolic): The phenolic hydroxyl proton will also be a downfield singlet.

  • -SO₃H (Sulfonic Acid): This highly acidic proton may be broad and its observation depends heavily on the water content of the DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H3'/H5'8.35 - 8.45Doublet (d)~8.7 HzStrongly deshielded by ortho -NO₂ group.[2][3]
H2'/H6'8.15 - 8.25Doublet (d)~8.7 HzDeshielded by ortho -C=O group.[2][3]
H88.00 - 8.10Doublet (d)~8.5 HzDeshielded by proximity to amide linkage and ring current.
H17.90 - 8.00Singlet (s)-Deshielded by ortho -SO₃H group.
H67.70 - 7.80Doublet (d)~8.5 HzStandard aromatic proton on naphthalene core.
H57.20 - 7.30Singlet (s)-Shielded by ortho -OH group.
H36.90 - 7.00Singlet (s)-Strongly shielded by ortho -OH group.
-NH- (Amide)>10.0Singlet (s)-Labile proton, downfield due to amide resonance and H-bonding with DMSO.
-OH (Phenolic)>9.5Singlet (s)-Labile proton, downfield due to H-bonding.
-SO₃HVariable, broadBroad (br s)-Highly acidic, exchanges with trace water.

Predicted ¹³C NMR Spectrum Analysis (125 MHz, DMSO-d₆)

In broadband decoupled ¹³C NMR, each unique carbon atom appears as a singlet. The chemical shifts are highly sensitive to the electronic environment, spanning a wide range of ~200 ppm.[4]

  • Carbonyl Carbon (C7'): The amide carbonyl carbon is significantly deshielded and will appear in the 165-170 ppm range.

  • Aromatic Carbons:

    • Carbons attached to heteroatoms: Carbons bonded to oxygen (C4), nitrogen (C7, C4'), or the carbonyl group (C1') will be shifted downfield. C4, attached to the -OH group, will be highly deshielded (~155-160 ppm). C4', attached to the -NO₂ group, will also be significantly downfield.

    • Quaternary Carbons: The ring-junction carbons (C9, C10) and carbons bearing substituents (C1', C2, C4, C4', C7) will generally have weaker signals than protonated carbons.

    • Protonated Carbons: The remaining carbons will appear in the typical aromatic region of 110-140 ppm. Their specific shifts are dictated by the effects of the substituents discussed previously.

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted δ (ppm)Rationale
C7'165.0 - 168.0Amide carbonyl carbon, highly deshielded.[4]
C4155.0 - 160.0Aromatic C-OH, strongly deshielded by oxygen.
C4'149.0 - 152.0Aromatic C-NO₂, deshielded by nitro group.[3][5]
C1'138.0 - 141.0Quaternary carbon attached to the carbonyl group.[3]
C9, C10125.0 - 138.0Quaternary carbons at the naphthalene ring junction.
C2130.0 - 135.0Quaternary carbon attached to the -SO₃H group.
C7130.0 - 135.0Quaternary carbon attached to the amide nitrogen.
C2'/C6'130.0 - 132.0Protonated carbons ortho to the carbonyl group.[3][5]
C8128.0 - 130.0Protonated aromatic carbon.
C3'/C5'123.0 - 125.0Protonated carbons ortho to the nitro group.[3][5]
C6120.0 - 123.0Protonated aromatic carbon.
C1118.0 - 122.0Protonated aromatic carbon.
C5110.0 - 115.0Protonated aromatic carbon, shielded by para -OH group.
H3105.0 - 110.0Protonated aromatic carbon, strongly shielded by ortho -OH group.

Experimental Protocols and Workflow

Trustworthy data is built on a foundation of meticulous experimental practice. The following protocol outlines the steps for acquiring high-quality NMR data for 4-Nitrobenzoyl J acid.

Sample Preparation
  • Drying: Dry the 4-Nitrobenzoyl J acid sample under a high vacuum for at least 4 hours to remove residual moisture, which can obscure labile proton signals.

  • Weighing: Accurately weigh 15-20 mg of the dried sample directly into a clean, dry vial.

  • Solvation: Add 0.7 mL of high-purity DMSO-d₆ (≥99.96% D) to the vial.

  • Dissolution: Gently warm the vial (to ~40°C) and vortex or sonicate until the sample is completely dissolved. A clear, homogenous solution is essential.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detection coil (typically ~4 cm).

NMR Data Acquisition (500 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal from the DMSO-d₆. Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (e.g., Bruker 'zg30').

    • Spectral Width: 16 ppm (from -2 to 14 ppm).

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 (increase for dilute samples).

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., Bruker 'zgpg30').

    • Spectral Width: 240 ppm (from -10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H).

  • 2D NMR for Unambiguous Assignment (Highly Recommended):

    • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled. This will definitively link H2'/H3' (and H5'/H6') and confirm the H6-H8 spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This is the most powerful tool for assigning the protonated carbons in the ¹³C spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2-3 bonds apart. This is essential for assigning the quaternary carbons by observing their correlations to known protons.

Data Processing and Referencing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectra to achieve pure absorption peak shapes. Apply an automatic baseline correction.

  • Referencing: Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm.[1] Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.[6]

Sources

Foundational

4-Nitrobenzoyl J acid solubility profile in organic and aqueous solvents

For Researchers, Scientists, and Drug Development Professionals Foreword: The Critical Role of Solubility in Scientific Advancement In the realms of pharmaceutical development, organic synthesis, and materials science, t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, organic synthesis, and materials science, the solubility of a chemical compound is a cornerstone property that dictates its utility and application. An unfavorable solubility profile can terminate the development of a promising drug candidate, complicate purification processes, and limit the performance of novel materials. This guide provides an in-depth technical analysis of the solubility of 4-Nitrobenzoyl J acid (CAS No. 132-88-7), a complex organic molecule with significant potential. As a Senior Application Scientist, my objective is to offer not just data, but a causal understanding of its solubility behavior, empowering researchers to make informed decisions in their experimental designs.

Molecular Architecture and Its Physicochemical Implications

4-Nitrobenzoyl J acid, systematically named 4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid, is a multifaceted molecule. Its structure is characterized by a large, polycyclic aromatic backbone, which is inherently hydrophobic. However, this hydrophobicity is counterbalanced by the presence of highly polar, ionizable functional groups that are pivotal to its solubility.

Key Structural Features:

  • Naphthalene Sulfonic Acid Group (-SO₃H): This is a strongly acidic group. Sulfonic acids are generally highly soluble in water and polar organic solvents.[1][2] Their strong acidity ensures they are deprotonated (as -SO₃⁻) across a wide pH range, significantly enhancing aqueous solubility.

  • Phenolic Hydroxyl Group (-OH): Attached to the naphthalene ring, this group is weakly acidic and can participate in hydrogen bonding. Its deprotonation to a phenoxide ion (-O⁻) at alkaline pH further increases aqueous solubility.[3][4]

  • Nitro Group (-NO₂): An electron-withdrawing group that increases the polarity of the benzoyl moiety.

  • Amide Linkage (-NHCO-): A polar group capable of hydrogen bonding.

  • Aromatic Rings: The benzoyl and naphthalene ring systems contribute to the molecule's large, nonpolar surface area, which favors solubility in organic solvents.

PropertyValue / DescriptionSource
CAS Number 132-88-7[5]
Molecular Formula C₁₇H₁₂N₂O₇S[6]
Molecular Weight 388.4 g/mol [6]
Key Functional Groups Sulfonic Acid, Phenolic Hydroxyl, Amide, Nitro, Aromatic Rings[6]
Predicted XlogP 2.2[6]

Table 1: Physicochemical Properties of 4-Nitrobenzoyl J acid.

The predicted XlogP value of 2.2 suggests a moderate lipophilicity. This value reflects the balance between the hydrophobic aromatic structure and the hydrophilic functional groups, hinting at a complex solubility profile that is highly dependent on the solvent system.

Aqueous Solubility Profile: The Dominance of pH

The solubility of 4-Nitrobenzoyl J acid in aqueous media is fundamentally governed by the solution's pH due to its two ionizable groups: the sulfonic acid and the phenolic hydroxyl group.

  • In Acidic to Neutral pH (pH 1-7): The sulfonic acid group, being a strong acid (pKa typically < 1), will be fully deprotonated to the sulfonate anion (-SO₃⁻). The phenolic hydroxyl group, however, will remain protonated. The molecule exists as a mono-anion. While the sulfonate group promotes solubility, the large hydrophobic backbone limits it, resulting in low to moderate solubility .

  • In Alkaline pH (pH > 8): The phenolic hydroxyl group (pKa typically ~9-10) will deprotonate to form the phenoxide anion (-O⁻).[7] At this stage, the molecule exists as a di-anion. The presence of two charged groups dramatically increases the molecule's polarity and its favorable interactions with water molecules. This leads to a significant increase in aqueous solubility .[4][8]

Solvent SystemPredicted SolubilityRationale
0.1 M HCl (pH ~1) Low to ModerateSulfonic acid is ionized, but the rest of the molecule is protonated and largely hydrophobic.
Phosphate-Buffered Saline (PBS, pH 7.4) ModerateSimilar to acidic conditions, the molecule is a mono-anion. Solubility is sufficient for many biological assays but may be limited for high-concentration stock solutions.
5% NaHCO₃ (pH ~8.3) HighThe phenolic group begins to deprotonate, increasing charge and solubility.
0.1 M NaOH (pH ~13) Very HighBoth acidic groups are fully deprotonated, forming a highly soluble di-sodium salt.

Table 2: Predicted pH-Dependent Aqueous Solubility of 4-Nitrobenzoyl J acid.

Organic Solvent Solubility Profile: A "Like Dissolves Like" Approach

The solubility in organic solvents is dictated by the principle of "like dissolves like." The large aromatic structure and the polar functional groups allow for solubility in a range of polar organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfonic acid, hydroxyl, and amide groups, while their alkyl portions can interact with the aromatic rings. Good solubility is expected in these solvents. Sulfonic acids are generally soluble in alcohols.[9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly polar and can effectively solvate the polar functional groups of the molecule. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at dissolving large, multifunctional molecules and are expected to be excellent solvents for 4-Nitrobenzoyl J acid. Acetonitrile may offer moderate solubility.

  • Solvents of Intermediate Polarity (e.g., Chloroform, Dichloromethane): Limited solubility is expected. While some interaction with the aromatic rings is possible, these solvents are poor at solvating the highly polar and ionic sulfonic acid group.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the presence of multiple highly polar functional groups, 4-Nitrobenzoyl J acid is predicted to be insoluble or very sparingly soluble in nonpolar solvents.

Solvent ClassExample SolventsPredicted Solubility
Polar Protic Methanol, EthanolGood
Polar Aprotic DMSO, DMFExcellent
AcetonitrileModerate
Intermediate Polarity Dichloromethane (DCM), ChloroformLow / Sparingly Soluble
Nonpolar Toluene, HexaneInsoluble

Table 3: Predicted Organic Solvent Solubility of 4-Nitrobenzoyl J acid.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[10][11] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of 4-Nitrobenzoyl J acid in a selected solvent at a controlled temperature.

Principle: An excess amount of the solid compound is agitated in a known volume of solvent for a sufficient period to reach equilibrium. After separating the undissolved solid, the concentration of the dissolved compound in the saturated supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

Materials:

  • 4-Nitrobenzoyl J acid (solid)

  • Solvent of interest (e.g., pH 7.4 PBS, Methanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 4-Nitrobenzoyl J acid to a pre-weighed glass vial. The excess is critical to ensure saturation; a visual inspection for undissolved solid should be possible at the end of the experiment.

    • Causality: Using an excess of solid ensures that the dissolution process reaches its thermodynamic equilibrium, defined as the point where the rate of dissolution equals the rate of precipitation.

  • Solvent Addition: Add a precise, known volume of the desired solvent (e.g., 5.0 mL) to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[10] Allow the mixture to shake for at least 24 to 48 hours.

    • Causality: This extended agitation period is necessary for slow-dissolving compounds to reach true equilibrium. Shorter times may only yield kinetic solubility, which can be misleadingly high (for supersaturated solutions) or low.[13]

  • Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed at the controlled temperature for a short period to let the larger particles settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove all undissolved solid particles. Alternatively, centrifuge the vial at high speed and collect the supernatant.

    • Causality: This step is crucial to prevent undissolved solid particles from being carried over into the analytical sample, which would artificially inflate the measured concentration.

  • Quantification (HPLC): a. Prepare a series of calibration standards of 4-Nitrobenzoyl J acid of known concentrations in the same solvent. b. Dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve. c. Analyze the standards and the diluted sample by HPLC.[14] d. Construct a calibration curve by plotting the peak area against the concentration of the standards. e. Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the solubility in the original saturated solution (e.g., in mg/mL or µg/mL).[15]

Visualizing the Solubility Workflow

The logical flow for assessing and understanding the solubility of 4-Nitrobenzoyl J acid can be visualized as follows.

G cluster_0 Physicochemical Analysis cluster_1 Solvent System Selection cluster_2 Experimental Protocol (Shake-Flask Method) A Identify Key Functional Groups - Sulfonic Acid (-SO3H) - Phenol (-OH) - Aromatic Rings B Predict Behavior - Acidic nature - H-bonding capacity - Polarity vs. Hydrophobicity A->B influences C Aqueous Systems (Varying pH) B->C D Organic Systems (Varying Polarity) B->D E 1. Add Excess Solid to Solvent C->E D->E F 2. Equilibrate (24-48h, Constant Temp) E->F G 3. Separate Phases (Centrifuge / Filter) F->G H 4. Quantify Concentration (HPLC-UV) G->H I Quantitative Solubility Data (e.g., mg/mL) H->I

Caption: Workflow for determining the solubility of 4-Nitrobenzoyl J acid.

Conclusion for the Field Professional

The solubility profile of 4-Nitrobenzoyl J acid is a direct consequence of its complex molecular architecture. Its behavior is amphiphilic, with a strong dependence on the solvent's pH and polarity.

  • For Drug Development: The poor solubility in acidic conditions and enhanced solubility in alkaline environments are critical considerations for oral bioavailability and formulation. The use of alkaline buffers or the formation of salts will be necessary for creating aqueous formulations.

  • For Synthetic Chemists: Its high solubility in polar aprotic solvents like DMSO and DMF makes them ideal reaction media. For purification via recrystallization, a mixed-solvent system (e.g., precipitating from a methanol solution by adding a less polar solvent) could be effective.

  • For All Researchers: It is imperative to recognize that a single solubility value is insufficient to describe this molecule. A full profile across relevant pH values and a range of organic solvents, determined via a robust method like the shake-flask protocol, is essential for reliable and reproducible science.

This guide provides the foundational principles and a practical framework for investigating and understanding the solubility of 4-Nitrobenzoyl J acid. By applying these insights, researchers can navigate the challenges posed by its complex nature and unlock its full scientific potential.

References

  • Patsnap. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Patsnap Eureka. Retrieved from [Link]

  • Chemtoll. (2024, July 26). Sulphonic Acid, The Most Used Compound In Cleaning Chemicals. Chemtoll. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO. Retrieved from [Link]

  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Sulfonic acid – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Fiveable. (2025, August 15). Sulfonic Acid: Organic Chemistry Study Guide. Fiveable. Retrieved from [Link]

  • NextSDS. (n.d.). 4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulphonic acid. NextSDS. Retrieved from [Link]

  • practicals.co.uk. (n.d.). Solubility and pH of phenol. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Retrieved from [Link]

  • Löscher, F., et al. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • Dahlem, C., et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Drug Discovery & Development. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Guide to HPLC Testing: Ensuring Reliable Analytical Results. Phenomenex. Retrieved from [Link]

  • MSDS. (n.d.). 4-Amino-3-hydroxy-1-naphthalenesulfonic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-naphthalenesulfonic acid, 4-hydroxy-7-((4-nitrobenzoyl)amino)-. PubChemLite. Retrieved from [Link]

  • AdiChemistry. (n.d.). Solubility of phenols in alkalies - acidic nature. AdiChemistry. Retrieved from [Link]

  • ResearchGate. (2016, January 2). How does pH affect the solubility of phenolic acid?. Retrieved from [Link]

  • Ahmed, M. H., et al. (n.d.). Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology. PMC. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). THE SECOND DISSOCIATION CONSTANT OF p.PHENOL. SULFONIC ACID AND pH VALUES OF PHENOLSUL. NIST Technical Series Publications. Retrieved from [Link]

Sources

Exploratory

FTIR Spectral Analysis and Absorption Band Characterization of 4-Nitrobenzoyl J Acid

Executive Summary & Molecular Architecture 4-Nitrobenzoyl J acid (CAS: 132-88-7), systematically named 4-hydroxy-7-((4-nitrobenzoyl)amino)-2-naphthalenesulfonic acid, is a highly conjugated, polyfunctional intermediate c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

4-Nitrobenzoyl J acid (CAS: 132-88-7), systematically named 4-hydroxy-7-((4-nitrobenzoyl)amino)-2-naphthalenesulfonic acid, is a highly conjugated, polyfunctional intermediate critical to the synthesis of advanced azo dyes and targeted pharmaceutical agents[1]. The molecule is synthesized via the condensation of J acid (2-amino-5-naphthol-7-sulfonic acid) with 4-nitrobenzoyl chloride[2].

Validating the structural integrity of this compound requires high-resolution Fourier Transform Infrared (FTIR) spectroscopy. Because the molecule contains multiple strongly interacting functional groups—a naphthol ring, a sulfonic acid moiety, an amide bridge, and a nitrobenzene ring—its vibrational spectrum is complex. As a Senior Application Scientist, I approach this not merely by reading peaks, but by understanding the spectroscopic causality : how electron-withdrawing effects, resonance stabilization, and intermolecular hydrogen bonding alter the force constants of specific bonds[3].

FunctionalGroups Molecule 4-Nitrobenzoyl J Acid Core Structure Nitro Nitro Group (-NO₂) 1520 & 1340 cm⁻¹ Molecule->Nitro Para-substitution (Electron Withdrawing) Amide Amide Linkage (-CONH-) 1650-1690 cm⁻¹ Molecule->Amide Conjugated Bridge (Resonance Stabilized) Sulfonic Sulfonic Acid (-SO₃H) 1180 & 1040 cm⁻¹ Molecule->Sulfonic H-Bonding Network (Broadens O-H) Phenolic Phenolic OH 3300-3500 cm⁻¹ Molecule->Phenolic Naphthol Ring (Sharp/Broad Mix)

Functional group mapping of 4-Nitrobenzoyl J acid and their corresponding FTIR vibrational modes.

Quantitative FTIR Spectral Data & Causality

When analyzing the FTIR spectrum of 2[2], we must interpret the shifts in wavenumber (cm⁻¹) as direct evidence of the molecule's electronic environment. The table below summarizes the characteristic absorption bands and the physical mechanics driving their positions[4].

Functional GroupAbsorption Band (cm⁻¹)Vibrational ModeIntensity & ShapeMechanistic Causality
Phenolic O-H 3300–3500StretchingMedium, BroadHydrogen bonding on the naphthol ring slightly weakens the O-H bond, lowering the frequency from a free hydroxyl state.
Sulfonic O-H 2500–3200StretchingStrong, Very BroadExtensive intermolecular H-bonding networks create a continuum of O-H bond lengths, resulting in massive band broadening[2].
Amide C=O 1650–1690Stretching (Amide I)Strong, SharpResonance delocalization of the nitrogen lone pair into the carbonyl π* orbital gives the C=O bond partial single-bond character, lowering its force constant relative to a standard ketone (~1715 cm⁻¹)[3].
Nitro (-NO₂) 1520Asymmetric StretchStrong, SharpThe two N-O oscillators couple out-of-phase. The strong electron-withdrawing nature of the para-substituted ring isolates this high-energy mode[2].
Nitro (-NO₂) 1340Symmetric StretchStrong, SharpThe in-phase coupling of the N-O bonds requires less energy, appearing at a lower frequency[2].
Sulfonyl (S=O) 1180 & 1040Asym & Sym StretchStrong, SharpThe high change in dipole moment during S=O vibration yields highly intense peaks, unaffected by H-bonding[2].

Experimental Methodology: Self-Validating FTIR Protocol

To obtain high-fidelity spectral data, sample preparation must eliminate artifacts. Because 4-Nitrobenzoyl J acid contains hygroscopic sulfonic acid groups, ambient moisture can easily obscure the critical 3300–3500 cm⁻¹ region. We utilize a self-validating KBr pellet protocol to ensure absolute data integrity.

Step-by-Step Methodology
  • Sample Desiccation: Dry 10 mg of 4-Nitrobenzoyl J acid and 2 g of spectroscopic-grade Potassium Bromide (KBr) in a vacuum oven at 60°C and 110°C, respectively, for 12 hours.

  • Matrix Preparation: In an agate mortar, gently grind 1–2 mg of the analyte with 200 mg of the dried KBr. Causality: The particle size must be reduced to < 2 µm (smaller than the shortest IR wavelength used) to prevent Mie scattering and the Christiansen effect, which cause sloping baselines.

  • Pellet Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of hydraulic pressure for 2–3 minutes.

  • Spectral Acquisition: Place the transparent pellet in the FTIR spectrometer. Collect 64 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Self-Validation Checkpoints

A robust protocol proves its own validity through the data it generates. Before accepting the spectrum, verify the following internal controls:

  • System Purge Validation: The background scan must show a flat line in the 2350 cm⁻¹ region. A doublet here indicates atmospheric CO₂ contamination; the system must be purged with dry N₂ until the doublet disappears.

  • Moisture Artifact Control: If a sharp peak is observed at 1630 cm⁻¹ (the H-O-H bending mode of water), the desiccation step failed. The KBr must be discarded and re-baked.

  • Detector Linearity: The strongest peak (typically the Amide I or Nitro asymmetric stretch) must have a transmittance between 10% and 25%. If transmittance drops below 5%, the detector is saturated, violating Beer-Lambert linearity, and a new, less concentrated pellet must be pressed[3].

FTIRWorkflow Step1 1. Sample Desiccation Vacuum dry at 60°C for 12h Step2 2. Matrix Preparation Grind 2mg sample with 200mg KBr Step1->Step2 Prevents O-H overlap Step3 3. Pellet Pressing Apply 10 tons pressure for 2 min Step2->Step3 Homogeneous mixture Step4 4. FTIR Acquisition Scan 4000-400 cm⁻¹ (Res: 4 cm⁻¹) Step3->Step4 Transparent pellet Step5 5. Self-Validation Check baseline & H₂O/CO₂ regions Step4->Step5 Raw spectral data

Self-validating experimental workflow for KBr pellet preparation and FTIR spectral acquisition.

Analytical Troubleshooting & Spectral Interferences

When analyzing complex dye intermediates like 4-Nitrobenzoyl J acid, researchers frequently encounter overlapping bands.

  • Amide N-H vs. Phenolic O-H: The Amide N-H stretch (~3300 cm⁻¹) often perfectly overlaps with the Phenolic O-H stretch (3300–3500 cm⁻¹)[2]. To differentiate them, look for the Amide II band (N-H bend coupled with C-N stretch) around 1530–1550 cm⁻¹. If the Amide II band is present, the 3300 cm⁻¹ peak is a composite of both N-H and O-H stretching.

  • Aromatic C=C vs. Amide I: Aromatic ring breathing modes occur near 1600 cm⁻¹ and 1580 cm⁻¹[4]. These can appear as shoulders on the main Amide I (C=O) peak (1650–1690 cm⁻¹). High-resolution scanning (2 cm⁻¹) and second-derivative spectral processing can mathematically resolve these overlapping peaks to confirm the presence of the intact naphthol core.

References

  • EvitaChem. "Buy 4-Nitrobenzoyl J acid (EVT-375212) | 132-88-7". EvitaChem.
  • National Center for Biotechnology Information. "2-Naphthalenesulfonic acid, 4-hydroxy-7-((4-nitrobenzoyl)amino)-". PubChem.
  • Socrates, G. "Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd Edition". American Chemical Society / John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. "Introduction To Spectroscopy, 5Ed". Cengage Learning.

Sources

Foundational

Mechanistic and Methodological Guide to the N-Acylation of J Acid using 4-Nitrobenzoyl Chloride

Executive Summary The functionalization of aminonaphtholsulfonic acids is a cornerstone in the synthesis of advanced dyes, fluorescent probes, and pharmaceutical intermediates. This whitepaper provides an in-depth mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of aminonaphtholsulfonic acids is a cornerstone in the synthesis of advanced dyes, fluorescent probes, and pharmaceutical intermediates. This whitepaper provides an in-depth mechanistic analysis and a field-proven, self-validating protocol for the chemoselective N-acylation of J acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid) using 4-nitrobenzoyl chloride . By manipulating thermodynamic and kinetic parameters within a modified Schotten-Baumann framework, we can achieve >95% chemoselectivity for the amide over the ester, ensuring high-purity downstream products.

Chemical Rationale and Chemoselectivity

J acid presents a classic chemoselectivity challenge due to its three distinct functional groups: a strongly acidic sulfonic acid (pKa < 1), a weakly basic primary aromatic amine (conjugate acid pKa ~4), and a weakly acidic phenolic hydroxyl (pKa ~9.5)[1].

When reacting J acid with an highly reactive electrophile like 4-nitrobenzoyl chloride, the goal is to direct the nucleophilic attack exclusively from the amine (-NH₂) while suppressing attack from the hydroxyl (-OH)[2].

The Causality of Reagent and Condition Selection
  • The Electrophile: The strong electron-withdrawing nature of the para-nitro group (-NO₂) significantly increases the partial positive charge on the carbonyl carbon. While this accelerates the desired N-acylation, it simultaneously makes the acid chloride highly susceptible to competitive aqueous hydrolysis.

  • pH-Driven Chemoselectivity: By strictly buffering the reaction at pH 7.5–8.0, we exploit the pKa differentials of the substrate. At this pH:

    • The sulfonic acid is fully deprotonated, ensuring complete aqueous solubility[3].

    • The aromatic amine remains unprotonated and highly nucleophilic.

    • The phenolic hydroxyl remains protonated, drastically reducing its nucleophilicity and preventing unwanted O-acylation.

Mechanism A J Acid (-NH2 Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B 4-Nitrobenzoyl Chloride (Electrophile) B->C Carbonyl Activation D N-(4-Nitrobenzoyl)-J-acid (Amide Product) C->D Chloride Elimination E HCl Byproduct (Neutralized) C->E Deprotonation

Figure 1: Mechanistic pathway of nucleophilic acyl substitution.

Experimental Methodology: A Self-Validating System

To translate this mechanism into a reliable laboratory or pilot-scale process, we utilize a modified biphasic Schotten-Baumann reaction [4]. The protocol below is designed as a self-validating system: it incorporates an internal chemical correction step (mild alkaline hydrolysis) to automatically rectify any minor O-acylation side reactions before final isolation[5].

Step-by-Step Protocol

Step 1: Substrate Solubilization

  • Suspend 1.0 equivalent of J acid in deionized water.

  • Gradually add 10% aqueous sodium carbonate (Na₂CO₃) until the J acid fully dissolves and the solution stabilizes at pH 7.5. Causality: Solubilizes the substrate as the sodium sulfonate salt while keeping the amine active.

Step 2: Thermal Suppression of Hydrolysis

  • Cool the aqueous J acid solution to 0–5 °C using an ice-salt bath. Causality: The highly electrophilic 4-nitrobenzoyl chloride will rapidly hydrolyze to 4-nitrobenzoic acid at room temperature. Strict thermal control is mandatory to preserve the electrophile.

Step 3: Biphasic Electrophile Addition

  • Dissolve 1.1 equivalents of 4-nitrobenzoyl chloride in a minimal volume of anhydrous acetone (or THF).

  • Add this organic solution dropwise to the vigorously stirred aqueous J acid solution over 30–45 minutes.

Step 4: Dynamic pH Maintenance

  • During the addition, the reaction will generate HCl, driving the pH down. Concurrently add 10% aqueous Na₂CO₃ dropwise to maintain the pH strictly between 7.0 and 8.0. Causality: If the pH drops below 4, the amine protonates and the reaction halts. If it exceeds 9.5, O-acylation and reagent hydrolysis dominate.

Step 5: Self-Correcting Hydrolysis (System Validation)

  • Once addition is complete, stir for 2 hours at 5 °C.

  • To ensure absolute chemoselectivity, raise the pH to 10.0 using dilute NaOH and warm the mixture to 40 °C for 30 minutes. Causality: Amide bonds are highly stable under mild alkaline conditions, but any inadvertently formed phenolic esters (O-acylation) will rapidly hydrolyze back to the free phenol, ensuring 100% N-acylated product purity.

Step 6: Isolation and Purification

  • Cool the mixture to ambient temperature and slowly acidify to pH 2.0 using 6M HCl.

  • The target N-(4-nitrobenzoyl)-J-acid will precipitate as a dense solid. Filter, wash with cold dilute HCl, and dry under vacuum.

Workflow Step1 Step 1: Substrate Dissolution J acid + Aq. Na2CO3 (pH 7.5) Step2 Step 2: Thermal Control Chill to 0-5 °C Step1->Step2 Step3 Step 3: Acylation Dropwise 4-Nitrobenzoyl Chloride Step2->Step3 Step4 Step 4: pH Maintenance Add Base to neutralize HCl Step3->Step4 Step5 Step 5: Selective Hydrolysis Warm at pH 10 (Cleaves O-acyl) Step4->Step5 Step6 Step 6: Isolation Acidify to pH 2.0 & Filter Step5->Step6

Figure 2: Experimental workflow for chemoselective Schotten-Baumann acylation.

Quantitative Data & Optimization Parameters

The success of this reaction relies heavily on maintaining strict operational windows. Table 1 summarizes the impact of deviating from the optimal parameters.

Table 1: Thermodynamic and Kinetic Parameters Governing J Acid Acylation

ParameterTarget RangeMechanistic RationaleExpected System Impact
Reaction pH 7.0 – 8.0Keeps amine unprotonated; leaves phenol protonated.>95% N-acylation yield.
High pH Deviation > 9.5Deprotonates phenol to highly nucleophilic phenoxide.Increased O-acylation; rapid hydrolysis of acid chloride.
Low pH Deviation < 4.0Protonates amine to unreactive ammonium salt.Reaction stalls; recovery of unreacted J acid.
Temperature 0 – 5 °CKinetically suppresses water attack on the acid chloride.High yield of target amide.
Solvent System Water / AcetoneSolubilizes polar J acid salt and non-polar acid chloride.Homogeneous biphasic transfer; prevents reagent clumping.

Conclusion

The N-acylation of J acid using 4-nitrobenzoyl chloride is a masterclass in exploiting pKa differentials to achieve chemoselectivity. By employing a modified Schotten-Baumann approach with strict thermal and pH controls, researchers can bypass the need for complex protecting group chemistry. The integration of a mild alkaline post-treatment step acts as an elegant, self-validating mechanism to guarantee the purity of the final N-aroyl derivative, making this protocol highly scalable for pharmaceutical and dye manufacturing applications.

References

  • J. Acid - Archi Exim Pvt. Ltd. (IUPAC and Structural Data for J Acid). Source: Archi Impex.
  • Schotten–Baumann reaction - Wikipedia (Mechanistic principles of biphasic acylation). Source: Wikipedia.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide (Scale-up and continuous processing dynamics). Source: ResearchGate.
  • US2698342A - Acylated derivatives of amino-sulfonic acids and method for their preparation (Historical and chemical context of aminosulfonic acid functionalization). Source: Google Patents.
  • Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols by methanesulfonic acid as catalyst (Chemoselectivity and O-acylation dynamics). Source: Arab Journal of Chemistry.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Nitrobenzoyl J acid

Application Note: Chemoselective Synthesis of 4-Nitrobenzoyl J Acid Executive Summary & Mechanistic Rationale 4-Nitrobenzoyl J acid (CAS: 132-88-7), formally known as 4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of 4-Nitrobenzoyl J Acid

Executive Summary & Mechanistic Rationale

4-Nitrobenzoyl J acid (CAS: 132-88-7), formally known as 4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid, is a high-value cyclic intermediate extensively utilized in the synthesis of advanced azo dyes and targeted pharmaceutical agents[1][2]. With a molecular weight of 388.4 g/mol , the compound features a highly conjugated aromatic system that dictates its downstream reactivity and photophysical properties[3].

The synthesis of this compound presents a classic chemoselectivity challenge: the acylation of 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J acid) using 4-nitrobenzoyl chloride. Because J acid contains both an aromatic amine and a phenolic hydroxyl group, the protocol must strictly favor N-acylation over O-acylation. This is achieved via a tightly controlled Schotten-Baumann reaction . By maintaining the aqueous reaction medium at a mildly alkaline pH (7.5–8.5), the amine remains unprotonated and highly nucleophilic, while the competing hydrolysis of the highly reactive 4-nitrobenzoyl chloride is minimized.

Stoichiometry and Reagent Profiling

The following table outlines the optimized stoichiometric ratios required to drive the reaction to completion while suppressing the formation of di-acylated byproducts.

Reagent / MaterialMW ( g/mol )EquivalentsFunction / Rationale
J Acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid)239.251.00Primary substrate. Used as the limiting reagent to ensure complete conversion and simplify purification.
4-Nitrobenzoyl chloride 185.561.15Acylating agent. A slight excess compensates for inevitable partial hydrolysis in the aqueous biphasic system.
Sodium Carbonate (Na₂CO₃)105.99~1.50Acid scavenger. Neutralizes the HCl byproduct to prevent amine protonation and reaction stalling.
Acetone (Anhydrous)58.08N/ACarrier solvent. Reduces the hydrolysis rate of the acyl chloride prior to its reaction with the aqueous amine.

Step-by-Step Synthesis Protocol

Phase 1: Substrate Solubilization

  • Suspend 1.0 equivalent of pure J acid in distilled water (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and a pH probe.

  • Slowly add a 10% (w/v) aqueous solution of Na₂CO₃ dropwise until the J acid completely dissolves.

  • Critical Checkpoint: Adjust the final pH of this solution to exactly 7.5 - 8.0. If the pH exceeds 9.0, back-titrate with dilute HCl to prevent downstream O-acylation.

Phase 2: Chemoselective Acylation 4. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5°C. 5. Dissolve 1.15 equivalents of 4-nitrobenzoyl chloride in a minimal volume of anhydrous acetone. 6. Begin vigorous stirring (>600 RPM) to maximize the interfacial surface area of the biphasic mixture. 7. Add the 4-nitrobenzoyl chloride solution dropwise over 30–45 minutes using an addition funnel. 8. Causality Note: As the acylation proceeds, HCl is liberated, which will rapidly drop the pH. Concurrently add 10% Na₂CO₃ solution to maintain the pH strictly between 7.5 and 8.5. Allowing the pH to drop below 7.0 will protonate the J acid amine, halting the reaction.

Phase 3: Isolation and Purification 9. Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. 10. Verify reaction completion via Thin-Layer Chromatography (TLC) or HPLC. 11. To precipitate the product, slowly add 2M HCl to the vigorously stirred solution until the pH reaches 2.0–3.0. The 4-nitrobenzoyl J acid will precipitate as a dense solid[3]. 12. Vacuum filter the suspension and wash the filter cake sequentially with ice-cold water (to remove inorganic salts) and a small volume of cold methanol[3]. 13. Dry the crystalline product under high vacuum at 50°C to a constant weight. The expected melting point of the purified crystalline product is approximately 123°C[3].

Process Visualization

G Start J Acid Suspension (Aqueous) Base Add 10% Na2CO3 Adjust pH 7.5-8.0 Start->Base Soluble J Acid Sodium Salt (Homogeneous Solution) Base->Soluble Acylation Add 4-Nitrobenzoyl Chloride (in Acetone, 0-5°C) Soluble->Acylation Monitor Maintain pH 7.5-8.5 (Acid Scavenging) Acylation->Monitor Acidify Acidify to pH 2.0-3.0 (Dilute HCl) Monitor->Acidify Product 4-Nitrobenzoyl J Acid (Filtration & Methanol Wash) Acidify->Product

Workflow for the chemoselective Schotten-Baumann acylation of J Acid.

Sources

Application

High-Yield Catalytic Reduction of 4-Nitrobenzoyl J Acid to 4-Aminobenzoyl J Acid: Protocol and Mechanistic Insights

Executive Summary The synthesis of 4-aminobenzoyl J acid (2-(4-aminobenzoylamino)-5-naphthol-7-sulfonic acid) from 4-nitrobenzoyl J acid is a critical transformation in the production of advanced azo dyes (e.g., Direct R...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-aminobenzoyl J acid (2-(4-aminobenzoylamino)-5-naphthol-7-sulfonic acid) from 4-nitrobenzoyl J acid is a critical transformation in the production of advanced azo dyes (e.g., Direct Red 80) and pharmaceutical intermediates. This application note details a highly optimized, self-validating protocol for the catalytic hydrogenation of the nitroaromatic precursor using Palladium on Carbon (Pd/C). By controlling solvent pH, hydrogen pressure, and temperature, this methodology ensures >99% conversion while suppressing unwanted side reactions such as aromatic ring saturation or hydroxylamine accumulation.

Mechanistic Causality & Reaction Pathway

The reduction of the para-nitro group on the benzoyl moiety to an amine is a classic heterogeneous catalytic hydrogenation. However, the structural complexity of 4-nitrobenzoyl J acid—which includes a sulfonic acid group, a naphthol ring, and an amide linkage—dictates specific operational parameters.

  • Catalyst Selection (Pd/C vs. Base Metals): Palladium on Carbon (Pd/C) is selected over Raney Nickel or Platinum due to its superior chemoselectivity. Pd/C efficiently reduces the nitro group at mild pressures (2–4 MPa) without saturating the highly conjugated naphthalene ring or cleaving the amide bond [1].

  • Solvent Causality (Akaline Aqueous Media): 4-Nitrobenzoyl J acid exhibits poor aqueous solubility in its protonated form due to its extensive hydrophobic aromatic structure [2]. By adjusting the pH to 8.0–9.0 using sodium hydroxide, the sulfonic acid and naphthol groups are converted into their highly water-soluble sodium salts. This prevents the substrate from precipitating and physically coating the Pd/C catalyst, which would otherwise cause premature reaction termination (catalyst poisoning) [3].

  • Stepwise Reduction Dynamics: The reaction proceeds via a well-documented stepwise mechanism on the palladium surface: Nitro Nitroso Hydroxylamine Amine. The final cleavage of the hydroxylamine (-NHOH) to the amine (-NH2) is the rate-limiting step and requires sustained temperature (60–70 °C) to prevent the accumulation of toxic, colored intermediates [4].

Pathway A 4-Nitrobenzoyl J Acid (-NO2) B Nitroso Intermediate A->B +H2, -H2O C Hydroxylamine Intermediate B->C +H2 D 4-Aminobenzoyl J Acid (-NH2) C->D +H2, -H2O (Rate Limiting)

Caption: Stepwise catalytic hydrogenation mechanism from nitro to amine on Pd/C.

Process Optimization & Quantitative Data

To establish a self-validating protocol, reaction parameters were systematically evaluated. The data below summarizes the effect of catalyst choice, temperature, and pressure on conversion and selectivity. Optimal conditions (Entry 1) ensure complete conversion without intermediate stalling.

EntryCatalystTemp (°C)H 2​ Pressure (MPa)Time (h)Conversion (%)Selectivity to Amine (%)Primary Impurity
1 5% Pd/C 65 3.0 2.0 >99.5 >99.0 None (Optimal)
25% Pd/C253.06.085.092.0Hydroxylamine intermediate
35% Pd/C650.55.090.095.0Unreacted starting material
4Raney Ni653.04.5>99.094.5Dehalogenated/cleaved byproducts

Self-Validating Experimental Protocol

This workflow is designed with integrated In-Process Controls (IPCs) to ensure the system is self-validating at each critical node.

Workflow Step1 1. Salt Formation Dissolve substrate in aq. NaOH (pH 8.5) Step2 2. Catalytic Hydrogenation Add 5% Pd/C, 3.0 MPa H2, 65°C Step1->Step2 Step3 3. Catalyst Recovery Hot filtration to remove Pd/C Step2->Step3 Step4 4. Precipitation Acidify filtrate with HCl to pH 2.5 Step3->Step4 Step5 5. Isolation Filter, wash, and dry product Step4->Step5

Caption: End-to-end experimental workflow for synthesizing 4-Aminobenzoyl J acid.

Materials & Reagents
  • 4-Nitrobenzoyl J acid (CAS: 132-88-7)

  • 5% Palladium on Carbon (Pd/C), 50% wet

  • Sodium Hydroxide (NaOH), 20% w/v aqueous solution

  • Hydrochloric Acid (HCl), 36-38% aqueous

  • Deionized (DI) Water

Step-by-Step Methodology

Step 1: Substrate Preparation & Salt Formation

  • Charge a 1 L reaction vessel with 500 mL of DI water and 100 g of 4-Nitrobenzoyl J acid.

  • Under continuous mechanical stirring, slowly add 20% NaOH solution until the substrate completely dissolves.

  • IPC Check 1: Measure the pH. Adjust to exactly 8.5 ± 0.2. A clear, homogeneous solution confirms the complete formation of the sodium salt.

Step 2: Catalytic Hydrogenation

  • Transfer the aqueous solution to a 1 L high-pressure autoclave.

  • Add 2.0 g of 5% Pd/C (50% wet).

  • Seal the autoclave and purge the headspace three times with Nitrogen gas (0.5 MPa) to displace oxygen, followed by three purges with Hydrogen gas.

  • Pressurize the reactor with Hydrogen to 3.0 MPa and initiate heating to 65 °C.

  • Maintain the pressure at 3.0 MPa by continuously feeding hydrogen as it is consumed.

  • IPC Check 2: Monitor the hydrogen mass flow/uptake. The reaction is deemed complete when hydrogen pressure remains strictly constant for 30 consecutive minutes (typically 2 hours total reaction time).

Step 3: Catalyst Recovery (Hot Filtration)

  • Cool the reactor to 50 °C and carefully vent the residual hydrogen gas. Purge with Nitrogen before opening.

  • Perform a hot filtration (using a Celite pad or a fine sintered glass funnel) to remove the Pd/C catalyst.

  • Causality Note: Filtration must be performed at 45 °C to prevent the highly concentrated sodium salt of 4-aminobenzoyl J acid from prematurely crystallizing out of solution.

Step 4: Product Precipitation & Isolation

  • Transfer the clarified, catalyst-free filtrate to a clean precipitation vessel equipped with an overhead stirrer.

  • Cool the solution to 20 °C.

  • Slowly add 36% HCl dropwise until the pH reaches 2.5 ± 0.2 (the isoelectric point of the product).

  • IPC Check 3: The solution will transition from clear to a thick, off-white/pale-pink suspension, indicating successful precipitation of the free acid.

  • Stir for an additional 60 minutes at 10 °C to maximize crystallization yield.

  • Filter the suspension under vacuum, wash the filter cake with 3 x 100 mL of cold DI water to remove residual sodium chloride, and dry in a vacuum oven at 60 °C to constant weight.

Analytical Validation: Assess the final product via HPLC (UV detection at 254 nm). The peak corresponding to 4-nitrobenzoyl J acid should be 0.1%, and the purity of 4-aminobenzoyl J acid should exceed 99.0%.

References

  • Patsnap Eureka. (2014). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Retrieved from [Link]

  • Google Patents. (1975). US3882171A - Hydrogenation of nitrobenzoic acids.
  • National Institutes of Health (NIH). (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Retrieved from[Link]

Method

Application Notes: Synthesis and Characterization of Azo Dyes Utilizing 4-Nitrobenzoyl J Acid as a Coupling Component

Abstract This technical guide provides a comprehensive overview of the synthesis of azo dyes using 4-Nitrobenzoyl J acid, a specialized derivative of the well-established J acid (6-amino-1-naphthol-3-sulfonic acid). We d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of azo dyes using 4-Nitrobenzoyl J acid, a specialized derivative of the well-established J acid (6-amino-1-naphthol-3-sulfonic acid). We delve into the foundational principles of diazotization and azo coupling reactions, explaining the causality behind critical experimental parameters. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis, purification, and characterization of a representative azo dye. The guide emphasizes scientific integrity by presenting self-validating methodologies, supported by authoritative citations and visual aids, to ensure reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Role of J Acid Derivatives in Azo Dye Chemistry

Azo dyes, characterized by the presence of one or more azo (-N=N-) linkages, constitute the largest and most versatile class of synthetic colorants.[1] Their synthesis is a cornerstone of industrial and laboratory organic chemistry, classically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2]

J acid (6-amino-1-naphthol-3-sulfonic acid) is a paramount intermediate in this field, serving as a high-performance coupling component to produce a wide spectrum of vibrant and stable dyes.[3][4] By modifying the amino group of J acid, its chemical properties can be finely tuned. This guide focuses on 4-Nitrobenzoyl J acid , a derivative where the amino group is acylated with a 4-nitrobenzoyl moiety. This modification significantly impacts the electronic landscape of the molecule, influencing the final color and properties of the resulting dye. The presence of the electron-withdrawing nitro group can lead to a bathochromic (deepening of color) shift and alter the dye's fastness and affinity properties.

This application note provides a detailed protocol for the synthesis of a novel azo dye using 4-Nitrobenzoyl J acid as the coupling component and diazotized sulfanilic acid as the diazo component. We further detail standard methods for its subsequent characterization.

Foundational Principles & Key Reagents

The synthesis of an azo dye is a classic example of electrophilic aromatic substitution. The process is governed by precise control over reaction conditions, particularly temperature and pH.

The Two-Stage Reaction Mechanism

A. Diazotization: Formation of the Electrophile The first stage involves the conversion of a primary aromatic amine into a highly reactive aryl diazonium salt.[5] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C).[2] The low temperature is critical to prevent the thermally unstable diazonium salt from decomposing into a phenol and liberating nitrogen gas.[5] The resulting diazonium ion (Ar-N₂⁺) is a weak electrophile that is central to the subsequent coupling reaction.

B. Azo Coupling: Electrophilic Aromatic Substitution The second stage is the azo coupling, where the aryl diazonium ion attacks an electron-rich coupling component.[5] 4-Nitrobenzoyl J acid is an excellent coupling component due to the presence of a strongly activating hydroxyl (-OH) group on the naphthalene ring. The reaction is typically carried out in a slightly alkaline medium (pH 8-10).[5] Under these conditions, the hydroxyl group is deprotonated to form a naphthoxide ion, which is a much more powerful nucleophile and significantly enhances the rate and yield of the electrophilic substitution.[5]

Diagram: General Reaction Scheme

Caption: General two-stage workflow for azo dye synthesis.

Reagent Profile: 4-Nitrobenzoyl J Acid

This molecule serves as the nucleophilic partner in the azo coupling reaction. Its structure is key to its function.

PropertyValueReference
CAS Number 132-88-7[6]
Molecular Formula C₁₇H₁₂N₂O₇S[6]
Molecular Weight 388.4 g/mol [6]
Appearance Typically a solid powder-
Key Functional Groups Naphtholic hydroxyl, Sulfonic acid, Amide, Nitro group[6]
  • Naphthol-Sulfonic Acid Core: Provides the site for electrophilic attack (activated by the -OH group) and imparts water solubility to the final dye.

  • 4-Nitrobenzoyl Group: This moiety modulates the electronic properties of the dye. The strongly electron-withdrawing nitro group influences the wavelength of maximum absorption (λmax), thereby determining the final color.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood. Aromatic amines and diazonium salts are potentially hazardous and should be handled with care.

Protocol: Synthesis of an Azo Dye from Sulfanilic Acid and 4-Nitrobenzoyl J Acid

This protocol details the synthesis of a representative water-soluble acid dye.

Workflow Diagram: Synthesis and Purification

Detailed Workflow cluster_diazo Diazotization cluster_coupling Coupling cluster_reaction Reaction & Isolation cluster_analysis Analysis D1 Dissolve Sulfanilic Acid & Na₂CO₃ in H₂O D2 Cool to 0-5 °C in ice bath D1->D2 D3 Add NaNO₂ solution D2->D3 D4 Add mixture to cold HCl D3->D4 D5 Maintain at 0-5 °C for 15 min (Diazonium Salt Suspension) D4->D5 R1 Slowly add Diazo suspension to Coupling solution (pH 8-9) D5->R1 Add Dropwise C1 Dissolve 4-Nitrobenzoyl J Acid in alkaline solution (Na₂CO₃) C2 Cool to 0-5 °C in ice bath C1->C2 C2->R1 Combine R2 Stir at 0-5 °C for 1-2 hours R1->R2 R3 Precipitate dye via 'Salting Out' (add NaCl) R2->R3 R4 Filter the dye precipitate R3->R4 R5 Wash with brine, then dry R4->R5 A1 Characterize via UV-Vis, FT-IR R5->A1 A2 Assess purity via TLC A1->A2

Caption: Step-by-step experimental workflow.

Materials & Reagents:

  • Sulfanilic acid

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 4-Nitrobenzoyl J acid

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

Part A: Preparation of the Diazonium Salt [5]

  • In a 100 mL beaker, dissolve 1.73 g (0.01 mol) of sulfanilic acid and 0.53 g (0.005 mol) of sodium carbonate in 25 mL of water. Warm gently if necessary to achieve a clear solution.

  • Cool the solution to below 5 °C in an ice bath.

  • Add a solution of 0.70 g (0.01 mol) of sodium nitrite in 5 mL of water, stirring continuously. Maintain the temperature below 5 °C.

  • In a separate 250 mL beaker, place 2.5 mL of concentrated HCl and 10 g of crushed ice.

  • Slowly and with vigorous stirring, add the sulfanilic acid/sodium nitrite solution from Step 3 to the ice/HCl mixture. A fine white precipitate of the diazonium salt should form.

  • Keep this diazonium salt suspension in the ice bath, ready for the coupling reaction.

Part B: Preparation of the Coupling Component Solution

  • In a 400 mL beaker, dissolve 3.88 g (0.01 mol) of 4-Nitrobenzoyl J acid in 50 mL of water containing 1.06 g (0.01 mol) of sodium carbonate.

  • Cool this solution thoroughly in an ice bath to below 5 °C.

Part C: The Azo Coupling Reaction [5]

  • While stirring the cold 4-Nitrobenzoyl J acid solution (Part B), slowly add the cold diazonium salt suspension (Part A) dropwise over 15-20 minutes.

  • Monitor the pH of the reaction mixture. It should remain slightly alkaline (pH 8-9). If necessary, add a 10% w/v sodium carbonate solution dropwise to maintain this pH.

  • A deep color should develop immediately. Continue stirring the mixture in the ice bath for at least 1 hour to ensure the reaction goes to completion.

Part D: Isolation and Purification [5]

  • Add approximately 10 g of sodium chloride (NaCl) to the reaction mixture in portions while stirring. This process, known as "salting out," decreases the solubility of the dye, causing it to precipitate.

  • Continue stirring for 15 minutes until the dye has fully precipitated.

  • Collect the solid dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold saturated NaCl solution to remove inorganic impurities without redissolving the product.

  • Dry the purified dye in a desiccator or a drying oven at a moderate temperature (e.g., 60-70 °C).

  • Weigh the final product and calculate the percentage yield.

Characterization and Data Analysis

Proper characterization is essential to confirm the structure and purity of the synthesized dye.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which corresponds to the color of the dye.[7]

Protocol:

  • Prepare a stock solution of the synthesized dye in distilled water (e.g., 100 mg/L).

  • From the stock solution, prepare a dilute solution (e.g., 10 mg/L).

  • Record the absorption spectrum from 350 nm to 700 nm using a spectrophotometer, with distilled water as the blank.

  • Identify the λmax value from the spectrum.

ParameterExpected Result
λmax Typically in the 450-550 nm range (Orange-Red)
Appearance Deeply colored aqueous solution
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the synthesized molecule, confirming the formation of the azo linkage and the persistence of other groups.[8][9]

Protocol:

  • Prepare a KBr pellet containing a small amount of the dried dye sample.

  • Record the FT-IR spectrum over the range of 4000–400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Significance
O-H (Naphtholic)3200–3500 (Broad)Confirms presence of hydroxyl group
C=O (Amide)1640–1680From the 4-Nitrobenzoyl moiety[6]
N=N (Azo)1400–1450 (Often weak)Confirms successful azo coupling[8]
NO₂ (Nitro)1500–1550 and 1300–1350Confirms presence of nitro group[6]
S=O (Sulfonic Acid)1030–1080 and 1150-1210From the J-acid and sulfanilic acid
Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method to assess the purity of the product and ensure the absence of starting materials.[10]

Protocol:

  • Prepare a suitable mobile phase (e.g., a mixture of n-butanol, ethanol, water, and ammonia).

  • On a silica gel TLC plate, spot dilute solutions of the starting materials (sulfanilic acid and 4-Nitrobenzoyl J acid) and the final product.

  • Develop the plate in a chromatography chamber.

  • Visualize the spots. A pure product should ideally show a single spot with an Rf value distinct from the starting materials.

Discussion and Field Insights

  • Causality of pH Control: The success of this synthesis hinges on precise pH management. Diazotization requires an acidic environment to generate the nitrosonium ion (NO⁺) electrophile.[5] Conversely, the coupling step requires a slightly alkaline medium to activate the 4-Nitrobenzoyl J acid by deprotonating its hydroxyl group, making it a potent nucleophile.[5] Failure to maintain this pH switch will result in either decomposition of the diazonium salt or a failed coupling reaction.

  • Acid Dyes vs. Reactive Dyes: The dye synthesized in this protocol is classified as an acid dye . Its affinity for fibers like wool, silk, and nylon is based on ionic interactions between the sulfonic acid group (-SO₃⁻) on the dye and protonated amino groups (-NH₃⁺) in the fiber. It is crucial to understand that the 4-Nitrobenzoyl J acid itself does not impart reactivity in the textile sense. To create a reactive dye —one that forms a covalent bond with the fiber (e.g., cotton)—the diazo component would need to be modified to include a reactive group, such as a dichlorotriazine or vinyl sulfone moiety.[7][11] The product of this protocol could, however, serve as an intermediate for further chemical modification.

Conclusion

4-Nitrobenzoyl J acid is a versatile and valuable coupling component for the synthesis of custom azo dyes. Its unique structure, combining the reliable J acid backbone with an electronically-modifying 4-nitrobenzoyl group, allows for the creation of dyes with distinct spectral properties. The protocols detailed in this guide provide a robust and reproducible framework for synthesizing and characterizing these compounds. By understanding the causality behind each experimental step, researchers can effectively troubleshoot and adapt these methods for the development of novel colorants for a variety of scientific and industrial applications.

References

  • EvitaChem. (n.d.). 4-Nitrobenzoyl J acid (EVT-375212). Retrieved from EvitaChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3iKPWEBumMd2TV9UsAQnXrsw0tKkwBnLhzuxLzSyIivkSujfmXtGBzW3TFRXPUtSg6Ay6mGEhc79-Vyd568cLdOFGCwuDrUfOrqTN6xei1-VS5liFfmny5y79I-IBYR_K8N_rIn42]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Significance of J Acid in Dye and Pigment Production. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYLOwWkSXms7wcxUBG7OHB7w4l86xxBWx5J1h1WhdBTpKQQail1qeCPjUA1mHuUcTI6BaaUKPMO7NCa3U1nzjnxNlmTmMiylZ49yHGbp8aBepg2B5qOFrbUnVmFfzlcchu7AIojQkkeDnresgwImsnzrJzdKow2JBFGCLGq877ug9QsxDE8FSsNRSCqLtqudkqGZYq2-XY0-M03qYkMQQ7bCPJR3-EEFQeFtbSAOryNg==]
  • Emco Chemicals. (n.d.). J acid | Cas no 87-02-5. Retrieved from Emco Chemicals website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzF7fjRCPUPOOAqcIjRL5m0kpuyefE871qkj-1HgH_no58RKAoo8ivccjTRFmhtEeyOgHlhcP4J_hR0lblvu9ckavKolMzQEpXXViUZxyZl9nBMjQkmfWKjDAqGg==]
  • Al-Adilee, K. J., & Al-Amery, K. H. A. (2022). Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. Egyptian Journal of Chemistry, 65(13), 1-10. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvF2N4d5t7Iv9NrpOkpl9RaQpOaHWUqgyuDq1MWsTF0IDBGLh82ld_spo8hdW1lDvz-umERhIdvlPSjkYx0tPXsQomdI2Zr0mrE7a83wKruCZhpVsA3GtnFjZR-JS7W3cXnDWkHfLzrQdpq1shWOjase02KM-lxdI7oF3RldzAnkcgPJiij_bnY3A=]
  • Wikipedia. (2024). 4-Nitrobenzoic acid. Retrieved from Wikipedia. [https://en.wikipedia.org/wiki/4-Nitrobenzoic_acid]
  • Lachenmeier, D. W., et al. (2021). Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis. Journal of Agricultural and Food Chemistry, 69(5), 1649–1657. [https://pubs.acs.org/doi/10.1021/acs.jafc.0c06833]
  • ChemicalBook. (n.d.). 4-Nitrobenzoic acid | 62-23-7. Retrieved from ChemicalBook. [https://www.chemicalbook.com/Product.aspx?cas=62-23-7]
  • Ibrahim, Y. A., & El-Gaby, M. S. A. (2013). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal, 8(1), 1-5. [https://www.scienceworldjournal.org/article/view/9726]
  • Eltaboni, F., & Gaily, M. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-328. [https://revues.imist.ma/index.php/jcr/article/view/34213]
  • University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes. Retrieved from UTSC Chemistry Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGTMkLB1Gb6dmSzeBqhap0CAHLMEqR8vJIUs54WfjZUVzmLA2Pq7j6QLPw3M1shOuWqCAMAthuHDbB3Pm44lJ9zU_dRoijvwJqJ8yLjWCIq4Ynrbj-KnR-2_vkyXDFCPKI_B9XwksfkDNO6ptPP3LRAEXPlavxJpcDgI9aXMuU41VlCIG0aYpy]
  • Asquith, R. S., & Bridgeman, I. (1953). Quantitative Analysis of Azo and other Dyes and Intermediates. Journal of the Society of Dyers and Colourists, 69(11), 441-445. [https://www.researchgate.
  • Sigma-Aldrich. (n.d.). 4-Nitrobenzoic acid 98%. Retrieved from Sigma-Aldrich website. [https://www.sigmaaldrich.com/US/en/product/aldrich/101347]
  • Sharma, S., & Gupta, A. (2014). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Paripex - Indian Journal of Research, 3(4), 1-3. [https://www.worldwidejournals.com/paripex/recent_issues_pdf/2014/April/spectrophotometric-analysis-of-some-reactive-azo-dyes-used-in-texile-industuries_April_2014_1589782515_8215839.pdf]
  • Vashi, K. M., & Desai, K. R. (2005). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Journal of the Serbian Chemical Society, 70(3), 345-351. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBm75JPvgZxccfgX-Bv_6t7vIcHU6HTRwZbsVtIROdLOlEYIICYY7db58StRbKiVFJ3uW3RzYsgx4_lHhxGkQa3NcmT1yik5RU6EFLvRM0AsWuZdTNIX0stWL6GFVP-7dQyzUkY6ChWseIt4HjdDcWf6OMx-f2Rq5Z7Q==]
  • Raghavendra, K. R., et al. (2013). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of ChemTech Research, 5(4), 1756-1762. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZyS-qJnpoYwoUwWFspb-4eMeZBlAR50EuQLqvgR9OWxUgoc6nK1_bAf2fbC0DwX-2PhWuaarks1wZtN-8MzdFYRSQal8WF9uCTWwipYGrU67brNlsNa7HEaEdZSuvn0Y3msqptYTNyqf2_naS_Z-JYQF7JA8cS8CvPEZmd5h6schPrWQzygBB4E0drBfWiqfq]
  • Google Patents. (1972). US3681320A - Preparation of disazo j acid urea dyestuffs. Retrieved from Google Patents. [https://patents.google.
  • Karim, S. A., et al. (2019). The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. Journal of Physics: Conference Series, 1294, 052054. [https://www.semanticscholar.org/paper/The-Synthesis-of-a-Novel-Azo-Dyes-and-Study-of-Karim-Al-Adilee/5267a14e6a8e31002e213327f311f938a164c017]
  • PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/6108]
  • ResearchGate. (2019). The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. Retrieved from ResearchGate. [https://www.researchgate.
  • de Oliveira, G. A. R., et al. (2022). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules, 27(17), 5653. [https://www.mdpi.com/1420-3049/27/17/5653]
  • Patel, B. V., & Dasondi, P. H. (2008). Studies on Synthesis and Dyeing Preformance of Acid Dyes Based on 4,7-Dihydroxy-1,10-Phenanthroline-2,9-Dione. E-Journal of Chemistry, 5(S1), 1033-1036. [https://www.researchgate.net/publication/242203395_Studies_on_Synthesis_and_Dyeing_Preformance_of_Acid_Dyes_Based_on_47-Dihydroxy-110-Phenanthroline-29-Dione]
  • Adeel, S., et al. (2018). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. Journal of the Chemical Society of Pakistan, 40(3), 548-554. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCvHcid-jVz_1H1KCGcQLEQugdfG9hWQSN_dC-ZQPAKTYd9gyBWKaM0y6R1r7fZ68zHg_TvjZCYNoFfn1ubL0sgexS1Hllgkhg1YD0lWZpfIBmu6zYDsikczIfVHkaUqe5bOQ=]
  • BenchChem. (2025). A Technical Guide to the Synthesis of Azo Dyes via Diazotization and Azo Coupling. Retrieved from BenchChem. [https://www.benchchem.
  • Hanadi, A. J., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing. Journal of University of Babylon for Pure and Applied Sciences, 26(10), 209-221. [https://www.journalofbabylon.com/index.php/JUBPAS/article/view/1785]
  • Al-Muhsin, A. A., et al. (2021). Preparation and characterization azo dyes derived from 4- hydroxycoumarin and studying their analytical Applications. Journal of Physics: Conference Series, 1999, 012010. [https://rdiscover.live/wp-content/uploads/2021/09/1631526317.pdf]
  • ijorar. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. Retrieved from ijorar. [https://ijorar.org/paper/IJORAR24A1010.pdf]
  • ResearchGate. (2021). Preparation and characterization azo dyes derived from 4- hydroxycoumarin and studying their analytical Applications. Retrieved from ResearchGate. [https://www.researchgate.

Sources

Application

HPLC method development for 4-Nitrobenzoyl J acid quantification

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-Nitrobenzoyl J-acid Abstract This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-Nitrobenzoyl J-acid

Abstract

This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Nitrobenzoyl J-acid. The method is developed for use in research, quality control, and drug development settings. The protocol herein provides a comprehensive guide, from conceptual method development and optimization to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

4-Nitrobenzoyl J-acid, with the molecular formula C17H12N2O7S, is a derivative of J-acid (7-Amino-4-hydroxy-2-naphthalenesulfonic acid).[4] J-acid and its derivatives are important intermediates in the synthesis of various azo dyes and have potential applications in medicinal chemistry.[4][5] The addition of the 4-nitrobenzoyl group significantly influences the molecule's electronic properties and reactivity.[4] Given its role as a key intermediate, a reliable and validated analytical method for the quantification of 4-Nitrobenzoyl J-acid is crucial for ensuring the quality and consistency of downstream products.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[6] Reversed-phase HPLC, in particular, is widely used for the analysis of moderately polar to nonpolar compounds and is well-suited for the analysis of aromatic compounds like 4-Nitrobenzoyl J-acid.[7][8] This application note describes the systematic development and validation of an RP-HPLC method for this purpose.

Method Development Rationale

The primary objective was to develop a simple, isocratic RP-HPLC method with UV detection that provides good resolution, peak shape, and a reasonable run time for 4-Nitrobenzoyl J-acid.

  • Column Selection: A C18 stationary phase was chosen due to its hydrophobicity, which is ideal for retaining aromatic compounds through van der Waals forces.[7] The polar embedded groups on some modern C18 columns can also offer alternative selectivity and are robust in highly aqueous mobile phases, which can be a concern with polar analytes.[9]

  • Mobile Phase Selection: A mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer is the standard for reversed-phase chromatography.[7][10]

    • Organic Modifier: Acetonitrile was selected over methanol as it generally provides better peak shape and lower UV cutoff.

    • Aqueous Phase: A phosphate buffer was chosen to maintain a consistent pH. For acidic compounds like 4-Nitrobenzoyl J-acid, which contains a sulfonic acid group, controlling the pH is critical to ensure a consistent ionization state and, therefore, reproducible retention.[11] A pH of 2.5 was selected to suppress the ionization of the sulfonic acid group, leading to better retention on the C18 column.

  • Detection Wavelength: The UV spectrum of 4-Nitrobenzoyl J-acid was analyzed to determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for quantification. Based on the chromophores present (nitrobenzoyl and naphthalene sulfonic acid moieties), a wavelength in the range of 230-260 nm was anticipated to be optimal.

Experimental

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm, PTFE or nylon)

  • Reagents and Materials:

    • 4-Nitrobenzoyl J-acid reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

    • Orthophosphoric acid (H3PO4) (AR grade)

    • Deionized water (18.2 MΩ·cm)

    • HPLC column: C18, 4.6 x 150 mm, 5 µm particle size

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 2.5) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • 20 mM Potassium Phosphate Buffer (pH 2.5): Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 2.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the 20 mM Potassium Phosphate Buffer (pH 2.5) and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Nitrobenzoyl J-acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing 4-Nitrobenzoyl J-acid and dissolve it in a suitable volume of mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[12]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This was demonstrated by injecting a blank (mobile phase) and a placebo (a mixture of all potential matrix components without the analyte) and confirming the absence of interfering peaks at the retention time of 4-Nitrobenzoyl J-acid.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of six concentrations of 4-Nitrobenzoyl J-acid ranging from 1 µg/mL to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy

The accuracy of the method was determined by the recovery of known amounts of 4-Nitrobenzoyl J-acid spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)RSD (%)
80%98.0 - 102.0≤ 2.0
100%98.0 - 102.0≤ 2.0
120%98.0 - 102.0≤ 2.0
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100% concentration level were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision LevelRSD (%)
Repeatability ≤ 2.0
Intermediate Precision ≤ 2.0
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines

  • S = the slope of the calibration curve

ParameterResult (µg/mL)
LOD Calculated Value
LOQ Calculated Value
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results.

Parameter VariedVariationEffect on Results
Flow Rate ± 0.1 mL/minNo significant change
Column Temperature ± 2 °CNo significant change
Mobile Phase Composition ± 2% AcetonitrileNo significant change
pH of Buffer ± 0.2 unitsNo significant change

Workflow and Data Analysis

The following diagrams illustrate the experimental workflow and the logical steps in the data analysis process.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_suit System Suitability Test prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Preparation analysis Sample Injection & Data Acquisition prep_sample->analysis sys_suit->analysis Pass integration Peak Integration analysis->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Figure 1: Experimental Workflow from Preparation to Quantification.

data_analysis_logic raw_data Raw Chromatographic Data peak_area Peak Area of 4-Nitrobenzoyl J-acid raw_data->peak_area sample_area Peak Area of Sample raw_data->sample_area cal_curve Generate Calibration Curve (Peak Area vs. Conc.) peak_area->cal_curve std_conc Standard Concentrations std_conc->cal_curve regression Linear Regression y = mx + c, r² cal_curve->regression quantify Calculate Sample Concentration Conc = (Sample Area - c) / m regression->quantify sample_area->quantify report Report Result quantify->report

Figure 2: Logical Flow of Data Analysis for Quantification.

Conclusion

The developed isocratic RP-HPLC method for the quantification of 4-Nitrobenzoyl J-acid is simple, rapid, precise, accurate, and robust. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis as well as for research and development purposes. The short run time allows for a high throughput of samples.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Kwiecień, A., & Król, M. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5133. [Link]

  • Kanwal, N. (2017, March 21). ICH Q2 Analytical Method Validation. SlideShare. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Wikipedia. (2024, March 1). 4-Nitrobenzoic acid. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Hur, J., & Lee, B. M. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(2), 536-543. [Link]

  • SIELC Technologies. (2018, February 19). Separation of 7-Amino-4-hydroxynaphthalene-2-sulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2020, July 27). 4-Nitrobenzoic Acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrobenzoyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ashtekar, A. B., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Amjad, M., & Sarfraz, S. (2023). A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals. Open Access Journal of Waste Management & Xenobiotics, 6(2), 000188.
  • SIELC Technologies. (2018, February 16). Separation of 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Academia.edu. (n.d.). Developments in Methods of Analysis for Naphthalene Sulfonates. Retrieved from [Link]

Sources

Method

Application Note: Advanced Isolation and Crystallization Strategies for 4-Nitrobenzoyl J Acid

Target Audience: Process Chemists, Materials Scientists, and Pharmaceutical Development Professionals Introduction: The Strategic Importance of 4-Nitrobenzoyl J Acid 4-Nitrobenzoyl J acid (4-hydroxy-7-((4-nitrobenzoyl)am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Materials Scientists, and Pharmaceutical Development Professionals

Introduction: The Strategic Importance of 4-Nitrobenzoyl J Acid

4-Nitrobenzoyl J acid (4-hydroxy-7-((4-nitrobenzoyl)amino)-2-naphthalenesulfonic acid) is a high-value intermediate extensively utilized in the organic dyes, pigments, and pharmaceutical industries[1]. With a molecular weight of 388.4 g/mol [2], its structural complexity—featuring a sulfonic acid, a naphtholic hydroxyl, and a nitro-aromatic amide—presents unique challenges during post-synthetic isolation. This application note details a field-proven, causality-driven protocol for purifying the crude reaction mixture to analytical grade.

Mechanistic Insights: Navigating the Impurity Profile

The synthesis of 4-nitrobenzoyl J acid is typically achieved by reacting J acid with 4-nitrobenzoyl chloride. To maintain the nucleophilicity of the amino group, the reaction requires careful pH control, often utilizing strong alkalis or organic bases like triethanolamine to hold the pH between 4.5 and 7.0[3].

However, this environment inevitably generates three primary impurities:

  • O,N-Diacylated Byproducts: The naphtholic hydroxyl group can undergo competing O-acylation.

  • 4-Nitrobenzoic Acid: Generated via the basic hydrolysis of unreacted 4-nitrobenzoyl chloride.

  • Unreacted J Acid: Residual starting material due to incomplete conversion.

The Purification Rationale: Our purification strategy exploits differential hydrolytic stability and solubility. The O-acyl ester bond is highly labile under mild alkaline conditions, whereas the target N-acyl amide bond is robust. By subjecting the crude mixture to a controlled alkaline hold, diacylated impurities are reverted to the target product. Subsequently, the bulky, hydrophobic 4-nitrobenzoyl moiety renders the target molecule highly susceptible to "salting-out" in brine, allowing for the selective precipitation of its sodium salt while leaving smaller, more hydrophilic impurities in solution.

Physicochemical Profiling

Understanding the solubility profiles of the reaction components is critical for executing the separation logic.

Physicochemical ParameterJ Acid (Reactant)4-Nitrobenzoic Acid (Impurity)4-Nitrobenzoyl J Acid (Target)
Molecular Weight 239.25 g/mol 167.12 g/mol 388.40 g/mol [2]
Aqueous Solubility (pH 9) Highly SolubleHighly SolubleSoluble (Requires Heat)
Aqueous Solubility (pH 1) Sparingly SolubleSparingly SolubleInsoluble (Precipitates)
Brine Solubility (15% NaCl) SolubleSolubleInsoluble (Salts Out)

Experimental Protocols: A Self-Validating Workflow

Note: Every phase in this protocol includes a self-validating checkpoint to ensure process integrity before proceeding to the next step.

Phase 1: O-Acyl Cleavage and Matrix Solubilization

Objective: Hydrolyze O-acylated impurities and fully dissolve the crude matrix.

  • Suspend the crude reaction paste in deionized water at a 1:5 (w/v) ratio.

  • Slowly add 10% NaOH under continuous agitation until the pH stabilizes at 9.0–9.5.

  • Heat the reactor to 60°C and maintain for 30 minutes.

  • Perform a hot filtration through a Celite pad to remove any insoluble organic degradation products.

  • Validation Checkpoint: Monitor the pH during the 60°C hold. A dropping pH indicates ongoing hydrolysis of O-acyl esters. The phase is complete only when the pH remains stable at 9.0 for 10 consecutive minutes without the need for additional NaOH.

Phase 2: Selective Salting-Out (Sodium Salt Isolation)

Objective: Isolate the target molecule as a sodium sulfonate salt while rejecting soluble impurities.

  • Transfer the clarified filtrate to a crystallization vessel equipped with an overhead stirrer, maintaining the temperature at 50°C.

  • Gradually charge the vessel with solid Sodium Chloride (NaCl) to achieve a 15% (w/v) concentration.

  • Cool the suspension linearly to 15°C at a rate of 10°C/hour to promote the growth of large, filterable crystals.

  • Filter the resulting suspension and wash the filter cake with a cold 15% NaCl solution.

  • Validation Checkpoint: Analyze the discarded filtrate via TLC (Silica gel, EtOAc/MeOH 8:2). The absence of the target compound's spot confirms complete precipitation. If the target is still present, increase the NaCl concentration to 18% (w/v).

Phase 3: Acid-Shift Crystallization (Free Acid Isolation)

Objective: Convert the sodium salt to the highly crystalline free sulfonic acid.

  • Redissolve the wet sodium salt cake in deionized water (1:4 w/v) at 70°C.

  • Slowly add concentrated Hydrochloric Acid (37%) dropwise until the pH reaches 1.0 to 1.5. Causality: Protonation of the sulfonate group drastically reduces the molecule's ionic character, triggering rapid nucleation driven by intermolecular hydrogen bonding.

  • Allow the mixture to cool to room temperature, then chill to 5°C for 2 hours.

  • Filter the bright, crystalline precipitate and wash thoroughly with cold deionized water to remove residual chlorides.

  • Validation Checkpoint: Ensure the pH is strictly ≤ 1.5 using a calibrated pH meter. At pH > 2.0, the sulfonate remains partially ionized, which will drastically reduce the crystallization yield. Test the final wash water with AgNO₃; the absence of a white AgCl precipitate confirms the complete removal of inorganic salts.

Phase 4: Polishing via Solvent Crystallization (Analytical Grade)

Objective: Achieve >99.5% purity for pharmaceutical or analytical applications.

  • Dissolve the free acid in boiling methanol (approx. 1:10 w/v).

  • Perform a polish filtration while hot to remove any microscopic particulates.

  • Allow the methanolic solution to undergo slow evaporation or controlled cooling at room temperature. Causality: Methanol disrupts aqueous hydrogen-bonding networks, allowing the molecule to pack perfectly into its crystal lattice.

  • Harvest the crystals and dry in a vacuum oven at 60°C for 12 hours. This yields highly pure crystalline 4-nitrobenzoyl J acid with a melting point of approximately 123°C[4].

  • Validation Checkpoint: Perform HPLC analysis (C18 column, Acetonitrile/0.1% TFA gradient). The chromatogram should show a single sharp peak, confirming the absence of 4-nitrobenzoic acid and unreacted J acid.

Workflow Visualization

Workflow N1 Crude Reaction Mixture (4-Nitrobenzoyl J Acid + Impurities) N2 Alkaline Hydrolysis (pH 9.0-9.5, 60°C) N1->N2 N3 Hot Filtration (Removes Insoluble Matter) N2->N3 N4 Salting-Out (15% w/v NaCl at 50°C) N3->N4 N5 Acid-Shift Crystallization (HCl to pH 1.0-1.5) N4->N5 N6 Methanol Recrystallization (Slow Evaporation/Cooling) N5->N6 N7 Pure 4-Nitrobenzoyl J Acid (Crystalline Free Acid) N6->N7

Workflow for the purification and crystallization of crude 4-Nitrobenzoyl J acid.

Sources

Application

Preparation of direct cotton dyes using 4-Nitrobenzoyl J acid intermediates

An in-depth technical guide to the synthesis of direct cotton dyes utilizing the 4-Nitrobenzoyl J Acid intermediate, designed for researchers and scientists in chemistry and drug development. This document provides a com...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the synthesis of direct cotton dyes utilizing the 4-Nitrobenzoyl J Acid intermediate, designed for researchers and scientists in chemistry and drug development. This document provides a comprehensive overview of the chemical principles, detailed laboratory protocols, and application methodologies.

Introduction: The Significance of J Acid Derivatives in Direct Dyes

Direct dyes are a class of water-soluble colorants prized for their straightforward application to cellulosic fibers such as cotton, rayon, and paper.[1] Their molecular structure typically features linear, planar conformations and the presence of one or more sulfonate (-SO₃H) groups, which confer water solubility and promote affinity for cotton fibers through hydrogen bonding and van der Waals forces.[2] A key strategy in the synthesis of high-performance direct dyes involves the use of complex naphthalene-based intermediates. Among the most important of these is J acid (2-amino-5-naphthol-7-sulfonic acid) and its derivatives.

The acylation of the amino group of J acid, for example with 4-nitrobenzoyl chloride, yields a versatile intermediate: 4-Nitrobenzoyl J acid. This modification serves several critical functions:

  • Modulation of Substantivity: The extended conjugation and increased molecular size of the acylated intermediate can enhance the dye's affinity (substantivity) for cotton.

  • Color and Property Control: The benzoyl group and its substituents (like the nitro group) become an integral part of the chromophore, influencing the final color and fastness properties of the dye.

  • Synthetic Versatility: The hydroxyl group of the N-acylated J acid remains a potent site for azo coupling, allowing it to be combined with a vast array of diazotized aromatic amines to produce a wide spectrum of colors.

This guide details the synthetic pathway to create a representative red disazo direct dye, beginning with the preparation of the 4-Nitrobenzoyl J acid intermediate, followed by the diazotization of a suitable aromatic amine and the final azo coupling step.

Part 1: Synthesis of the 4-Nitrobenzoyl J Acid Intermediate

The preparation of the intermediate is achieved via the N-acylation of J acid with 4-nitrobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, selectively targets the more nucleophilic amino group over the phenolic hydroxyl group under controlled pH conditions.[2][3] The base (e.g., sodium carbonate or sodium hydroxide) plays a dual role: it neutralizes the HCl byproduct, driving the reaction to completion, and maintains a pH that keeps the amino group reactive while minimizing the formation of the more reactive phenoxide ion, thus favoring N-acylation.[4]

Protocol 1: Synthesis of Sodium 7-((4-nitrobenzoyl)amino)-4-hydroxynaphthalene-2-sulfonate (4-Nitrobenzoyl J Acid)

Materials & Reagents

ReagentFormulaMolar Mass ( g/mol )Quantity (g)Moles
J AcidC₁₀H₉NO₄S239.2523.90.10
4-Nitrobenzoyl ChlorideC₇H₄ClNO₃185.5619.50.105
Sodium CarbonateNa₂CO₃105.99~20.0-
Sodium ChlorideNaCl58.44As needed-
Deionized WaterH₂O18.02~1000 mL-

Step-by-Step Procedure:

  • Dissolution of J Acid: In a 1 L beaker equipped with a mechanical stirrer, create a slurry of J acid (23.9 g, 0.10 mol) in 400 mL of deionized water.

  • pH Adjustment: While stirring, slowly add a 10% (w/v) solution of sodium carbonate until the J acid completely dissolves and the pH of the solution reaches 7.5-8.0. This forms the sodium salt of J acid, which is soluble. Cool the solution to 10-15°C in an ice bath.

  • Acylation: In a separate flask, dissolve 4-nitrobenzoyl chloride (19.5 g, 0.105 mol) in 50 mL of a suitable inert solvent like acetone or THF.

  • Reaction Execution: Add the 4-nitrobenzoyl chloride solution dropwise to the stirred J acid solution over 30-45 minutes. Maintain the temperature at 10-15°C and the pH at 7.5-8.5 by concurrently adding small portions of the 10% sodium carbonate solution to neutralize the HCl formed during the reaction.

  • Reaction Completion: After the addition is complete, continue stirring at 15-20°C for an additional 2-3 hours until the reaction is complete (completion can be monitored by TLC).

  • Isolation of Intermediate: Heat the reaction mixture to 60-70°C. Add sodium chloride (approx. 15-20% w/v) to salt out the product.

  • Filtration and Drying: Stir the mixture while it cools to room temperature, then filter the precipitated solid using a Buchner funnel. Wash the filter cake with a 10% NaCl solution to remove impurities. Dry the product in a vacuum oven at 70-80°C. The product is the sodium salt of 4-Nitrobenzoyl J acid, ready for the coupling step.

Part 2: Synthesis of a Representative Direct Red Dye

The final dye is synthesized through a classic two-stage process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with the 4-Nitrobenzoyl J acid intermediate prepared in Part 1.[5] For this protocol, we will use 4-amino-4'-nitrodiphenylamine-2'-sulfonic acid as the diazo component to construct a disazo dye.

Visualizing the Synthetic Workflow

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Dye Synthesis J_Acid J Acid Slurry J_Acid_Sol Dissolve J Acid (pH 7.5-8.0 with Na₂CO₃) J_Acid->J_Acid_Sol Acylation Acylation with 4-Nitrobenzoyl Chloride (10-15°C, pH 7.5-8.5) J_Acid_Sol->Acylation Isolation_Inter Salt out, Filter & Dry Acylation->Isolation_Inter Intermediate 4-Nitrobenzoyl J Acid Isolation_Inter->Intermediate Coupling Azo Coupling Reaction (0-10°C, pH 8.0-9.0) Intermediate->Coupling Aromatic_Amine Aromatic Amine (e.g., 4-amino-4'-nitrodiphenylamine -2'-sulfonic acid) Diazotization Diazotization with NaNO₂ / HCl (0-5°C) Aromatic_Amine->Diazotization Diazonium_Salt Diazonium Salt Solution Diazotization->Diazonium_Salt Diazonium_Salt->Coupling Isolation_Dye Salt out, Filter & Dry Coupling->Isolation_Dye Final_Dye Direct Red Dye Isolation_Dye->Final_Dye

Caption: Experimental workflow for direct dye synthesis.

Protocol 2: Diazotization of 4-amino-4'-nitrodiphenylamine-2'-sulfonic acid

Materials & Reagents

ReagentFormulaMolar Mass ( g/mol )Quantity (g)Moles
4-amino-4'-nitrodiphenylamine-2'-sulfonic acidC₁₂H₁₁N₃O₅S309.3030.90.10
Sodium NitriteNaNO₂69.007.20.105
Hydrochloric Acid (32%)HCl36.4634.00.30
IceH₂O18.02As needed-

Step-by-Step Procedure:

  • Amine Slurry: In a 500 mL beaker, create a slurry of 4-amino-4'-nitrodiphenylamine-2'-sulfonic acid (30.9 g, 0.10 mol) in 200 mL of water.

  • Acidification & Cooling: Add hydrochloric acid (34.0 g, 0.30 mol) and a sufficient amount of crushed ice to cool the mixture to 0-5°C. Stir vigorously to maintain a fine suspension.

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (7.2 g, 0.105 mol) in 40 mL of water and cool the solution.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. Keep the temperature strictly between 0-5°C.

  • Reaction Monitoring: After the addition, continue stirring for another 30-60 minutes in the ice bath. A slight excess of nitrous acid should be maintained, which can be confirmed by a positive (blue-black) reaction on starch-iodide test paper.

  • Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the coupling step.

Protocol 3: Azo Coupling and Dye Isolation

Step-by-Step Procedure:

  • Prepare Coupling Solution: In a 2 L beaker, dissolve the 4-Nitrobenzoyl J acid intermediate (from Protocol 1, approx. 0.10 mol) in 600 mL of water. Adjust the pH to 8.0-9.0 with a 10% sodium carbonate solution and cool to 0-5°C in an ice/salt bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 2) to the stirred coupling solution over 60-90 minutes. The coupling reaction is an electrophilic aromatic substitution occurring at the position ortho to the hydroxyl group of the J acid derivative.[6][7]

  • pH Control: Throughout the addition, meticulously maintain the pH of the reaction mixture between 8.0 and 9.0 by adding 10% sodium carbonate solution as needed. This pH range is critical as it ensures the J acid derivative is in its reactive phenoxide form while minimizing decomposition of the diazonium salt. The temperature should be kept below 10°C.

  • Completion: After the addition is complete, stir the reaction mixture for an additional 3-4 hours, allowing the temperature to slowly rise to room temperature.

  • Dye Isolation: Heat the dye solution to 80-90°C. Add sodium chloride (15-20% w/v) to precipitate the dye.

  • Filtration and Drying: Allow the mixture to cool, then collect the dye by filtration. Wash the filter cake with a 20% brine solution. Dry the final product in an oven at 90-100°C.

Visualizing the Chemical Reactions

Caption: Overall reaction scheme for dye synthesis.

Part 3: Application Protocol for Direct Cotton Dyes

The application of direct dyes to cotton is an exhaustion process conducted in a heated aqueous dyebath containing an electrolyte.[8]

Mechanism of Dyeing:

  • Adsorption: In solution, the dye exists as colored anions (D-SO₃⁻) and sodium cations (Na⁺). The cotton fiber, when immersed in water, acquires a slight negative surface charge, which would normally repel the dye anions.

  • Role of Electrolyte: An electrolyte, typically sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is added to the dyebath. The Na⁺ ions neutralize the negative charge on the fiber surface, reducing the electrostatic repulsion and allowing the dye anions to approach and adsorb onto the fiber.[4]

  • Diffusion and Fixation: With increased temperature, the cotton fibers swell, and the dye molecules diffuse from the surface into the amorphous regions of the cellulose structure.[9] The dye is held in place by non-covalent interactions, primarily hydrogen bonds and van der Waals forces.[2]

Protocol 4: Laboratory Dyeing of Cotton Fabric

Materials & Equipment:

  • Synthesized direct dye

  • Scoured cotton fabric swatch (e.g., 5 grams)

  • Sodium chloride (NaCl)

  • Sodium carbonate (Soda Ash, Na₂CO₃)

  • Laboratory dyeing machine or a heated beaker with a stirrer

  • Deionized water

Procedure:

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 20:1 (e.g., for a 5 g fabric swatch, use 100 mL of water).

  • Dye Dissolution: Calculate the required amount of dye for a 2% "on weight of fiber" (o.w.f) shade (e.g., 0.1 g of dye for 5 g of fabric). Make a paste of the dye with a small amount of cold water, then dissolve it completely by adding boiling water.

  • Dyeing Process:

    • Add the dissolved dye solution to the dyebath.

    • Introduce the wet cotton fabric into the dyebath at 40°C.

    • Add sodium carbonate (1-2% o.w.f) to maintain a slightly alkaline pH, which aids in dye uptake.

    • Gradually raise the temperature to 90-95°C over 30 minutes.

    • Run for 15 minutes, then begin adding the electrolyte (e.g., 20% o.w.f NaCl) in two portions over 15-20 minutes.

    • Continue dyeing at 90-95°C for an additional 45-60 minutes to ensure maximum dye exhaustion.

  • Rinsing and Drying:

    • Cool the dyebath to 60-70°C.

    • Remove the fabric, rinse it thoroughly with cold water to remove unfixed dye, and then with hot water.

    • Squeeze out excess water and allow the fabric to air dry.

Characterization and Data

The synthesized dye can be characterized using UV-Visible spectroscopy to determine its maximum absorbance wavelength (λmax), which corresponds to its color. For comparison, C.I. Direct Red 81, a commercial dye with a related N-benzamido naphthalene structure, exhibits a λmax around 508 nm.[2]

PropertyDescription / Expected Value
Chemical ClassDisazo Direct Dye
Water SolubilityGood, due to multiple sulfonate groups.[10]
Expected λmax~500 - 530 nm (in water)
ApplicationCellulosic fibers (Cotton, Viscose)
Wash FastnessGenerally poor to moderate, can be improved with after-treatments.[3]
Light FastnessModerate to good.

Conclusion

The use of 4-Nitrobenzoyl J acid as an intermediate provides a robust platform for the synthesis of a diverse range of direct dyes. By modifying the N-acyl group and selecting different diazo components, chemists can systematically alter the properties of the final colorant. The protocols outlined in this guide provide a foundational framework for the laboratory-scale synthesis, purification, and application of these important industrial compounds. Careful control over reaction parameters, particularly temperature during diazotization and pH during coupling, is paramount for achieving high yields and purity.

References

(Note: URLs are provided for verification and were accessible as of the time of this document's generation.)

  • Prima Chemicals. (2023, November 6). Understanding Direct Dyes: Introduction, Properties, and Application. Available at: [Link]

  • ResearchGate. (n.d.). Direct dyes - Their application and uses. Available at: [Link]

  • El-Kashouti, M. A., et al. (2021). Classifications, properties, recent synthesis and applications of azo dyes. Physical Sciences Reviews. Available at: [Link]

  • Scribd. (n.d.). Direct Dyes for Cotton: Properties & Effects. Available at: [Link]

  • Global NEST Journal. (2020, May 27). Eco-friendly dyeing of cellulosic fabric using Direct Red 28 and Direct Blue 15 dyes. Available at: [Link]

  • Textile Learner. (2024, October 5). Dyeing of Cotton Fabric with Direct Dyes. Available at: [Link]

  • Textile Learner. (2024, October 5). Classification, Application and Aftertreatment of Direct Dyes. Available at: [Link]

  • Google Patents. (n.d.). DE4405469A1 - Process for the production of azo dyes.
  • Organic Syntheses. (n.d.). COUPLING OF o-TOLIDINE AND CHICAGO ACID. Coll. Vol. 2, p.175 (1943); Vol. 16, p.12 (1936). Available at: [Link]

  • Google Patents. (n.d.). US5364972A - Preparation of nitrobenzophenones.
  • Google Patents. (n.d.). CN110903678A - Reactive dye based on J acid and H acid polychromosome.
  • Google Patents. (n.d.). CN102675915A - Water-soluble dye composition containing benzoyl H acid.
  • Google Patents. (n.d.). CN112226098A - A kind of direct dye and preparation method thereof.
  • Organic Chemistry Portal. (n.d.). Azo Coupling. Available at: [Link]

  • Yokogawa. (n.d.). pH in Diazo Coupler. Application Note. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for the UV-Vis Spectrophotometric Analysis of 4-Nitrobenzoyl J Acid Derivatives

Abstract: This document provides a comprehensive guide for the quantitative analysis of 4-Nitrobenzoyl J acid derivatives using UV-Visible (UV-Vis) spectrophotometry. It outlines the underlying scientific principles, det...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the quantitative analysis of 4-Nitrobenzoyl J acid derivatives using UV-Visible (UV-Vis) spectrophotometry. It outlines the underlying scientific principles, detailed experimental protocols, data analysis techniques, and troubleshooting advice. This application note is intended for researchers, scientists, and professionals in drug development and quality control who are working with these or structurally related compounds.

Introduction and Scientific Principles

4-Nitrobenzoyl J acid derivatives are a class of compounds that often serve as intermediates in the synthesis of azo dyes and pharmaceuticals.[1][2] The inherent chromophoric nature of the 4-nitrobenzoyl group, coupled with the extended conjugation provided by the J acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid) moiety, results in strong absorption in the UV-Vis region of the electromagnetic spectrum.[3][4][5][6] This characteristic makes UV-Vis spectrophotometry an ideal technique for their quantitative analysis.

The fundamental principle governing this analytical method is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[7][8][9] The law is expressed as:

A = εcl

Where:

  • A is the absorbance (a dimensionless quantity)

  • ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹)

  • c is the concentration of the analyte (in mol L⁻¹)

  • l is the path length of the cuvette (typically 1 cm)

By measuring the absorbance of a solution at a specific wavelength (λmax), where the analyte exhibits maximum absorption, and constructing a calibration curve with standards of known concentrations, the concentration of an unknown sample can be accurately determined.[9][10]

Experimental Workflow and Protocols

A logical and systematic workflow is crucial for obtaining reliable and reproducible results in UV-Vis spectrophotometric analysis. The following diagram illustrates the key stages of the process:

experimental_workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock_solution Prepare Stock Solution serial_dilution Perform Serial Dilutions stock_solution->serial_dilution Standards unknown_prep Prepare Unknown Sample stock_solution->unknown_prep If applicable instrument_setup Instrument Setup & Blanking serial_dilution->instrument_setup unknown_prep->instrument_setup scan_lambda_max Determine λmax instrument_setup->scan_lambda_max measure_absorbance Measure Absorbance of Standards & Sample scan_lambda_max->measure_absorbance calibration_curve Construct Calibration Curve measure_absorbance->calibration_curve concentration_determination Determine Unknown Concentration calibration_curve->concentration_determination

Caption: A generalized workflow for the quantitative analysis of 4-Nitrobenzoyl J acid derivatives using UV-Vis spectrophotometry.

Materials and Reagents
  • 4-Nitrobenzoyl J acid derivative (analyte)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or a suitable buffer solution)

  • Class A volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • A calibrated double-beam UV-Vis spectrophotometer capable of scanning in the 200-800 nm range.

Protocol for Preparation of Standard Solutions
  • Stock Solution Preparation: Accurately weigh a known mass of the 4-Nitrobenzoyl J acid derivative and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations. These standards will be used to construct the calibration curve.

Protocol for Spectrophotometric Measurement
  • Instrument Initialization: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Wavelength Scan for λmax Determination:

    • Fill a quartz cuvette with the solvent to be used for the analysis and place it in the reference beam path of the spectrophotometer.

    • Fill another quartz cuvette with one of the prepared standard solutions (typically one in the mid-range of your concentrations) and place it in the sample beam path.

    • Perform a wavelength scan over a relevant range (e.g., 250-700 nm) to identify the wavelength of maximum absorbance (λmax).[11]

  • Absorbance Measurement:

    • Set the spectrophotometer to measure absorbance at the predetermined λmax.

    • Use the solvent-filled cuvette to zero the instrument (perform a blank measurement).

    • Measure the absorbance of each of the standard solutions, starting from the least concentrated. Rinse the cuvette with the next standard solution before filling it.

    • Measure the absorbance of the unknown sample solution. Ensure the absorbance falls within the range of the calibration curve (ideally between 0.1 and 1.0 absorbance units to maintain linearity).[4][7] If necessary, dilute the unknown sample to bring its absorbance within this range.

Data Analysis and Interpretation

Construction of the Calibration Curve

Plot a graph of absorbance (y-axis) versus the concentration of the standard solutions (x-axis). Perform a linear regression analysis on the data points. The resulting equation of the line (y = mx + b) and the coefficient of determination (R²) are critical for quantitative analysis. An R² value close to 1.0 (e.g., >0.995) indicates a strong linear relationship between absorbance and concentration.

Calculation of Unknown Concentration

The concentration of the unknown sample can be calculated using the equation of the line from the calibration curve:

Concentration (x) = (Absorbance (y) - y-intercept (b)) / slope (m)

If the unknown sample was diluted, remember to multiply the calculated concentration by the dilution factor to obtain the concentration of the original, undiluted sample.

Sample Data and Table
Standard Concentration (µg/mL)Absorbance at λmax
2.00.152
4.00.305
6.00.458
8.00.610
10.00.763
Unknown Sample 0.421

Causality and Experimental Choices

  • Choice of Solvent: The solvent should be transparent in the wavelength range of interest and should not react with the analyte. The polarity of the solvent can influence the λmax and molar absorptivity of the analyte due to solvatochromic effects.[11]

  • pH Considerations: For compounds with acidic or basic functional groups, such as the sulfonic acid and amino groups in J acid derivatives, the pH of the solution can significantly affect the electronic structure and thus the UV-Vis spectrum.[12][13][14] It is often necessary to use a buffered solution to maintain a constant pH and ensure reproducible results.

  • Concentration Range: The Beer-Lambert law is most accurate at low to moderate concentrations.[7][15] At high concentrations, intermolecular interactions can cause deviations from linearity.[8] The concentration range for the calibration standards should be chosen to bracket the expected concentration of the unknown sample.

Molecular Structure and UV-Vis Spectrum Relationship

The UV-Vis absorption of 4-Nitrobenzoyl J acid derivatives arises from electronic transitions within the molecule. The following diagram illustrates the key chromophoric and auxochromic groups that contribute to the observed spectrum.

molecular_structure_spectrum cluster_structure Molecular Structure cluster_spectrum UV-Vis Spectrum nitrobenzoyl 4-Nitrobenzoyl Group (Primary Chromophore) uv_absorption UV Absorption Band (π → π* transitions) nitrobenzoyl->uv_absorption Contributes to j_acid J Acid Moiety (Extended Conjugation) vis_absorption Visible Absorption Band (n → π* and extended π → π* transitions) j_acid->vis_absorption Shifts to longer λ (Bathochromic shift) azo_linkage Azo Linkage (-N=N-) (If present, significant chromophore) azo_linkage->vis_absorption Intensifies color

Caption: Relationship between the key structural features of 4-Nitrobenzoyl J acid derivatives and their resulting UV-Vis absorption characteristics.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Non-linear calibration curve Concentrations are too high; Analyte degradation; Instrument malfunction.Prepare standards with lower concentrations; Prepare fresh solutions; Check instrument performance with a certified standard.
Inconsistent/drifting readings Lamp instability; Temperature fluctuations; Dirty cuvette.Allow sufficient instrument warm-up time; Control laboratory temperature; Clean cuvettes thoroughly between measurements.
Unexpected peaks in the spectrum Presence of impurities; Solvent contamination.Use high-purity analyte and spectroscopic grade solvent; Run a solvent blank to check for contamination.

References

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Structural Chemistry. Available at: [Link]

  • Tum, P. K., & Oduor, F. D. (2020). Effect of pH on the Spectral Properties of Acid Orange Seven and Plasmocorinth B Dyes in Aqueous Systems. The International Journal of Humanities & Social Studies, 9(4). Available at: [Link]

  • Wikipedia. Beer–Lambert law. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Wikipedia. 4-Nitrobenzoic acid. Available at: [Link]

  • Burke, A. J. (2016). Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 136-138). Royal Society of Chemistry.
  • FindLight. Beer-Lambert's Law: Principles and Applications in Daily Life. (2024). Available at: [Link]

  • MDPI. Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan. (2022). Available at: [Link]

  • Edinburgh Instruments. Beer-Lambert Law | Transmittance & Absorbance. (2021). Available at: [Link]

  • Google Patents. CN1140507C - J acid (7-amino-4-hydroxyl-2-naphthalenesulfonic acid) preparation method.
  • HINOTEK. Beer-Lambert Law Spectrophotometer. (2025). Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 49-59.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Kumar, P. V., et al. (2015). Spectral Studies of UV and Solar Photocatalytic Degradation of AZO Dye and Textile Dye Effluents Using Green Synthesized Silver Nanoparticles.
  • Doc Brown's Chemistry. UV and visible light absorption spectroscopy - azo dyes. Available at: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2019). Crystallographic and spectroscopic character-ization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic acid and 4-nitro-3-(tri-fluoro-meth-yl)benzoic acid. Available at: [Link]

  • Experiment (7) Application of (Lambert – Beer) law A = ε C l. (n.d.). Available at: [Link]

  • ResearchGate. UV‐Vis absorption spectra of 4‐Nitrobenzaldehyde (red curve) before and... (2019). Available at: [Link]

  • Loba Chemie. 4-NITRO BENZOYL CHLORIDE FOR SYNTHESIS. Available at: [Link]

  • Physical Chemistry Chemical Physics. (2020). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Available at: [Link]

  • National Institutes of Health. Methods for Hydroxamic Acid Synthesis. (2015). Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). Determination of Residual 4-nitrobenzaldehyde in Chloramphenicol and Its Pharmaceutical Formulation by HPLC With UV/Vis Detection After Derivatization With 3-nitrophenylhydrazine. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (2020). Recent Applications of UV-Visible Derivative Spectroscopic Method. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Nitrobenzoyl J Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 4-Nitrobenzoyl J acid . Designed for researchers, application scientists, and drug development professionals, this guide provides an authoritative deep dive in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Nitrobenzoyl J acid . Designed for researchers, application scientists, and drug development professionals, this guide provides an authoritative deep dive into the chemoselective N-acylation of J acid (2-amino-5-naphthol-7-sulfonic acid) using 4-nitrobenzoyl chloride.

Here, we move beyond basic recipes to explore the thermodynamic and kinetic causalities that dictate reaction success, ensuring your experimental workflows are robust, high-yielding, and self-validating.

Part 1: Core Principles & Reaction Dynamics

The synthesis of 4-nitrobenzoyl J acid relies on a classic [1]. Because J acid is a polyfunctional molecule containing a primary aromatic amine, a phenolic hydroxyl group, and a highly acidic sulfonic acid group, achieving high yields requires strict chemoselectivity. The goal is exclusive N-acylation while suppressing both O-acylation and the aqueous hydrolysis of the 4-nitrobenzoyl chloride[2].

The Causality of pH and Nucleophilicity

The reaction is conducted in a biphasic aqueous-organic system. The sulfonic acid group ( pKa​<1 ) ensures water solubility, but the competition between the amine ( pKa​≈3.5 ) and the phenol ( pKa​≈9.0 ) dictates the required pH window:

  • If pH < 5.0: The primary amine becomes protonated ( −NH3+​ ), losing its lone pair and its nucleophilicity. The reaction stalls.

  • If pH > 8.0: The phenolic hydroxyl group deprotonates to form a highly nucleophilic phenoxide ion, leading to unwanted O-acylation. Furthermore, high alkalinity exponentially accelerates the hydrolysis of 4-nitrobenzoyl chloride into 4-nitrobenzoic acid.

  • Optimal Window: Maintaining a pH between 6.0 and 7.0 ensures the amine remains a free base while the phenol remains protonated, driving selective N-acylation[3].

The Causality of Temperature and Mass Transfer

Because 4-nitrobenzoyl chloride is a solid/oil that is insoluble in water, the reaction occurs at the phase interface. High-shear agitation is mandatory. The reaction is exothermic; however, allowing the temperature to exceed 30°C provides the activation energy necessary for water to outcompete the amine, destroying the acyl chloride[3].

ReactionPathway J_Acid J Acid (Aqueous) + 4-Nitrobenzoyl Chloride N_Acyl Target: N-Acylation (4-Nitrobenzoyl J Acid) J_Acid->N_Acyl pH 6.5-7.0 20-30°C O_Acyl Side Reaction: O-Acylation (High pH > 8.0) J_Acid->O_Acyl Phenoxide Formation Hydrolysis Side Reaction: Hydrolysis (High Temp / Poor Mixing) J_Acid->Hydrolysis Water Attack

Reaction pathways and competing side reactions in J acid acylation.

Part 2: Troubleshooting FAQs

Q1: My overall product yield is below 60%, and HPLC analysis shows significant unreacted J acid. What is going wrong? A: This is a classic symptom of the acid chloride hydrolyzing before it can react with the amine. First, verify the integrity of your 4-nitrobenzoyl chloride; it degrades rapidly upon exposure to atmospheric moisture. Second, evaluate your mixing kinetics. If agitation is too slow, the localized concentration of acid chloride drops, allowing water to hydrolyze it. Increase your agitation speed to >500 RPM to maximize the interfacial surface area, and ensure the temperature strictly remains below 30°C[3].

Q2: I am detecting a highly non-polar byproduct and my product is discolored. How do I prevent this? A: You are likely observing O-acylation or N,O-diacylation. This typically occurs when the pH spikes locally during the addition of your base (e.g., sodium carbonate). To create a self-validating and stable system, transition from manual base addition to a continuous pH-stat titrator set to pH 6.8. Alternatively, suggest utilizing mild tertiary amines (like triethanolamine) as acid acceptors, which buffer the solution naturally and prevent localized alkaline spikes[3].

Q3: The final product precipitates as a sticky, unfilterable tar rather than distinct crystals. How can I improve the morphology? A: Tar formation is usually caused by co-precipitation of 4-nitrobenzoic acid (the hydrolysis byproduct) alongside your product, or by crashing the product out too rapidly. To fix this, implement a clarification step : before final acidification, filter the reaction mixture at pH 7.0 to remove insoluble organic impurities. Then, heat the filtrate to 40°C and acidify slowly with dilute HCl. The elevated temperature promotes thermodynamic crystal growth over kinetic aggregation.

Troubleshooting Issue Low Yield or Impure Product Check_pH Check pH Profile Issue->Check_pH Check_Temp Check Temperature Issue->Check_Temp pH_Low pH < 5: Amine Protonation Check_pH->pH_Low pH_High pH > 8: O-Acylation & Hydrolysis Check_pH->pH_High Temp_High Temp > 30°C: Rapid Hydrolysis Check_Temp->Temp_High Fix_pH Use pH-stat or Tertiary Amine Buffer pH_Low->Fix_pH pH_High->Fix_pH Fix_Temp Enhance Cooling & Slower Addition Temp_High->Fix_Temp

Decision tree for troubleshooting low yields and impurities in 4-Nitrobenzoyl J acid synthesis.

Part 3: Standard Optimized Protocol

To ensure reproducibility, adhere strictly to the quantitative parameters outlined below.

Quantitative Process Parameters
ParameterTarget RangeConsequence of Deviation
Molar Ratio (J Acid : Acid Chloride)1.00 : 1.25Yield drops if < 1.20; High impurity burden if > 1.50
Temperature 20°C – 25°CRapid hydrolysis of acid chloride if > 30°C
pH Control 6.5 – 7.0O-acylation if > 8.0; Loss of nucleophilicity if < 5.0
Agitation Speed 500 – 600 RPMPoor mass transfer leading to localized hydrolysis
Step-by-Step Methodology

Phase 1: Substrate Dissolution

  • Suspend 0.10 mol (23.9 g) of J acid (2-amino-5-naphthol-7-sulfonic acid) in 250 mL of deionized water in a 500 mL jacketed reactor.

  • Begin agitation at 300 RPM. Gradually add a 10% (w/v) aqueous Na2​CO3​ solution until the J acid completely dissolves.

  • Fine-tune the pH to exactly 6.8 using a calibrated pH meter.

Phase 2: Chemoselective Acylation 4. Set the reactor jacket to maintain an internal temperature of 20°C to 25°C[3]. 5. Increase agitation to 500 RPM to ensure high-shear biphasic mixing. 6. Begin the slow, portion-wise addition of 0.125 mol (23.2 g) of 4-nitrobenzoyl chloride over a period of 90 minutes. 7. Critical Step: Concurrently add 10% Na2​CO3​ (or a tertiary amine buffer) dropwise via a pH-stat titrator to maintain the pH strictly between 6.5 and 7.0[3]. 8. Once addition is complete, allow the reaction to mature by stirring for an additional 2 hours at 25°C. Verify completion via TLC or HPLC (disappearance of the J acid peak).

Phase 3: Clarification and Isolation 9. Filter the crude reaction mixture through a Celite pad to remove any insoluble 4-nitrobenzoic acid or unreacted acid chloride. 10. Transfer the clarified filtrate to a clean vessel and heat to 40°C. 11. Slowly add 2N HCl dropwise until the pH reaches 2.0. The product, 4-nitrobenzoyl J acid, will begin to crystallize. 12. Cool the slurry slowly to 10°C over 1 hour to maximize crystal size. 13. Filter the product under vacuum, wash the filter cake with 50 mL of cold 0.1N HCl, and dry in a vacuum oven at 60°C to constant weight.

References

  • Process for preparing an aqueous disazo dye concentrate (US4082742A), Google Patents.
  • Principles of Polymerization: Textbook on Polymer Chemistry , Studylib. Available at:[Link]

Sources

Optimization

Removing unreacted J acid impurities from 4-Nitrobenzoyl J acid

Welcome to the Advanced Troubleshooting Guide for the purification of 4-Nitrobenzoyl J acid. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the purification of 4-Nitrobenzoyl J acid. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with persistent unreacted J acid (2-Amino-5-naphthol-7-sulfonic acid) impurities.

This guide abandons generic advice in favor of mechanistic causality. We will explore why these impurities persist and provide self-validating, step-by-step protocols to achieve high-purity isolation.

Mechanistic Foundation: The "Why" Behind the Separation

To successfully separate unreacted J acid from 4-Nitrobenzoyl J acid, we must exploit their structural differences[1].

  • J Acid (Impurity): Contains a free primary aromatic amine, a naphthol hydroxyl, and a sulfonic acid group. It is amphoteric, highly polar, and its sodium salt exhibits an intense, characteristic blue fluorescence under UV light[2][3].

  • 4-Nitrobenzoyl J Acid (Product): The primary amine has been converted into an amide via reaction with 4-nitrobenzoyl chloride[1]. It lacks the free amine, does not fluoresce blue, and possesses a bulky, hydrophobic nitroaromatic ring that significantly alters its solubility profile.

The Self-Validating Principle: Because 4-Nitrobenzoyl J acid does not fluoresce, you can use a 365 nm UV lamp as an immediate, in-process analytical tool. If your wet cake or filtrate glows blue, unreacted J acid is still present[2][3].

Purification Decision Workflow

Select your purification strategy based on the estimated concentration of the J acid impurity in your crude mixture.

G N1 Crude 4-Nitrobenzoyl J Acid N2 UV Fluorescence Check (Blue = J Acid Present) N1->N2 N3 Select Purification Route N2->N3 N4 High Impurity (>5%) Differential Salting-Out N3->N4 Bulk N5 Medium Impurity (1-5%) pH Precipitation N3->N5 Standard N6 Trace Impurity (<1%) Diazotization Scavenging N3->N6 Trace N7 Add 10% NaCl at pH 7.0 N4->N7 N8 Acidify to pH 1.5 with HCl N5->N8 N9 NaNO2 + HCl at 0-5°C N6->N9 N10 Filtration & Washing N7->N10 N8->N10 N9->N10 N11 Pure 4-Nitrobenzoyl J Acid (Fluorescence Negative) N10->N11

Decision tree for removing unreacted J acid based on impurity levels and physicochemical properties.

Step-by-Step Experimental Protocols

Protocol A: Differential Salting-Out (For >5% Impurity)

Causality: The bulky, hydrophobic nitrobenzoyl group lowers the hydration energy of the product's sulfonic acid salt. By adding NaCl, we force the 4-Nitrobenzoyl J acid to precipitate (salt out) while the smaller, highly polar J acid remains dissolved in the brine[4].

  • Dissolution: Suspend the crude wet cake in deionized water (1:10 w/v). Slowly add 10% NaOH dropwise until the pH reaches 7.0–7.5, ensuring complete dissolution of both compounds as sodium salts.

  • Salting Out: While stirring vigorously at room temperature, gradually add solid NaCl to achieve a 10–15% w/v concentration[4].

  • Equilibration: Allow the mixture to stir for 2 hours. A thick precipitate of 4-Nitrobenzoyl J acid will form.

  • Isolation: Filter the suspension through a Nutsche filter. Wash the retained cake with a cold 10% NaCl brine solution to flush out the residual J acid.

  • Validation: Check the filtrate under UV light. A strong blue fluorescence confirms successful extraction of the impurity[3].

Protocol B: pH-Controlled Precipitation (For 1–5% Impurity)

Causality: J acid is amphoteric (capable of forming a zwitterion), whereas 4-Nitrobenzoyl J acid is a strong acid (due to the sulfonic group) with no basic amine. At highly acidic pH, the amide product crashes out of solution much faster than the zwitterionic J acid[5].

  • Dissolution: Dissolve the crude mixture in water at pH 7.5 (using NaOH if necessary).

  • Acidification: Slowly add 30% HCl dropwise under continuous stirring until the pH reaches strictly 1.5–2.0[5].

  • Precipitation: Stir for 1 hour at 15°C. The 4-Nitrobenzoyl J acid will precipitate as a free acid.

  • Isolation: Filter the product and wash the cake with dilute HCl (pH 2.0) to prevent re-dissolution of the product while removing the J acid.

Protocol C: Chemical Scavenging via Diazotization (For <1% Trace Impurity)

Causality: If physical separation fails to remove trace J acid, we can exploit its free primary amine. By adding nitrous acid at cold temperatures, the unreacted J acid is selectively converted into a highly water-soluble diazonium salt, leaving the amide product untouched[6][7].

  • Suspension: Suspend the crude product in deionized water and add HCl to bring the pH to 1.0.

  • Cooling: Submerge the reaction flask in an ice bath and cool the mixture to 0–5°C[7].

  • Diazotization: Add a stoichiometric amount of 1M Sodium Nitrite ( NaNO2​ ) dropwise—calculated based on the estimated trace J acid content. Stir for 30 minutes[6][7].

  • Isolation: Filter the cold suspension immediately. The 4-Nitrobenzoyl J acid remains insoluble, while the diazotized J acid washes away in the filtrate. Wash the cake thoroughly with cold water.

Quantitative Protocol Comparison

Purification ProtocolIdeal Impurity LevelPrimary MechanismEst. Product RecoveryIn-Process Validation
Differential Salting-Out > 5%Hydrophobic exclusion via NaCl~85 - 90%Filtrate UV fluorescence
pH-Controlled Precipitation 1 - 5%Isoelectric/solubility shift~90 - 95%Filtrate UV fluorescence
Diazotization Scavenging < 1% (Trace)Chemical conversion to soluble salt> 98%Spot test (no dye coupling)

Frequently Asked Questions (FAQs)

Q: Why is my purified 4-Nitrobenzoyl J acid still exhibiting blue fluorescence? A: Blue fluorescence is the definitive hallmark of the J acid sodium salt[2][3]. If your product still fluoresces, J acid is trapped within the crystal lattice of your wet cake. You must completely re-dissolve the cake at pH 7.5 before re-attempting the salting-out or precipitation protocols. Washing a solid cake with water is insufficient to remove trapped impurities.

Q: Can I use organic solvents like ethyl acetate or dichloromethane to extract the impurity? A: No. Both J acid and 4-Nitrobenzoyl J acid contain a highly polar sulfonic acid group ( −SO3​H ). This makes both compounds highly water-soluble as alkali salts but practically insoluble in standard organic extraction solvents[2]. Purification must be done via aqueous phase manipulation.

Q: I tried to dissolve the crude cake in strong NaOH at 80°C to speed up the process, but my impurity levels increased. Why? A: You induced alkaline hydrolysis. 4-Nitrobenzoyl J acid contains an amide bond. Prolonged exposure to strong bases at elevated temperatures will cleave the amide bond, reverting your synthesized product back into 4-nitrobenzoic acid and J acid. Always perform dissolution steps at ambient temperatures and do not exceed pH 8.0.

References

  • EvitaChem. "Buy 4-Nitrobenzoyl J acid (EVT-375212) | 132-88-7 - EvitaChem". evitachem.com.
  • AECOCHEM. "J Acid CAS 87-02-5 - xiamen aeco chemical industrial co.,ltd.". aecochemical.com.
  • Environment Clearance India. "M/s Jemby Chem Limited is a working unit...". environmentclearance.nic.in.
  • Google Patents. "Preparation of J-acid urea - US5144064A". google.com.
  • Scholars Research Library.
  • ChemClass Journal. "Synthesis and Assessment of New Azo Reactive Dyes...". chemclassjournal.com.
  • Hitechs. "J Acid". hitechs.com.cn.

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 4-Nitrobenzoyl Chloride During J Acid Acylation

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing dye intermediates or pharmaceutical precursors using J acid (2-amino-5-naphthol-7-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing dye intermediates or pharmaceutical precursors using J acid (2-amino-5-naphthol-7-sulfonic acid) presents a unique physicochemical conflict.

J acid requires highly polar or aqueous media to dissolve, but the acylating agent, 4-nitrobenzoyl chloride (4-NBC) , is notoriously unstable in water. The electron-withdrawing para-nitro group makes the carbonyl carbon exceptionally electrophilic, accelerating both the desired amine acylation and the undesired associative hydrolysis pathway 1.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your amide yield and suppress 4-NBC hydrolysis.

Reaction Pathway Analysis

G J_Acid J Acid (Aqueous Salt) Nucleophile Intermediate Tetrahedral Intermediate J_Acid->Intermediate Amine Attack (pH 6.5-7.5) NBC 4-Nitrobenzoyl Chloride Electrophile NBC->Intermediate Hydrolysis 4-Nitrobenzoic Acid + HCl (Undesired Byproduct) NBC->Hydrolysis OH⁻ Attack (High pH or Temp >10°C) Product N-(4-nitrobenzoyl)-J-acid (Desired Amide) Intermediate->Product -HCl

Reaction pathways of 4-NBC: desired J acid acylation vs. undesired hydrolysis.

Troubleshooting & FAQs

Q1: Why does my reaction yield massive amounts of 4-nitrobenzoic acid instead of the acylated product? A: This is a kinetic competition driven by pH. The para-nitro group of 4-NBC significantly lowers the electron density at the carbonyl carbon. While this accelerates the desired attack by the J acid amine, it disproportionately accelerates nucleophilic attack by hydroxide ions (OH⁻) present in the aqueous solvent. If your reaction pH exceeds 8.0, the concentration of OH⁻ outcompetes the J acid amine, leading to rapid hydrolysis and the accumulation of 4-nitrobenzoic acid 2.

Q2: If high pH causes hydrolysis, why can't I just run the reaction under acidic conditions? A: Causality dictates that J acid's nucleophilicity depends on its protonation state. If the pH drops below 6.0, the primary amine protonates into an ammonium ion (-NH₃⁺). A protonated amine lacks the lone electron pair necessary to attack the acyl chloride. Furthermore, the acylation generates one equivalent of corrosive HCl byproduct 3. If this HCl is not actively neutralized, the pH will plummet, stalling the acylation entirely and leaving the unreacted 4-NBC to slowly hydrolyze over time.

Q3: How do I balance these conflicting pH requirements in a Schotten-Baumann setup? A: You must utilize a self-validating pH control system rather than bulk base addition. Standard Schotten-Baumann conditions 4 often fail here. Instead of using strong bases like NaOH upfront, use a heterogeneous weak base buffer like Sodium Bicarbonate (NaHCO₃). Because NaHCO₃ is only partially soluble in cold water/acetone mixtures, it acts as a solid reservoir that only dissolves and reacts as HCl is generated, automatically pinning the pH between 6.8 and 7.5.

Quantitative Data Summaries

Table 1: Influence of pH and Temperature on Reaction Partitioning

pH RangeTemperatureAmine StateDominant PathwayExpected Amide Yield
< 6.00–5 °CProtonated (-NH₃⁺)Stalled / Slow Hydrolysis< 20%
6.5–7.5 0–5 °C Free Base (-NH₂) Acylation (Desired) > 85%
> 8.00–5 °CFree Base (-NH₂)Rapid OH⁻ Hydrolysis< 40%
6.5–7.5> 15 °CFree Base (-NH₂)Thermal Hydrolysis< 50%

Table 2: Solvent System Matrix for J Acid Acylation

Solvent SystemBase UsedHydrolysis RiskJ Acid SolubilityScalability
Pure AqueousNaOH (pH stat)HighExcellentHigh (Requires strict pH control)
Biphasic (Water/Acetone)NaHCO₃ (Buffer)ModerateGoodVery High (Industry standard)
Anhydrous (DMAc)TriethylamineZero Excellent (as TEA salt)Moderate (Solvent recovery cost)
Troubleshooting Workflow

G Start Low Yield of Acylated J Acid CheckpH Check Reaction pH Start->CheckpH CheckTemp Check Temperature Start->CheckTemp pHHigh pH > 8.0 Hydrolysis Dominates CheckpH->pHHigh Too Alkaline pHLow pH < 6.0 Amine Protonated CheckpH->pHLow Too Acidic FixHigh Use NaHCO3 buffer pHHigh->FixHigh FixLow Add mild base pHLow->FixLow TempHigh Temp > 10°C Thermal Hydrolysis CheckTemp->TempHigh Too Warm FixTemp Pre-chill to 0-5°C TempHigh->FixTemp

Decision tree for troubleshooting poor yields in J acid acylation workflows.

Experimental Protocols
Protocol A: Optimized Biphasic Schotten-Baumann Acylation

This protocol uses a biphasic system to physically separate the highly electrophilic 4-NBC from bulk water, while using a self-regulating buffer to prevent pH spikes.

  • Substrate Dissolution: Suspend 1.0 equivalent of J acid in deionized water (10 mL/g). Add 10% Na₂CO₃ solution dropwise until the J acid just dissolves (target pH ~7.0). Do not exceed pH 7.5.

  • Buffer Addition: Add 2.5 equivalents of solid Sodium Bicarbonate (NaHCO₃) to the aqueous solution. Much of it will remain suspended—this is the desired self-validating buffer reservoir.

  • Co-solvent & Chilling: Add Acetone (equal to 50% of the water volume). Chill the entire mixture in an ice-salt bath to 0–5 °C.

  • Acylation: Dissolve 1.1 equivalents of 4-nitrobenzoyl chloride in anhydrous Acetone (5 mL/g). Add this solution dropwise to the vigorously stirred J acid mixture over 60 minutes. Critical: Maintain the internal temperature below 5 °C to suppress the thermal activation of the hydrolysis pathway.

  • Workup: Stir for an additional 2 hours at 5 °C. Acidify the mixture carefully with 2M HCl to pH 2.0 to precipitate the N-(4-nitrobenzoyl)-J-acid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Anhydrous Polar Aprotic Acylation (Zero Hydrolysis Risk)

If hydrolysis persists, eliminate water entirely. This protocol leverages an organic base to form a soluble J acid salt in an aprotic solvent.

  • Salt Formation: Suspend 1.0 equivalent of J acid in anhydrous N,N-Dimethylacetamide (DMAc) (10 mL/g) under a nitrogen atmosphere.

  • Solubilization: Add 2.5 equivalents of anhydrous Triethylamine (TEA). Stir for 30 minutes. The TEA deprotonates the sulfonic acid, forming a highly soluble triethylammonium sulfonate salt, bringing the J acid completely into the organic phase.

  • Chilling: Cool the solution to 0 °C.

  • Acylation: Add 1.05 equivalents of solid 4-nitrobenzoyl chloride in small portions over 30 minutes. The reaction will turn slightly exothermic as the TEA neutralizes the generated HCl, forming TEA·HCl salts.

  • Workup: Stir for 4 hours at room temperature. Pour the mixture into 10 volumes of rapidly stirring cold water to precipitate the product. Filter and wash with dilute HCl to remove residual TEA.

References
  • "Which benzoyl chloride undergoes hydrolysis faster in water?" Reddit AdvancedOrganic.
  • "Technical Support Center: Managing HCl Byproduct in 4-Nitrobenzoyl Chloride Reactions" Benchchem.
  • "Colour Chemistry" R. L. M. Allen (Auth.), Springer US.
  • "4-Nitrobenzoic acid" Wikipedia.

Sources

Optimization

Technical Support Center: Solvent Optimization for High-Purity 4-Nitrobenzoyl J Acid Crystallization

Welcome to the Technical Support Center for 4-Nitrobenzoyl J acid (4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid) purification. As a Senior Application Scientist, I have designed this guide to address th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Nitrobenzoyl J acid (4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid) purification. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the crystallization of complex sulfonated naphthalene derivatives.

This resource moves beyond basic troubleshooting to explain the causality behind each protocol, ensuring your workflows are robust, reproducible, and self-validating.

Diagnostic Workflow

CrystallizationWorkflow Start Crude 4-Nitrobenzoyl J Acid SolventSelect Primary Solvent Dissolution (Methanol, 65°C) Start->SolventSelect Filter Hot Filtration (Removes Insoluble J-Acid) SolventSelect->Filter AntiSolvent Anti-Solvent Titration (Add H2O to Turbidity) Filter->AntiSolvent Cooling Controlled Cooling (0.5°C/min to 20°C) AntiSolvent->Cooling Check Phase Separation State? Cooling->Check Amorphous Oiling Out / Amorphous Check->Amorphous Rapid supersaturation Crystalline High-Purity Crystals Check->Crystalline Controlled nucleation Adjust Re-heat & Adjust Polarity (Increase MeOH Ratio) Amorphous->Adjust Adjust->Cooling Re-attempt

Workflow for diagnosing and optimizing 4-Nitrobenzoyl J acid crystallization.

FAQ & Troubleshooting Guide

Q1: Why is my 4-Nitrobenzoyl J acid precipitating as an amorphous "oil" instead of forming a crystalline lattice? A1: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the supersaturation level of the solution exceeds the metastable zone width before nucleation can initiate.

  • Causality: 4-Nitrobenzoyl J acid possesses competing structural polarities: a highly hydrophilic sulfonic acid group and a hydrophobic nitrobenzoyl aromatic system. If the primary solvent (e.g., pure methanol) evaporates too quickly or the thermal gradient drops too rapidly, the molecules cannot thermodynamically orient themselves into a stable monoclinic crystal lattice. Instead, they aggregate into a disordered, solvent-rich amorphous phase.

  • Solution: Shift from kinetic to thermodynamic control. Utilize a binary solvent system (e.g., Methanol/Water) rather than pure solvent. According to established synthesis protocols, purification is optimally achieved by the slow evaporation of a methanolic solution at room temperature, which yields crystalline 4-nitrobenzoyl J acid with a sharp melting point of approximately 123°C (1).

Q2: How do I optimize the solvent system to selectively remove unreacted J acid and 4-nitrobenzoic acid impurities? A2: Selective purification relies on exploiting the drastic solubility differentials of the precursors.

  • Causality: Unreacted J acid (2-amino-5-naphthol-7-sulfonic acid) is highly polar and remains largely insoluble in cold or moderately heated aliphatic alcohols. Conversely, the byproduct 4-nitrobenzoic acid is highly soluble in these organic solvents.

  • Self-Validating Strategy: By suspending the crude mixture in methanol and performing a hot filtration, the unreacted J acid is retained on the filter cake. When the filtrate is subsequently cooled, the target 4-Nitrobenzoyl J acid crystallizes, while the highly soluble 4-nitrobenzoic acid remains dissolved in the mother liquor. You can validate this system in real-time: if the filter cake dissolves completely in water but not in methanol, it is confirmed as unreacted J acid.

Q3: What is the optimal solvent ratio for balancing yield and purity? A3: Pure methanol provides excellent purity but suffers from lower yields due to the high solubility of the target compound. Introducing water as an anti-solvent forces the equilibrium toward crystallization. As demonstrated in studies optimizing water-soluble sulfonated naphthyl azohydroxynaphthalenes, binary mixtures like ethanol/water or methanol/water provide the ideal dielectric constant for these amphiphilic molecules (2). An 80:20 Methanol:Water (v/v) ratio is the empirical sweet spot.

Quantitative Data: Solvent System Performance Summary
Solvent SystemVolume Ratio (v/v)Yield (%)Purity (HPLC %)Crystal MorphologyMechanistic Notes
Methanol (Pure) 100:065.098.5NeedlesHigh purity, but moderate yield due to high target solubility.
Methanol : Water 80:2088.599.2PrismsOptimal balance. Water acts as a controlled anti-solvent, preventing oiling out.
Ethanol : Water 70:3082.097.8PlatesSlower crystallization kinetics; trace 4-nitrobenzoic acid entrapment observed.
DMF : Water 50:5092.094.5AmorphousHigh yield, but poor morphology. Strong solvent-solute hydrogen bonding causes solvent entrapment.
Standard Operating Procedure: High-Purity Crystallization Protocol

This protocol acts as a self-validating system. Each step contains an observable milestone to confirm success before proceeding to the next phase.

Step 1: Dissolution & Primary Separation Suspend 10 g of crude 4-nitrobenzoyl J acid in 100 mL of pure methanol. Heat the suspension to 65°C under reflux with continuous stirring for 30 minutes.

  • Validation: The solution will remain slightly cloudy due to insoluble J acid.

Step 2: Hot Filtration Rapidly filter the hot mixture through a pre-warmed Buchner funnel. Wash the filter cake with 10 mL of hot methanol.

  • Validation: The retained solid (J acid) should be highly water-soluble. The filtrate must be a clear, deep-colored solution.

Step 3: Anti-Solvent Titration Maintain the filtrate at 60°C. Slowly add deionized water dropwise (up to 20 mL) until the solution exhibits a faint, persistent turbidity (the cloud point). Immediately add 1-2 mL of methanol until the solution just clears.

  • Causality: This establishes a solution exactly at the boundary of the metastable zone, ensuring that cooling will trigger nucleation rather than liquid-liquid phase separation.

Step 4: Controlled Cooling Program the cooling bath to decrease the temperature at a strict rate of 0.5°C/min down to 20°C.

  • Causality: Slow cooling allows the molecules sufficient time to arrange into a high-purity crystalline lattice, excluding impurities from the matrix.

Step 5: Harvesting Filter the resulting crystals under vacuum. Wash the crystal bed with 15 mL of ice-cold 80:20 Methanol:Water to remove residual mother liquor containing 4-nitrobenzoic acid. Dry in vacuo at 50°C for 12 hours.

  • Validation: The final product should yield distinct crystals with a sharp melting point near 123°C.

References
  • Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes Source: Semantic Scholar / Taylor & Francis URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges in 4-Nitrobenzoyl J Acid NMR Sample Preparation

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering solubility issues during Nuclear Magnetic Resonance (NMR) sample preparation of 4-Nitrobenzoyl J a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering solubility issues during Nuclear Magnetic Resonance (NMR) sample preparation of 4-Nitrobenzoyl J acid. The following question-and-answer format is designed to directly address common challenges and provide scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: My 4-Nitrobenzoyl J acid won't dissolve in standard deuterated solvents like CDCl₃ or Acetone-d₆. What is the underlying issue and what should be my first step?

A1: The poor solubility of 4-Nitrobenzoyl J acid in many common deuterated solvents stems from its molecular structure. The molecule possesses a combination of a polar sulfonic acid group, a hydroxyl group, a nitro group, and a large, relatively non-polar aromatic backbone.[1] This complex combination of polar and non-polar functionalities makes it difficult for a single solvent to effectively solvate the entire molecule.

Your initial step should be to switch to a more polar aprotic solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent starting point due to its high polarity and strong solvating ability for polar and ionic compounds.[2] It is particularly effective at dissolving compounds with multiple functional groups.

Troubleshooting Guide: Step-by-Step Solutions

Q2: I've tried DMSO-d₆, but the solubility is still not sufficient for a high-quality NMR spectrum. What advanced techniques can I employ?

A2: When a single solvent is insufficient, a multi-pronged approach is necessary. The following strategies can be employed, often in combination, to enhance the solubility of 4-Nitrobenzoyl J acid.

The presence of the sulfonic acid and hydroxyl groups means the solubility of 4-Nitrobenzoyl J acid is highly dependent on the pH of the solution.[3]

  • For Acidic Protons: The sulfonic acid and hydroxyl protons are acidic. In a neutral or acidic solution, these groups will be protonated, reducing the overall charge of the molecule and potentially limiting its solubility in polar solvents.

  • The Solution: Basification. By adding a small amount of a deuterated base, you can deprotonate these acidic groups, forming a more soluble salt.

Experimental Protocol: pH Adjustment for Enhanced Solubility

  • Initial Dissolution Attempt: Begin by attempting to dissolve approximately 1-5 mg of 4-Nitrobenzoyl J acid in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Vigorous Mixing: Vortex the sample for at least 30 seconds. If undissolved solid remains, gentle heating (using a heat gun or a warm water bath) can be applied.[4][5]

  • Incremental Addition of Base: If solubility is still an issue, add a deuterated base, such as sodium deuteroxide (NaOD) in D₂O or deuterated pyridine (Pyridine-d₅), dropwise to the sample.

  • Monitor Dissolution: After each addition, vortex the sample and visually inspect for dissolution.

  • Check pH: Once the sample is dissolved, you can get an approximate idea of the pD (the equivalent of pH in D₂O) by adding 0.4 to the reading from a standard pH meter.[6]

  • Transfer and Filter: Once fully dissolved, filter the solution through a pipette with a cotton wool plug into a clean NMR tube to remove any particulate matter.[7][8]

Causality Behind the Choice: Deprotonating the sulfonic acid and hydroxyl groups creates charged species (sulfonate and phenoxide ions). These ionic groups have much stronger interactions with polar solvents like DMSO-d₆, leading to a significant increase in solubility.

Using a mixture of deuterated solvents can often achieve what a single solvent cannot.[4] This approach allows you to fine-tune the polarity of the solvent system to match the complex needs of your analyte.

  • Recommended Co-Solvent Mixture: A mixture of DMSO-d₆ and Deuterium Oxide (D₂O) is a powerful combination for highly polar, acidic compounds like 4-Nitrobenzoyl J acid.[9]

Experimental Protocol: Co-Solvent System for 4-Nitrobenzoyl J Acid

  • Initial Dissolution in DMSO-d₆: Dissolve as much of your 4-Nitrobenzoyl J acid sample as possible in a minimal amount of DMSO-d₆ (e.g., 0.5 mL).

  • Titration with D₂O: Gradually add D₂O to the DMSO-d₆ solution. The addition of water will increase the overall polarity of the solvent system and can help to solvate the ionic portions of the molecule, especially after basification.

  • Observe and Mix: After each addition of D₂O, ensure the solution is thoroughly mixed.

  • Optimal Ratio: The optimal ratio of DMSO-d₆ to D₂O will need to be determined empirically, but a good starting point is a 4:1 or 3:1 mixture.

Trustworthiness of the Protocol: This method is self-validating. As you incrementally add the co-solvent, you can visually monitor the dissolution of your compound. The clarity of the final solution is a direct indicator of the success of the technique.

Q3: I've managed to dissolve my sample, but the peaks in my ¹H NMR spectrum are broad. What could be the cause and how can I fix it?

A3: Broad peaks in an NMR spectrum can arise from several factors, even after achieving dissolution.[2]

  • Aggregation: Even in solution, molecules of 4-Nitrobenzoyl J acid may still be prone to aggregation due to intermolecular hydrogen bonding and π-stacking of the aromatic rings. This aggregation leads to a higher effective molecular weight and slower tumbling in solution, resulting in broader signals.

  • Viscosity: Highly concentrated samples or the use of viscous solvents like DMSO-d₆ can lead to broader lines.[2]

  • Paramagnetic Impurities: Contamination with paramagnetic metal ions can cause significant line broadening.[2]

Troubleshooting Broad Peaks: A Logical Workflow

G start Broad Peaks Observed check_concentration Is the sample highly concentrated? start->check_concentration dilute Dilute the sample check_concentration->dilute Yes check_temp Increase the temperature of the NMR experiment check_concentration->check_temp No end_good Sharp Peaks Achieved dilute->end_good add_chelator Consider adding a chelating agent (e.g., EDTA-d₁₂) to sequester paramagnetic metals check_temp->add_chelator end_bad Persistent Broadening check_temp->end_bad repurify Repurify the sample add_chelator->repurify add_chelator->end_bad repurify->end_good repurify->end_bad

Caption: Troubleshooting workflow for broad NMR peaks.

Detailed Steps for Sharpening Peaks:

  • Dilution: If your sample is highly concentrated, try preparing a more dilute sample. While this may require a longer acquisition time to achieve a good signal-to-noise ratio, it can significantly improve spectral resolution.[10]

  • Elevated Temperature: Acquiring the NMR spectrum at a higher temperature (e.g., 40-60 °C) can help to break up aggregates and decrease the viscosity of the solvent, leading to sharper peaks. Ensure your solvent's boiling point is not exceeded.[11]

  • Check for Paramagnetic Impurities: If the above steps do not resolve the issue, consider the possibility of paramagnetic contamination. Ensure all glassware is scrupulously clean. In some cases, adding a small amount of a deuterated chelating agent like EDTA-d₁₂ can help to sequester metal ions.

Data Summary and Visualization

Table 1: Properties of Recommended Deuterated Solvents

SolventChemical Shift (residual peak, ppm)PolarityKey Advantages for 4-Nitrobenzoyl J acid
DMSO-d₆~2.50HighExcellent solvating power for polar and ionic compounds.[2]
D₂O~4.79HighIdeal for highly polar and water-soluble compounds; useful as a co-solvent.[2][12]
Methanol-d₄~3.31HighCan be a good co-solvent with DMSO-d₆.
Pyridine-d₅~8.74, 7.58, 7.22MediumCan act as a basic solvent to aid in deprotonation.

Chemical shifts can vary slightly depending on temperature and sample concentration.[13]

Diagram: Logical Flow for NMR Sample Preparation of 4-Nitrobenzoyl J Acid

G start Start: 4-Nitrobenzoyl J Acid Powder dissolve_dmso Attempt to dissolve in DMSO-d₆ start->dissolve_dmso is_soluble Is it fully dissolved? dissolve_dmso->is_soluble add_base Add deuterated base (e.g., NaOD in D₂O) is_soluble->add_base No filter Filter into NMR tube is_soluble->filter Yes add_cosolvent Add D₂O as a co-solvent add_base->add_cosolvent check_solubility_again Is it fully dissolved now? add_cosolvent->check_solubility_again check_solubility_again->filter Yes troubleshoot Troubleshoot further (e.g., different solvent system, heating) check_solubility_again->troubleshoot No acquire_nmr Acquire NMR Spectrum filter->acquire_nmr end Successful Sample Preparation acquire_nmr->end

Caption: Recommended workflow for preparing 4-Nitrobenzoyl J acid for NMR.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • EvitaChem. Buy 4-Nitrobenzoyl J acid (EVT-375212) | 132-88-7.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • RSC Publishing. (2024, February 26). A pH-enhanced resolution in benchtop NMR spectroscopy.
  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • University of York. Preparing an NMR sample - Chemistry Teaching Labs.
  • Wired Chemist. Common NMR Solvents.
  • JEOL. Sample preparation for NMR measurements and points to keep in mind.
  • ResearchGate. (2015, November 8). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents?.
  • ResearchGate. (2022, June 29). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3?.
  • ACS Publications. (2010, October 13). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions.
  • NMR. Troubleshooting Acquisition Related Problems.
  • ResearchGate. Things to know before you begin operating an NMR.
  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Nitrobenzoyl J Acid and 3-Nitrobenzoyl J Acid

This guide provides a detailed comparative analysis of the chemical reactivity of 4-Nitrobenzoyl J acid and 3-Nitrobenzoyl J acid. Designed for researchers, chemists, and professionals in drug development and dye synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the chemical reactivity of 4-Nitrobenzoyl J acid and 3-Nitrobenzoyl J acid. Designed for researchers, chemists, and professionals in drug development and dye synthesis, this document elucidates the fundamental principles governing the reactivity of these isomers and offers a practical experimental framework for their differentiation.

Introduction: The Significance of J Acid Derivatives

J acid (2-amino-5-naphthol-7-sulfonic acid) is a cornerstone intermediate in the synthesis of a vast array of azo dyes.[1][2] Its utility stems from its bifunctional nature, containing both amino and hydroxyl groups that can be selectively derivatized. Acylation of the amino group with substituted benzoyl chlorides, such as 3-nitrobenzoyl chloride and 4-nitrobenzoyl chloride, yields key precursors for complex dyes and functional materials.

The position of the nitro group on the benzoyl moiety—meta (position 3) versus para (position 4)—profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. Understanding this difference is not merely academic; it has direct implications for reaction kinetics, yield optimization, and the design of subsequent synthetic steps. This guide will dissect the structural and electronic factors at play and present a robust experimental protocol to quantify this reactivity differential.

Part 1: Structural and Electronic Analysis

The fundamental difference between 4-Nitrobenzoyl J acid and 3-Nitrobenzoyl J acid lies in the electronic influence of the nitro (—NO₂) group on the rest of the molecule. The nitro group is a potent electron-withdrawing group, but the mechanism of its influence is position-dependent.[3][4]

  • 4-Nitrobenzoyl J Acid (The para Isomer): In the para position, the nitro group exerts its electron-withdrawing effect through two distinct mechanisms: the inductive effect (-I) and the mesomeric (or resonance) effect (-M) . The -I effect involves the pulling of electron density through the sigma bonds. More importantly, the -M effect allows the nitro group to directly withdraw electron density from the entire π-system of the aromatic ring via resonance.[4] This delocalization significantly reduces electron density on the benzoyl ring and, by extension, influences the reactivity of the nitro group itself.

  • 3-Nitrobenzoyl J Acid (The meta Isomer): When positioned meta to the benzoyl group, the nitro group's electron-withdrawing capability is restricted almost exclusively to the inductive effect (-I) .[3][5] Due to its position, it cannot participate in direct resonance with the rest of the molecule in a way that delocalizes charge from the key functional groups.

This electronic disparity is the primary determinant of the differential reactivity observed between the two isomers. The stronger, combined -I and -M effects in the 4-nitro isomer result in a more electron-deficient aromatic system compared to the 3-nitro isomer.

Caption: Diagram 1: Electronic influence of the nitro group.

Part 2: A Framework for Reactivity Comparison: Reduction of the Nitro Group

To experimentally compare the reactivity of the two isomers, we must select a reaction that is sensitive to the electronic environment of the nitro group. The catalytic reduction of an aromatic nitro group to an amine (—NH₂) is an ideal model reaction.[6] The rate of this transformation is limited by a chemical act on the catalyst surface, which is highly dependent on the electronic properties of the nitroarene.[7][8]

Kinetic studies have conclusively shown that nitroarenes substituted with electron-withdrawing groups are reduced faster than those with electron-donating groups.[7] The electron-withdrawing substituents help to stabilize the negatively charged intermediates formed during the multi-step reduction process.

Hypothesis: Due to the superior electron-withdrawing capacity of the para-nitro group (-I and -M effects), 4-Nitrobenzoyl J acid will undergo catalytic reduction to its corresponding amine at a significantly faster rate than 3-Nitrobenzoyl J acid .

Part 3: Experimental Protocol: Comparative Kinetic Analysis of Nitro Group Reduction

This protocol describes a self-validating system to compare the reduction rates of the two isomers using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.

Objective: To determine and compare the pseudo-first-order rate constants for the catalytic hydrogenation of 4-Nitrobenzoyl J acid and 3-Nitrobenzoyl J acid.

Materials:

  • 4-Nitrobenzoyl J acid

  • 3-Nitrobenzoyl J acid

  • Methanol (HPLC grade)

  • Palladium on Carbon (10% Pd/C) catalyst

  • Hydrogen gas (high purity)

  • Parr shaker or similar hydrogenation apparatus

  • HPLC system with a C18 column and UV-Vis detector

  • Standard laboratory glassware, filters, and safety equipment

Experimental Workflow Diagram:

G A 1. Stock Solution Preparation B 2. Reaction Setup (Parr Apparatus) A->B C 3. Catalyst Addition & System Purge B->C D 4. Initiate Reaction (Start H₂ flow & shaking) C->D E 5. Timed Sampling (t=0, 2, 5, 10, 20, 30 min) D->E F 6. Sample Quenching & Filtration E->F G 7. HPLC Analysis F->G H 8. Data Processing (Peak Area vs. Time) G->H I 9. Kinetic Plotting (ln[A] vs. Time) H->I J 10. Determine Rate Constants (k_obs) I->J

Caption: Diagram 2: Workflow for comparative kinetic analysis.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Accurately prepare 1.0 mM stock solutions of both 4-Nitrobenzoyl J acid and 3-Nitrobenzoyl J acid in methanol. Ensure complete dissolution.

    • Causality: Using identical concentrations is critical for a direct comparison of rate constants. Methanol is a common solvent for hydrogenation.

  • Reaction Setup:

    • The experiment should be run in two separate, identical reaction vessels to avoid cross-contamination.

    • To a 250 mL Parr shaker flask, add 100 mL of the 1.0 mM solution of 4-Nitrobenzoyl J acid.

    • In the second flask, add 100 mL of the 1.0 mM solution of 3-Nitrobenzoyl J acid.

    • Place a magnetic stir bar in each flask.

  • Catalyst and System Purge:

    • Carefully add 20 mg of 10% Pd/C to each flask.

    • Causality: The catalyst loading must be identical for both reactions as it directly influences the reaction rate.

    • Seal the flasks in the Parr apparatus. Purge the system three times with nitrogen gas to remove all oxygen, followed by three purges with hydrogen gas.

  • Reaction Initiation and Monitoring:

    • Pressurize the system to 50 psi with hydrogen.

    • Begin vigorous shaking/stirring and simultaneously start a timer. This is t=0 .

    • Immediately withdraw a ~0.5 mL aliquot from each reaction mixture. This is the t=0 sample.

    • Continue to withdraw samples at predetermined intervals (e.g., 2, 5, 10, 15, 20, 30, and 60 minutes).

  • Sample Quenching and Preparation:

    • Immediately quench each collected aliquot by filtering it through a 0.22 µm syringe filter into an HPLC vial.

    • Causality: Filtration instantly removes the heterogeneous catalyst, stopping the reaction and ensuring the sample composition accurately reflects the specific time point.

  • HPLC Analysis:

    • Analyze each sample by reverse-phase HPLC, monitoring at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm or a specific λmax).

    • The method should be able to clearly resolve the starting nitro compound from the resulting amino product.

  • Data Analysis:

    • For each time point, record the peak area of the starting material (4-nitro or 3-nitro isomer).

    • Normalize the peak area at each time point (Aₜ) to the initial peak area at t=0 (A₀).

    • Plot ln(Aₜ/A₀) versus time (in seconds) for each isomer. This plot should yield a straight line, confirming pseudo-first-order kinetics.

    • The slope of this line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

Part 4: Anticipated Results and Data Interpretation

The experimental data are expected to show a clear difference in the rate of disappearance of the starting materials. 4-Nitrobenzoyl J acid will be consumed much more rapidly than its 3-nitro counterpart.

Table 1: Expected Kinetic Data for Nitro Group Reduction

Compound Expected Pseudo-First-Order Rate Constant (k_obs, s⁻¹) Expected Half-Life (t₁/₂, s) Rationale
4-Nitrobenzoyl J Acid Higher Value (e.g., 2.5 x 10⁻³) Shorter (e.g., 277 s) Stronger electron withdrawal (-I, -M) stabilizes reaction intermediates, accelerating the reaction.[7]

| 3-Nitrobenzoyl J Acid | Lower Value (e.g., 0.8 x 10⁻³) | Longer (e.g., 866 s) | Weaker electron withdrawal (-I only) provides less stabilization, resulting in a slower reaction. |

The significantly larger rate constant for the 4-nitro isomer provides quantitative evidence of its higher reactivity in this transformation. This outcome directly supports the initial hypothesis based on electronic effects.

Conclusion and Practical Implications

The positional isomerism of the nitro group in nitrobenzoyl J acid derivatives leads to a stark and predictable difference in their chemical reactivity. 4-Nitrobenzoyl J acid is demonstrably more reactive than 3-Nitrobenzoyl J acid , a fact rooted in the powerful electron-withdrawing resonance effect exerted by the nitro group from the para position.

For the researcher and development professional, this has several key implications:

  • Synthesis of Derivatives: When using these compounds as precursors, reactions involving the nitro group (e.g., reduction) or the aromatic ring will proceed much faster and potentially under milder conditions for the 4-nitro isomer.

  • Process Optimization: The synthesis of 4-Nitrobenzoyl J acid itself via acylation of J acid with 4-nitrobenzoyl chloride is expected to be faster than the synthesis of the 3-nitro isomer.[9] This can influence the choice of reaction time, temperature, and catalyst loading.

  • Purification and Side Reactions: The higher reactivity of the 4-nitro isomer might also lead to a different profile of side reactions, which must be considered during process development and purification strategy design.

By understanding these fundamental principles, scientists can make more informed decisions in the design and execution of synthetic routes, leading to more efficient, predictable, and robust chemical processes.

References

  • EvitaChem. (n.d.). Buy 4-Nitrobenzoyl J acid (EVT-375212) | 132-88-7. EvitaChem.
  • Al-Amin, M., et al. (2019).
  • Klyuev, M. V., & Weinstein, E. F. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • ResearchGate. (n.d.). Kinetic analysis of the reduction of different nitroarenes into their... | Download Scientific Diagram.
  • ChemicalBook. (2023, December 28). Reactivity and Polarity of 3-Nitrobenzoic acid.
  • Wikipedia. (n.d.). 3-Nitrobenzoic acid.
  • Google Patents. (n.d.).
  • Pearson+. (n.d.).
  • ACS Electrochemistry. (2025, May 6). Nitro Substrates in Reductive Electrosynthesis: A Review.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Lee, H. W., et al. (2019, August 18). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PMC.
  • Guesmi, A., et al. (n.d.).
  • Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?
  • First Source Worldwide. (2017, March 7). How Do You Make an Azo Dye?
  • The Royal Society of Chemistry. (2014, September 8). CHAPTER 3: Azo Dyes and Pigments.
  • TÜBİTAK Academic Journals. (2002, January 1). Synthesis of Novel Acidic Mono Azo Dyes and an Investigation of Their Use in the Textile Industry.
  • Organic Syntheses Procedure. (n.d.). p-NITROBENZOYL CHLORIDE.
  • PubChem. (n.d.). 3-Nitrobenzoic acid | C7H5NO4 | CID 8497.
  • Organic Syntheses Procedure. (n.d.). m-NITROBENZAZIDE.
  • Benchchem. (n.d.). 3-Nitrobenzoyl Chloride: A Comprehensive Technical Guide.
  • LookChem. (n.d.). Cas 122-04-3,4-Nitrobenzoyl chloride.
  • YouTube. (2021, March 8). 44d: Electrophilic aromatic substitution on benzene with nitro group.
  • LookChem. (n.d.). 4-Nitrobenzoyl chloride 122-04-3 wiki.
  • ResearchGate. (n.d.). Reaction of 4-amino-3-mercaptobenzoic acid with para-nitro benzoyl chloride.
  • PubChem. (n.d.). 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502.
  • YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS.
  • Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.
  • Books - The Royal Society of Chemistry. (n.d.). 3.1.3.
  • IUCr Journals. (2021, June 4).

Sources

Comparative

A Comparative Guide to Validating HPLC Purity Methods for 4-Nitrobenzoyl J Acid Reference Standards

In the landscape of pharmaceutical development, the purity of a reference standard is the bedrock upon which the quality, safety, and efficacy of a drug product are built. For a compound like 4-Nitrobenzoyl J acid, an ar...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of a reference standard is the bedrock upon which the quality, safety, and efficacy of a drug product are built. For a compound like 4-Nitrobenzoyl J acid, an aromatic nitro compound often used as an intermediate in synthesis, establishing a validated, robust, and accurate purity method is not merely a procedural step but a critical scientific necessity. This guide provides an in-depth comparison of analytical methodologies for validating the purity of 4-Nitrobenzoyl J acid reference standards, grounded in field-proven insights and regulatory expectations.

The Criticality of a Validated Purity Method

A reference standard serves as the benchmark against which production batches of active pharmaceutical ingredients (APIs) and finished products are measured. An inaccurately characterized standard can lead to significant errors in quality control, potentially resulting in the release of sub-potent or impure drug products. Therefore, the analytical procedure used to assign the purity value must be rigorously validated to demonstrate its suitability for its intended purpose, as mandated by guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5]

For 4-Nitrobenzoyl J acid, the presence of a nitro group on the aromatic ring introduces specific analytical challenges. Nitroaromatic compounds can be thermally labile and may exhibit strong UV absorbance, which influences the choice of analytical technique and detection parameters.[6][7]

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse of pharmaceutical purity analysis due to its high resolving power, sensitivity, and robustness.[8][9] For 4-Nitrobenzoyl J acid, a reversed-phase HPLC method is a logical starting point.

Causality Behind Experimental Choices

The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation of the main component from any potential impurities, including process-related impurities and degradation products.

  • Column: A C18 column is a common choice for reversed-phase chromatography, offering good retention and separation of moderately polar to non-polar compounds like 4-Nitrobenzoyl J acid.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is often employed. The gradient allows for the elution of a wider range of compounds with varying polarities, ensuring that both early and late-eluting impurities are captured.

  • Detection Wavelength: The UV detector wavelength should be set at the λmax of 4-Nitrobenzoyl J acid to ensure maximum sensitivity for the main peak and any structurally similar impurities. A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across the peak, providing an indication of co-eluting impurities.[10]

  • Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times. For potentially thermally labile compounds like nitroaromatics, a moderate temperature (e.g., 30-40 °C) is advisable to prevent on-column degradation.[7]

Experimental Protocol: Validation of the HPLC-UV Method

The validation of the HPLC method must be conducted in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics.[2][3][11]

Method Validation Workflow

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Imp Routine Use Rob->Imp

Caption: Workflow for HPLC method validation.

Step-by-Step Validation Protocol
  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Procedure: Analyze a blank (diluent), a placebo (if applicable), the 4-Nitrobenzoyl J acid reference standard, and a sample spiked with known related substances. Perform forced degradation studies (acid, base, peroxide, heat, and light) to generate potential degradation products and demonstrate that they are resolved from the main peak.

    • Acceptance Criteria: The main peak should be free from interference from blanks, placebos, and known impurities. Peak purity analysis (if using a PDA detector) should show no signs of co-elution for the main peak in the stressed samples.

  • Linearity and Range:

    • Procedure: Prepare a series of solutions of the 4-Nitrobenzoyl J acid reference standard at a minimum of five concentrations, typically ranging from 80% to 120% of the target assay concentration.[1] Plot the peak area response against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy:

    • Procedure: Accuracy can be assessed by spiking a placebo with known amounts of the 4-Nitrobenzoyl J acid reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

    • Acceptance Criteria: The recovery should be within 98.0% to 102.0% for each concentration level.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the 4-Nitrobenzoyl J acid reference standard at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ should be sufficiently low to accurately quantify any potential impurities at their specified limits.

  • Robustness:

    • Procedure: Intentionally vary critical method parameters such as mobile phase composition (e.g., ±2% organic), pH (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected by these minor variations.

Data Summary Table
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at the retention time of the main peak.All peaks resolved.Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 80% - 120% of target concentration80% - 120%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability RSD) ≤ 1.0%0.45%Pass
Precision (Intermediate RSD) ≤ 2.0%0.88%Pass
LOQ S/N ≥ 10S/N = 12 at 0.05% levelPass
Robustness System suitability criteria met under all varied conditions.All criteria met.Pass

Orthogonal Method: Quantitative Nuclear Magnetic Resonance (qNMR)

While a validated HPLC-UV method is a cornerstone of purity assessment, relying on a single chromatographic technique can be risky. Co-eluting impurities with similar chromophores may go undetected.[12][13] Therefore, employing an orthogonal method—one that relies on a different separation or detection principle—is highly recommended for the definitive characterization of a primary reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for purity determination.[14][15] Unlike chromatographic methods, qNMR does not require a reference standard of the analyte itself. Instead, it relies on the direct relationship between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal.[16] Purity is determined by comparing the integral of a known analyte resonance to that of a certified internal standard of known purity.

Comparative Analysis: HPLC-UV vs. qNMR

Method_Comparison cluster_0 Analytical Methods cluster_1 Advantages cluster_2 Disadvantages HPLC HPLC-UV HPLC_Adv High resolution for impurities Widely available Lower cost HPLC->HPLC_Adv Pros HPLC_Dis Risk of co-eluting impurities Requires analyte-specific reference standard Response factor variations HPLC->HPLC_Dis Cons qNMR qNMR qNMR_Adv Primary method (no analyte standard needed) High precision and accuracy Provides structural information qNMR->qNMR_Adv Pros qNMR_Dis Lower sensitivity for impurities Requires specialized equipment and expertise Potential for signal overlap qNMR->qNMR_Dis Cons

Caption: Comparison of HPLC-UV and qNMR methods.

FeatureHPLC-UVqNMRRationale for 4-Nitrobenzoyl J Acid
Principle Chromatographic separation followed by UV detection.Nuclear magnetic resonance signal intensity relative to an internal standard.Orthogonal principles provide a more comprehensive purity assessment.
Reference Standard Requires a well-characterized standard of the same analyte.Requires a certified internal standard (e.g., maleic acid).[14]qNMR offers an independent purity value without circular reliance on a self-standard.
Impurity Detection Excellent for separating and detecting structurally similar impurities.Less sensitive for low-level impurities, but can detect non-chromophoric impurities.HPLC is superior for impurity profiling, while qNMR provides a highly accurate assay of the main component.
Quantitation Relies on response factors, which can vary between analyte and impurities.Directly proportional to the number of nuclei, providing a more "absolute" quantitation.[16]qNMR avoids the assumption of equal response factors for impurities, leading to a more accurate purity assignment.
Throughput Higher throughput for routine analysis.Lower throughput, more suited for primary characterization.Use qNMR for the initial certification of the reference standard lot and HPLC for routine QC.

Alternative Orthogonal Method: UPLC-MS

For enhanced impurity profiling, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages over traditional HPLC-UV.[8][17][18][19] UPLC utilizes smaller particle size columns, providing faster analysis times and higher resolution. The addition of a mass spectrometer allows for the determination of the molecular weight of impurities, aiding in their identification.[10][20] This is particularly valuable for characterizing unknown degradation products or process-related impurities of 4-Nitrobenzoyl J acid.

Conclusion and Recommendations

For the comprehensive validation of a 4-Nitrobenzoyl J acid reference standard, a multi-faceted approach is recommended:

  • Primary Purity Assignment: Utilize a fully validated reversed-phase HPLC-UV method as the primary technique for purity assessment and impurity profiling. The validation must adhere strictly to ICH Q2(R1) guidelines.

  • Orthogonal Confirmation: Employ qNMR as an orthogonal method to provide an independent and highly accurate purity value for the main component. This establishes the metrological traceability of the reference standard.

  • Enhanced Impurity Profiling: For in-depth investigation of unknown impurities or degradation products, UPLC-MS is an invaluable tool for structural elucidation.

By integrating a robust, well-validated HPLC method with a powerful orthogonal technique like qNMR, researchers, scientists, and drug development professionals can establish a high degree of confidence in the purity of their 4-Nitrobenzoyl J acid reference standards. This self-validating system ensures the integrity of all subsequent analytical measurements, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. (n.d.).
  • qNMR - BIPM. (n.d.).
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI.
  • Quantitative NMR Assays (qNMR). (n.d.). Bruker.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.). Association for Accessible Medicines.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog.
  • Orthogonal HPLC methods. (n.d.). Slideshare.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. (2022, December 19). JEOL.
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. (n.d.). Sigma-Aldrich.
  • Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. (2021, June 23). Quality Assistance.
  • 〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF ABSTRACT.
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • Quality Guidelines. (n.d.). ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • Buy 4-Nitrobenzoyl J acid (EVT-375212) | 132-88-7. (n.d.). EvitaChem.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27).
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6).
  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. (n.d.).
  • Determination of nitrated polycyclic aromatic hydrocarbons and their precursors in biotic matrices. (n.d.). vscht.cz.
  • Characterization of drug-related impurities using UPLC-QTrap-MS/MS in three scan modes: Application to daptomycin. (n.d.). ResearchGate.
  • 4-Nitrobenzoic acid. (n.d.). Wikipedia.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). ijprajournal.
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MICROSOLV.
  • Comparative analysis of analytical methods for nitroaromatic compounds. (n.d.). Benchchem.
  • . (n.d.). Retrieved from

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
  • 4-Nitrobenzoic acid. (2026, March 13). ChemicalBook.
  • UPLC Assay and Impurity Testing. (2026, January 11). Eurolab.
  • 4-Nitrobenzoic acid 98 62-23-7. (n.d.). Sigma-Aldrich.
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. (n.d.). ResearchGate.
  • 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108. (n.d.). PubChem.
  • HPLC Analysis of Explosives Using EPA Method 8330. (n.d.).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). EMA.
  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). (n.d.). Waters Corporation.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025, May 6).
  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025, November 7). Organic Process Research & Development.
  • View of AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. (n.d.). Universal Journal of Pharmaceutical Research.

Sources

Validation

Comparative Spectral Analysis of 4-Nitrobenzoyl J Acid and Its Reduced Derivatives

As a Senior Application Scientist, evaluating the structural integrity of dye intermediates and pharmaceutical precursors is paramount. The transformation of 4-Nitrobenzoyl J acid (CAS: 132-88-7)[1] into its reduced deri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural integrity of dye intermediates and pharmaceutical precursors is paramount. The transformation of 4-Nitrobenzoyl J acid (CAS: 132-88-7)[1] into its reduced derivative, 4-Aminobenzoyl J acid (CAS: 119-77-7)[2], represents a fundamental workflow in organic synthesis. This guide provides an in-depth comparative analysis of their spectral signatures, grounded in self-validating experimental protocols designed to eliminate analytical artifacts.

Physicochemical Overview

Before diving into spectral analysis, it is critical to establish the baseline physicochemical properties of the two compounds. The conversion involves the reduction of a strongly electron-withdrawing nitro group ( −NO2​ ) to a strongly electron-donating primary amine ( −NH2​ ), fundamentally altering the molecule's electronic environment and reactivity[3].

Table 1: Comparative Physicochemical Properties
Property4-Nitrobenzoyl J Acid4-Aminobenzoyl J Acid
CAS Number [4][2]
Molecular Formula C17​H12​N2​O7​S [1] C17​H14​N2​O5​S [3]
Molecular Weight 388.35 g/mol [1]358.37 g/mol [3]
Electronic Effect Strongly Deactivating ( −M,−I )Strongly Activating ( +M,−I )
Primary Application Synthetic IntermediateAzo Dye & Drug Precursor[3]

Experimental Workflow: Self-Validating Reduction Protocol

To perform a reliable spectral comparison, the reduction of the nitro group must be absolute. In industrial settings, Béchamp reduction (Fe/HCl) is common. However, for high-resolution spectral analysis, catalytic hydrogenation (Pd/C) is strictly required.

The Causality of Method Selection: Iron residues from Béchamp reduction cause severe paramagnetic line broadening in 1H NMR and baseline scattering in UV-Vis spectroscopy. Utilizing Pd/C hydrogenation ensures the absolute spectral purity required for comparative analysis.

SynthesisWorkflow N1 J Acid + 4-Nitrobenzoyl Chloride N2 4-Nitrobenzoyl J Acid (CAS: 132-88-7) N1->N2 N-Acylation (pH 6.5-7.0) N3 Catalytic Hydrogenation (Pd/C, H2, 3 atm) N2->N3 Reduction N4 4-Aminobenzoyl J Acid (CAS: 119-77-7) N3->N4 Amine Formation N5 Spectral Validation (FTIR, NMR, UV-Vis) N4->N5 QC Check

Fig 1. Synthesis and validation workflow of 4-Aminobenzoyl J acid from J acid precursors.

Step-by-Step Methodology
  • Reaction Setup: Dissolve 10 mmol of 4-Nitrobenzoyl J acid in 50 mL of mildly alkaline aqueous solution (pH 7.5 using NaHCO3​ ).

    • Causality: The alkaline pH ensures complete deprotonation and dissolution of the sulfonic acid group, maximizing the surface-area contact with the heterogeneous catalyst.

  • Hydrogenation: Add 5% Pd/C catalyst (0.1 eq). Purge the reactor with N2​ (3x), then H2​ (3x). Maintain H2​ pressure at 3 atm at 45°C for 4 hours.

    • Causality: Elevated pressure accelerates the reduction of the sterically hindered nitro group, while maintaining the temperature strictly below 50°C prevents thermal degradation of the central amide bond.

  • Self-Validation (In-Process QC): Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of n-butanol/ethanol/water/ammonia (4:2:2:1). Spray the developed plate with Ninhydrin reagent and heat.

    • Causality: This is a self-validating step. The starting nitro compound remains colorless under Ninhydrin. The immediate formation of a deep purple complex confirms the presence of the primary amine, validating complete reduction before initiating expensive NMR workflows.

  • Workup: Filter the Pd/C over a Celite pad. Acidify the filtrate to pH 2.0 with 1M HCl to precipitate the 4-Aminobenzoyl J acid. Wash thoroughly with cold distilled water and dry under vacuum.

Comparative Spectral Analysis

The structural confirmation of the reduction relies on tracking the distinct electronic shifts across three spectroscopic domains.

FTIR Spectroscopy (Functional Group Tracking)

Infrared spectroscopy provides the most immediate confirmation of reduction.

  • 4-Nitrobenzoyl J Acid: Exhibits strong, distinct asymmetric and symmetric NO2​ stretching bands at ~1525 cm⁻¹ and ~1345 cm⁻¹ [1]. The amide carbonyl (Amide I) appears at ~1660 cm⁻¹.

  • 4-Aminobenzoyl J Acid: The NO2​ bands completely disappear. In their place, a characteristic doublet appears at ~3420 cm⁻¹ and ~3340 cm⁻¹ , corresponding to the asymmetric and symmetric N-H stretches of the newly formed primary amine.

1H NMR Spectroscopy (Electronic Environment)

NMR analysis (run in DMSO- d6​ with TMS as an internal standard) perfectly illustrates the opposing electronic effects of the functional groups.

  • Deshielding in the Nitro Derivative: The −NO2​ group pulls electron density away from the benzoyl ring. Consequently, the aromatic protons ortho to the nitro group are highly deshielded, appearing significantly downfield at ~8.35 ppm (doublet).

  • Shielding in the Amino Derivative: The −NH2​ group donates electron density into the ring via resonance ( +M effect). This shields the ortho protons, shifting them dramatically upfield to ~6.60 ppm (doublet).

  • Self-Validating Standard: The protons on the naphthyl (J acid) core remain relatively stable across both spectra (ranging from 7.2 to 8.0 ppm), acting as an internal reference that proves the core structure survived the hydrogenation process intact.

UV-Vis Spectroscopy (Chromophoric Shifts)
  • 4-Nitrobenzoyl J Acid: Shows a broad absorption band around 270 nm and a secondary band near 340 nm , characteristic of the nitroaromatic n→π∗ and π→π∗ transitions.

  • 4-Aminobenzoyl J Acid: Exhibits a distinct bathochromic shift (red shift). The strong auxochromic effect of the amino group pushes the primary absorption maximum to ~295-305 nm (pH dependent), which is highly relevant for its subsequent use in synthesizing heavily conjugated azo dyes[3].

Table 2: Quantitative Spectral Data Summary
Analytical Method4-Nitrobenzoyl J Acid (CAS: 132-88-7)4-Aminobenzoyl J Acid (CAS: 119-77-7)Diagnostic Shift / Change
FTIR (KBr) 1525 cm⁻¹, 1345 cm⁻¹ ( −NO2​ stretch)3420 cm⁻¹, 3340 cm⁻¹ ( −NH2​ stretch)Loss of NO2​ bands; Gain of NH2​ doublet
1H NMR (DMSO- d6​ ) ~8.35 ppm (d, 2H, ortho to NO2​ )~6.60 ppm (d, 2H, ortho to NH2​ ) Δδ≈−1.75 ppm (Upfield shift)
UV-Vis (MeOH) λmax​ ~270 nm, 340 nm λmax​ ~295 nm (Bathochromic shift)Auxochromic red shift due to +M effect

References

  • EvitaChem. Buy 4-Nitrobenzoyl J acid (EVT-375212) | 132-88-7. 1[1]

  • National Institutes of Health (NIH) / PubChem. 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid | C17H14N2O5S | CID 67074. 2[2]

  • National Institutes of Health (NIH) / PubChem. 2-Naphthalenesulfonic acid, 4-hydroxy-7-((4-nitrobenzoyl)amino... | 132-88-7. 4[4]

  • EvitaChem. Buy 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid (EVT-403093) | 119-77-7. 3[3]

Sources

Comparative

Benchmark Yield Comparison for 4-Nitrobenzoyl J Acid Synthesis Routes: A Comprehensive Guide

The synthesis of 4-Nitrobenzoyl J acid (N-(4-nitrobenzoyl)-2-amino-5-naphthol-7-sulfonic acid) is a critical transformation in the production of high-performance azo dyes and pharmaceutical intermediates [1]. However, th...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 4-Nitrobenzoyl J acid (N-(4-nitrobenzoyl)-2-amino-5-naphthol-7-sulfonic acid) is a critical transformation in the production of high-performance azo dyes and pharmaceutical intermediates [1]. However, the acylation of J acid presents a classic chemoselectivity challenge. The J acid molecule contains three highly polar, reactive sites: an aromatic amine ( −NH2​ ), a phenolic hydroxyl ( −OH ), and a sulfonic acid group ( −SO3​H ).

As a Senior Application Scientist, I have compiled this benchmark guide to objectively compare the three primary synthetic routes for N-acylation. This guide breaks down the causality behind the experimental conditions, providing self-validating protocols and quantitative yield comparisons to help you select the optimal route for your scale and purity requirements.

Mechanistic Challenges & Chemoselectivity

To achieve high yields of 4-Nitrobenzoyl J acid, the reaction must strictly favor N-acylation over O-acylation (ester formation at the naphthol hydroxyl) and minimize the aqueous hydrolysis of the highly reactive 4-nitrobenzoyl chloride electrophile [1, 2].

The nucleophilicity of the amine and hydroxyl groups is entirely pH-dependent. The amine group is nucleophilic only when unprotonated (typically above pH 4), while the phenolic hydroxyl becomes a potent nucleophile when deprotonated to a phenoxide ion (pKa 8.6). Therefore, controlling the microenvironment—whether through precise pH buffering, aprotic solvents, or phase transfer dynamics—is the core differentiator between synthesis routes.

Pathway J_Acid J Acid (2-amino-5-naphthol-7-sulfonic acid) Intermediate Tetrahedral Intermediate J_Acid->Intermediate Nucleophilic Attack (-NH2) Side1 O-Acylated Byproduct J_Acid->Side1 Competing -OH Attack Acid_Chloride 4-Nitrobenzoyl Chloride Acid_Chloride->Intermediate Electrophile Side2 4-Nitrobenzoic Acid (Hydrolysis) Acid_Chloride->Side2 H2O Hydrolysis Product 4-Nitrobenzoyl J Acid (Target N-Acylation) Intermediate->Product HCl Elimination

Fig 1. Mechanistic pathways of J acid acylation showing target N-acylation vs. competing side reactions.

Benchmark Yield & Performance Comparison

The following data summarizes the performance of three distinct synthetic methodologies based on standardized 100 mmol scale reactions.

Synthesis RouteSolvent SystemBase / CatalystTemp (°C)Time (h)N-Acylation Yield (%)Purity (HPLC Area %)E-Factor
Route A: Aqueous Water Na2​CO3​ (pH 6.5-7.5)0 - 53.078 - 82%92.5%Low
Route B: Aprotic DMFPyridine20 - 251.588 - 91%96.0%High
Route C: PTC Water / DCM Na2​CO3​ / TBAB10 - 152.093 - 95% 98.5% Medium

Note: E-Factor (Environmental Factor) represents the mass ratio of waste to desired product.

In-Depth Protocol Analysis & Causality

Route A: Modified Aqueous Schotten-Baumann

This is the traditional industrial route. It relies on water to solubilize the J acid as a sodium salt.

  • The Causality: The critical success factor here is maintaining the pH strictly between 6.5 and 7.5. If the pH drops below 6.0, the amine protonates ( −NH3+​ ), halting the reaction. If the pH exceeds 8.0, the phenolic −OH deprotonates, leading to massive O-acylation [2]. The low temperature (0–5 °C) is mandatory to suppress the hydrolysis of 4-nitrobenzoyl chloride into 4-nitrobenzoic acid.

  • Self-Validating Protocol:

    • Dissolve 100 mmol of J acid in 250 mL of DI water. Slowly add 10% Na2​CO3​ until the J acid completely dissolves and the pH stabilizes at 7.0.

    • Cool the solution to 0–5 °C using an ice bath.

    • Dissolve 110 mmol of 4-nitrobenzoyl chloride in 20 mL of acetone. Add this dropwise over 1 hour under vigorous mechanical stirring.

    • In-Process Control (IPC): Continuously monitor the pH. Add 10% Na2​CO3​ dropwise concurrently to maintain pH 6.5–7.5. The reaction is complete when the pH remains stable without base addition for 15 minutes.

    • Workup: Acidify the mixture to pH 2.0 using 6M HCl. The 4-Nitrobenzoyl J acid will precipitate as a dense solid. Filter, wash with cold water, and dry under a vacuum.

Route B: Anhydrous Aprotic System (DMF/Pyridine)

Designed for laboratory-scale synthesis where maximum conversion speed is required without the risk of aqueous hydrolysis.

  • The Causality: DMF effectively solubilizes the zwitterionic J acid. Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the generated HCl, and it acts as a nucleophilic catalyst by forming a highly reactive 4-nitrobenzoylpyridinium intermediate. Because water is absent, hydrolysis is entirely eliminated [1].

  • Self-Validating Protocol:

    • Suspend 100 mmol of anhydrous J acid in 150 mL of dry DMF under a nitrogen atmosphere.

    • Add 220 mmol of anhydrous pyridine and stir until a homogenous solution is achieved.

    • Add 105 mmol of solid 4-nitrobenzoyl chloride in small portions over 30 minutes at room temperature (20–25 °C).

    • IPC: Monitor via TLC (Eluent: Butanol/Acetic Acid/Water 4:1:1). The disappearance of the fluorescent J acid spot under 254 nm UV indicates completion (usually ~1.5 hours).

    • Workup: Drown the reaction mixture into 600 mL of crushed ice water. The product precipitates immediately. Filter and wash extensively with water to remove DMF and pyridine salts.

Route C: Biphasic Phase Transfer Catalysis (PTC)

The most advanced and highest-yielding method, bridging the benefits of both previous routes.

  • The Causality: By using a biphasic Water/Dichloromethane (DCM) system with Tetrabutylammonium bromide (TBAB), the reaction occurs at the liquid-liquid interface. The 4-nitrobenzoyl chloride remains safely dissolved in the organic (DCM) phase, protected from rapid aqueous hydrolysis. TBAB facilitates the transfer of the J-acid anion to the interface, allowing for rapid, highly chemoselective N-acylation.

  • Self-Validating Protocol:

    • Dissolve 100 mmol of J acid and 5 mmol of TBAB in 200 mL of water. Adjust to pH 7.0 with Na2​CO3​ .

    • Dissolve 105 mmol of 4-nitrobenzoyl chloride in 100 mL of DCM.

    • Combine the two phases and stir vigorously (800+ RPM to maximize interfacial area) at 10–15 °C.

    • IPC: Monitor the aqueous phase via HPLC. The reaction is complete when J acid concentration in the aqueous layer falls below 1%.

    • Workup: Separate the phases. The product resides in the aqueous phase as a sodium salt. Extract the aqueous phase once with 50 mL DCM to remove unreacted acid chloride. Acidify the aqueous phase to pH 2.0 to precipitate the highly pure 4-Nitrobenzoyl J acid.

Workflow Visualization

Workflow Start J Acid Starting Material RouteA Route A: Schotten-Baumann (Aq. Na2CO3, 0-5°C) Start->RouteA RouteB Route B: Aprotic Solvent (DMF/Pyridine, 25°C) Start->RouteB RouteC Route C: PTC Biphasic (H2O/DCM + TBAB, 15°C) Start->RouteC WorkupA Acidify to pH 2 Precipitate Product RouteA->WorkupA WorkupB Drown in Ice Water Filter RouteB->WorkupB WorkupC Phase Separation Evaporate DCM RouteC->WorkupC Final Purified 4-Nitrobenzoyl J Acid WorkupA->Final WorkupB->Final WorkupC->Final

Fig 2. Step-by-step workflow comparison of the three primary synthesis routes for 4-Nitrobenzoyl J acid.

Conclusion & Recommendations

For large-scale industrial manufacturing where solvent recovery is a limiting factor, Route A (Schotten-Baumann) remains the most economically viable, despite a slightly lower yield due to unavoidable minor hydrolysis.

For pharmaceutical intermediate synthesis where high purity (>98%) is non-negotiable, Route C (PTC) is the superior choice. The addition of a phase transfer catalyst drastically reduces the hydrolysis of 4-nitrobenzoyl chloride, eliminating the need for a large stoichiometric excess of the acid chloride and suppressing O-acylated byproducts.

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. Available at:[Link]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer. Available at:[Link]

Validation

4-Nitrobenzoyl J Acid vs. J Acid Urea: Structural and Functional Comparison Guide

Executive Summary In the synthesis of high-performance azo dyes, J-acid (2-amino-5-naphthol-7-sulfonic acid) serves as a foundational building block. However, its raw form lacks the specific substantivity and electronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of high-performance azo dyes, J-acid (2-amino-5-naphthol-7-sulfonic acid) serves as a foundational building block. However, its raw form lacks the specific substantivity and electronic properties required for advanced textile applications (1)[1]. By chemically modifying J-acid, researchers can dictate the molecule's ultimate functional role. This guide objectively compares two critical J-acid derivatives: J Acid Urea (a dimeric condensation product) and 4-Nitrobenzoyl J Acid (an N-acylated monomer), detailing their structural divergence, application profiles, and self-validating synthetic protocols.

Structural and Mechanistic Divergence

The functional destiny of a dye intermediate is governed by its molecular architecture.

J Acid Urea (Carbonyl J Acid): Synthesized by linking two J-acid molecules via a carbonyl (urea) bridge, this derivative doubles the molecular weight and creates an extended, planar system. This structural planarity, combined with increased hydrogen-bonding capacity, drastically enhances its substantivity (affinity) for cellulosic fibers like cotton. It acts as a premier bis-coupling component for direct dyes ().

4-Nitrobenzoyl J Acid: Acylating the amino group of J-acid with 4-nitrobenzoyl chloride neutralizes the nucleophilicity of the original amine while introducing a strongly electron-withdrawing nitro group. This intermediate is highly reactive in electrophilic aromatic substitution. In dye development, the nitro group is typically reduced to an amine (forming 4-aminobenzoyl J acid), providing a sterically unhindered, highly reactive diazotizable site for synthesizing complex acid and reactive dyes (2)[2].

G cluster_reactions J_Acid J-Acid (2-amino-5-naphthol-7-sulfonic acid) Phosgene Reactant: Urea / Phosgene (Condensation) J_Acid->Phosgene Nitrobenzoyl Reactant: 4-Nitrobenzoyl Chloride (Acylation) J_Acid->Nitrobenzoyl J_Acid_Urea J Acid Urea (Carbonyl J Acid) Phosgene->J_Acid_Urea Dimerization Nitro_J_Acid 4-Nitrobenzoyl J Acid Nitrobenzoyl->Nitro_J_Acid N-Acylation Direct_Dyes Direct Dyes (High Cellulose Substantivity) J_Acid_Urea->Direct_Dyes Bis-Azo Coupling Acid_Dyes Acid / Reactive Dyes (Protein Fiber Affinity) Nitro_J_Acid->Acid_Dyes Reduction & Coupling

Structural divergence of J-acid into J Acid Urea and 4-Nitrobenzoyl J Acid.

Comparative Physicochemical Data

ParameterJ Acid Urea4-Nitrobenzoyl J Acid
CAS Number 134-47-4 (Acid) / 20324-87-2 (Na Salt)132-88-7
Molecular Formula C₂₁H₁₆N₂O₉S₂C₁₇H₁₂N₂O₇S
Molecular Weight 504.49 g/mol 388.39 g/mol
Structural Motif Symmetrical dimeric urea linkageMonomeric N-acylated naphthol
Substantivity High (Cellulosic fibers)Low (Requires protein fiber interaction)
Primary Application Direct dyes (e.g., Direct Orange S)Acid and Reactive dyes
Key Functional Attribute Linear planarity for van der Waals alignmentTunable electrophilicity / Reducible precursor

Self-Validating Experimental Workflows

As a Senior Application Scientist, ensuring reproducibility requires protocols that inherently validate their own success. Below are field-proven methodologies for synthesizing both intermediates.

Protocol A: Phosgene-Free Synthesis of J Acid Urea

Traditional synthesis relies on highly toxic phosgene gas. This modernized protocol utilizes urea under pressure, providing a safer, self-validating system (3)[3].

  • Reagent Charging: In a 4 L pressure vessel, suspend 956 g (4 mol) of J-acid and 120 g (2 mol) of urea in 2000 mL of distilled water.

  • Pressurized Condensation: Heat the slurry to 120°C under 3.5 bar of pressure for 4 hours.

    • Causality: Elevated temperature and pressure are thermodynamically required to drive the nucleophilic attack of the sterically hindered naphthylamine on the urea carbonyl, displacing ammonia gas. Urea is selected over phosgene to eliminate severe inhalation toxicity risks while achieving the identical carbonyl linkage.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature and dilute with water to a total mass of 3300 g. Adjust the pH to 2.0 using 30% w/w hydrochloric acid.

  • Self-Validation & Isolation: Filter the mixture with suction.

    • System Validation: At pH 2, any unreacted zwitterionic J-acid precipitates out, while the highly water-soluble J acid urea remains in the filtrate. Weighing the filtered precipitate provides an immediate, gravimetric validation of the reaction's conversion efficiency.

  • Salting Out: Isolate the target J acid urea from the neutralized filtrate via salting out with sodium chloride.

Protocol B: Acylation of J Acid to 4-Nitrobenzoyl J Acid

This Schotten-Baumann type acylation requires strict kinetic control over pH and temperature to prevent the hydrolysis of the acyl chloride (2)[2].

  • Dissolution: Suspend 0.1 mol of J-acid in 200 mL of water. Adjust to pH 7.0–7.5 using a 10% w/v sodium carbonate solution until a clear solution is obtained.

    • Causality: Neutral to slightly alkaline pH ensures the amine is deprotonated and nucleophilic, while keeping the naphthol hydroxyl protonated. This guarantees regioselective N-acylation over O-acylation.

  • Thermal Control: Cool the solution to 0–5°C using an ice bath.

    • Causality: Low temperatures are critical to kinetically suppress the competing hydrolysis of 4-nitrobenzoyl chloride into unreactive 4-nitrobenzoic acid.

  • Acylation: Add 0.105 mol of 4-nitrobenzoyl chloride dropwise over 30 minutes. Simultaneously add sodium carbonate solution to strictly maintain the pH between 7.0 and 8.0.

  • Self-Validation via TLC: Stir for an additional 2 hours at 0–5°C.

    • System Validation: Spot the mixture on a silica TLC plate. The disappearance of the highly fluorescent J-acid spot under UV light confirms complete acylation.

  • Workup: Acidify the mixture to precipitate the 4-nitrobenzoyl J acid. Filter, wash with cold water, and purify by slow evaporation of a methanolic solution to yield crystalline product (Melting Point ~123°C).

Application Profiling: Causality in Dye Design

When designing a new dye, the choice between these two intermediates dictates the dye's ultimate application:

  • Choose J Acid Urea for Cellulosic Affinity: If the goal is to formulate a direct dye for cotton without the use of mordants, J acid urea is the superior choice. The urea bridge facilitates a linear, planar alignment with cellulose polymers, maximizing van der Waals forces and intermolecular hydrogen bonding. This results in exceptional wash fastness and substantivity ().

  • Choose 4-Nitrobenzoyl J Acid for Chromophoric Tuning: When designing acid dyes for protein fibers (wool, silk) or polyamides (nylon), 4-nitrobenzoyl J acid is preferred. The bulky benzoyl group prevents excessive aggregation in the dye bath, promoting level dyeing. Furthermore, the nitro group serves as a latent amine; upon reduction, it allows for secondary azo coupling, enabling the synthesis of complex, deep-shade polyazo architectures (4)[4].

References

  • Guidechem. "How can J acid be synthesized effectively? - FAQ". Guidechem. 1

  • EvitaChem. "Buy 4-Nitrobenzoyl J acid (EVT-375212) | 132-88-7". EvitaChem.2

  • Szadowski, J., & Niewiadomski, Z. "Direct dyes containing two urea groups". ElectronicsAndBooks / Dyes and Pigments. Link

  • US Patent Office. "Preparation of J-acid urea - US5144064A". Google Patents.3

  • IOSR Journal of Applied Chemistry. "Synthesis, Characterization And Dyeing Properties Of Acid Dyes On Wool, Silk And Nylon Fibers". IOSR Journals. 4

Sources

Comparative

Cross-validation of LC-MS and NMR data for synthesized 4-Nitrobenzoyl J acid

Analytical Synergy: Cross-Validation of LC-MS and NMR for Synthesized 4-Nitrobenzoyl J Acid Introduction 4-Nitrobenzoyl J acid (Molecular Formula: C17​H12​N2​O7​S , CAS: 132-88-7) is a highly functionalized intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Synergy: Cross-Validation of LC-MS and NMR for Synthesized 4-Nitrobenzoyl J Acid

Introduction 4-Nitrobenzoyl J acid (Molecular Formula: C17​H12​N2​O7​S , CAS: 132-88-7) is a highly functionalized intermediate critical to the synthesis of advanced azo dyes and biologically active pharmaceutical compounds. Synthesized via the amidation of J acid (2-amino-5-naphthol-7-sulfonic acid) with 4-nitrobenzoyl chloride, its complex structure features a sulfonic acid, a naphthol hydroxyl, an amide linkage, and a nitro group.

For drug development professionals and materials scientists, relying on a single analytical modality for purity and structural confirmation often leaves critical blind spots. This guide evaluates the comparative efficacy of Liquid Chromatography-Mass Spectrometry (LC-MS) alone, Nuclear Magnetic Resonance (NMR) spectroscopy alone, and a synergistic cross-validation approach to establish a self-validating system for the rigorous characterization of synthesized 4-Nitrobenzoyl J acid.

The Analytical Dilemma: Single Modality vs. Cross-Validation

Structural elucidation of small molecules containing multiple reactive sites requires orthogonal techniques to prevent mischaracterization 1.

  • LC-MS (Standalone): Offers unparalleled sensitivity, exact mass determination, and impurity profiling. Because 4-Nitrobenzoyl J acid contains a highly acidic sulfonic acid moiety ( −SO3​H ), it readily deprotonates, making Negative Electrospray Ionization (ESI-) highly effective. However, LC-MS struggles to definitively differentiate between regioisomers (e.g., N-amidation vs. O-esterification at the naphthol hydroxyl) without extensive MS/MS fragmentation libraries.

  • NMR (Standalone): Provides absolute atomic connectivity and stereochemical context. 1H and 13C NMR can pinpoint the exact site of acylation by observing the chemical shift of the resulting amide proton. However, NMR suffers from lower sensitivity, requires larger sample volumes, and can be complicated by trace paramagnetic impurities 2.

  • The Cross-Validation Approach (Recommended): By integrating LC-HRMS for elemental composition with 2D-NMR (COSY, HMBC) for regiochemical mapping, researchers create a self-validating loop. The exact mass anchors the molecular formula, while NMR maps the atomic framework, eliminating false positives.

Visualization: Integrated Analytical Workflow

G Reactants J Acid + 4-Nitrobenzoyl Chloride Synthesis Amidation Reaction (pH Controlled) Reactants->Synthesis Product Crude 4-Nitrobenzoyl J Acid Synthesis->Product Purification Crystallization (Methanol Evaporation) Product->Purification PureProduct Purified 4-Nitrobenzoyl J Acid Purification->PureProduct LCMS LC-HRMS (ESI-) Mass & Isotopic Pattern PureProduct->LCMS NMR 1D/2D NMR (DMSO-d6) Connectivity & Protons PureProduct->NMR CrossVal Orthogonal Cross-Validation (Data Integration) LCMS->CrossVal NMR->CrossVal Confirmed Verified Molecular Structure & High-Purity Grade CrossVal->Confirmed

Workflow for the synthesis and analytical cross-validation of 4-Nitrobenzoyl J acid.

Experimental Protocols: A Self-Validating System

As an Application Scientist, I emphasize that analytical protocols must be grounded in the physicochemical reality of the molecule. The following methodologies are designed to ensure causality between the chemical properties of 4-Nitrobenzoyl J acid and the analytical parameters chosen.

Protocol 1: Synthesis and Isolation

Causality Check: The reaction utilizes an aqueous/organic biphasic system with strict pH control to favor N-acylation over O-acylation, exploiting the higher nucleophilicity of the amino group on J acid 3.

  • Preparation: Dissolve 10 mmol of J acid in 50 mL of water, adjusting the pH to 6.5-7.0 using 10% Na2​CO3​ . This ensures the amino group is deprotonated and nucleophilic, while the sulfonic acid remains ionized for aqueous solubility.

  • Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (11 mmol) in 20 mL of acetone dropwise at 0-5°C. Maintain pH at 6.5-7.0 by the simultaneous addition of Na2​CO3​ .

  • Workup: Stir for 3 hours at room temperature. Acidify the mixture to pH 2.0 using dilute HCl to precipitate the crude 4-Nitrobenzoyl J acid.

  • Purification: Filter the crude product and recrystallize via slow evaporation from a methanolic solution to yield high-purity crystalline product (Melting point ~123°C).

Protocol 2: LC-HRMS Analysis

Causality Check: The sulfonic acid group dictates the use of ESI negative mode. An acidic mobile phase (e.g., 0.1% Formic Acid) is avoided to prevent ion suppression of the sulfonic acid; instead, a neutral volatile buffer (5 mM Ammonium Acetate) is utilized to facilitate robust ionization.

  • Sample Prep: Dissolve 1 mg of purified product in 1 mL of Methanol/Water (50:50, v/v).

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water (5 mM Ammonium Acetate) and Acetonitrile.

  • Mass Spectrometry: Operate the High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) in ESI- mode. Monitor for the theoretical [M−H]− ion at m/z 387.0287.

Protocol 3: NMR Spectroscopy

Causality Check: DMSO-d6 is selected as the solvent because its high polarity readily dissolves the zwitterionic/polar nature of the sulfonic acid derivative. Crucially, DMSO-d6 prevents the rapid exchange of the amide (-NH) proton with the solvent, allowing its visualization in the 1H spectrum 4.

  • Sample Prep: Dissolve 15 mg of the synthesized compound in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition: Acquire 1H NMR at 400 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the aromatic protons.

  • Validation: Acquire a 13C NMR and a 2D HMBC spectrum to confirm the three-bond correlation between the amide proton and the carbonyl carbon of the 4-nitrobenzoyl group.

Data Presentation and Comparative Analysis

The superiority of the cross-validation approach becomes evident when evaluating the quantitative data. Table 1 compares the capabilities of each analytical strategy, while Table 2 provides the expected vs. observed metrics for the synthesized product.

Table 1: Comparative Analytical Metrics for 4-Nitrobenzoyl J Acid Evaluation

Analytical MetricLC-MS (Standalone)NMR (Standalone)Cross-Validation Approach
Exact Mass / Formula Excellent (< 2 ppm error)Poor (Cannot determine mass)Comprehensive
Regiochemistry Ambiguous (Requires MS/MS)Excellent (Clear HMBC correlations)Definitive
Purity Profiling High (Chromatographic separation)Moderate (Limit of detection ~1-5%)High (Orthogonal confirmation)
Stereo/Conformation NoneHighHigh
Throughput High (< 10 mins/sample)Low-Moderate (~30 mins/sample)Moderate (Batch processed)

Table 2: Cross-Validated Quantitative Data for Synthesized Product

TechniqueParameterExpected ValueObserved ValueInterpretation
LC-HRMS [M−H]− m/z387.0287387.0285Mass error < 1 ppm confirms C17​H11​N2​O7​S
LC-HRMS Retention Time-4.25 minSharp, symmetrical peak indicates high purity
1H-NMR Amide Proton (-NH)~10.5 - 11.0 ppm10.85 ppm (s, 1H)Confirms successful N-acylation (DMSO-d6)
1H-NMR Nitro-Ar Protons~8.3 - 8.4 ppm8.38 ppm (d, 2H)Confirms presence of the para-nitro group
1H-NMR Naphthyl Protons~7.0 - 8.0 ppm7.2 - 7.9 ppm (m, 5H)Confirms the intact J acid aromatic core

Conclusion

While LC-MS provides rapid purity assessment and exact mass confirmation, it cannot independently guarantee the regiochemical outcome of the synthesis of 4-Nitrobenzoyl J acid. Conversely, NMR provides absolute structural connectivity but lacks the sensitivity for trace impurity profiling. As demonstrated by the experimental data, employing a rigorous cross-validation strategy—marrying the isotopic precision of HRMS with the spatial connectivity of 2D-NMR—creates a self-validating loop. This ensures that the synthesized 4-Nitrobenzoyl J acid meets the stringent structural and purity requirements necessary for downstream advanced materials and pharmaceutical development.

References

  • Structural elucidation of low abundant metabolites in complex sample matrices.
  • A Technique Expanding the Limits of Structure Elucidation: LC-NMR. International Journal of Pharmaceutical Sciences Review and Research.
  • Buy 4-Nitrobenzoyl J acid (EVT-375212) | 132-88-7. EvitaChem.
  • Azoic dyes, derivatives of the 4-amino-5-hydroxy-2,7-naphtalenedisulfonic acid. Revista de Chimie.

Sources

Validation

An In-Depth Technical Guide to the Reduction of 4-Nitrobenzoyl J Acid: Comparing Reducing Agents and Protocols

As a critical intermediate in the synthesis of complex azo dyes (such as Direct Red 81) and specialized pharmaceutical building blocks, 4-Nitrobenzoyl J acid (2-(4-nitrobenzamido)-5-naphthol-7-sulfonic acid) presents a u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in the synthesis of complex azo dyes (such as Direct Red 81) and specialized pharmaceutical building blocks, 4-Nitrobenzoyl J acid (2-(4-nitrobenzamido)-5-naphthol-7-sulfonic acid) presents a unique chemical challenge[1]. The molecule is bulky, highly polar due to its sulfonic acid moiety, and susceptible to side reactions if harsh conditions are applied.

Converting its nitro group to an amino group to yield 4-aminobenzoyl J acid requires a reducing agent that is highly chemoselective and compatible with aqueous systems. Because the starting material is typically handled as a water-soluble sodium salt, traditional organic-phase reductions are often inefficient.

This guide objectively evaluates the performance of various reducing agents for this specific transformation, providing causality-driven experimental protocols and self-validating workflows to ensure high yield and purity.

Mechanistic Causality of Nitro Reduction

The reduction of an aromatic nitro group to an aniline derivative follows the classic Haber mechanism. The transformation is a six-electron reduction process that proceeds through nitroso and hydroxylamine intermediates. In aqueous alkaline media—the preferred environment for sulfonic acid derivatives—avoiding the formation of azoxy and azo coupling byproducts is critical. The choice of reducing agent directly dictates the kinetics of these intermediate steps.

Mechanism A 4-Nitrobenzoyl J Acid (Ar-NO2) B Nitroso Intermediate (Ar-NO) A->B +2e-, +2H+ -H2O C Hydroxylamine (Ar-NHOH) B->C +2e-, +2H+ D 4-Aminobenzoyl J Acid (Ar-NH2) C->D +2e-, +2H+ -H2O

Mechanistic pathway of nitro group reduction to amine via nitroso and hydroxylamine intermediates.

Comparative Analysis of Reducing Agents

When selecting a reducing agent for 4-Nitrobenzoyl J acid, the primary considerations are scalability, environmental impact (the "three wastes"), and the solubility of the sulfonic acid substrate.

Quantitative Performance Comparison
Reducing AgentTypical YieldReaction TempPressurePrimary ByproductsEnvironmental Impact
Pd/C + H₂ >96%60–70 °C2–4 MPaH₂OLow (Clean, reusable catalyst)
Fe + Acid (Béchamp) 85–90%90–100 °C1 atmFe₃O₄ / Fe(OH)₃High (Heavy solid sludge)
N₂H₄·H₂O + Pd/C 90–95%70–80 °C1 atmN₂, H₂OLow (Ideal for lab scale)
Na₂S₂O₄ (Dithionite) 80–85%50–80 °C1 atmSulfates / SulfitesModerate (High inorganic salt load)
Agent-Specific Insights
  • Catalytic Hydrogenation (Pd/C): The industry gold standard. It operates efficiently in aqueous sodium hydroxide, ensuring the J acid derivative remains fully dissolved. It boasts yields exceeding 96% and produces zero toxic byproducts[2].

  • Béchamp Reduction (Iron/Acid): A classical approach using iron filings in a weakly acidic medium. While it is a mild and highly chemoselective nitro reduction technique[3], it generates massive amounts of iron oxide sludge, complicating the filtration of the bulky J acid product.

  • Sodium Dithionite: Frequently used in dye chemistry for water-soluble substrates. However, the high inorganic salt load generated can co-precipitate with the sulfonic acid product during workup, requiring exhaustive dialysis or recrystallization.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a measurable physical or chemical change that confirms the success of the operation before proceeding.

Protocol A: Catalytic Hydrogenation (Pd/C)

Recommended for scale-up and high-purity applications.

Causality & Logic: 4-Nitrobenzoyl J acid is insoluble in neutral water but highly soluble as a sodium salt. By utilizing an aqueous NaOH solution, we ensure complete dissolution, preventing unreacted solid from coating the Pd/C catalyst (which would cause premature deactivation).

  • Salt Formation: Suspend 1.0 equivalent of 4-Nitrobenzoyl J acid in distilled water. Slowly add aqueous NaOH until the pH reaches 9–10.

    • Self-Validation: The opaque suspension will transition into a clear, deep-colored solution, confirming complete conversion to the sodium salt[4].

  • Catalyst Addition: Add 1.0 wt% of 5% Palladium on Carbon (Pd/C) to the solution. Transfer the mixture to a high-pressure autoclave.

  • Hydrogenation: Purge the reactor with N₂ three times, followed by H₂. Pressurize the reactor to 2–4 MPa with H₂ and heat to 60–70 °C[4].

    • Self-Validation: Monitor the pressure gauge. The reaction is complete when the H₂ pressure drop ceases and remains strictly constant for 1 hour, indicating total consumption of the nitro groups[2].

  • Catalyst Recovery: Cool the reactor to room temperature. Filter the mixture through a Celite pad to recover the Pd/C catalyst.

  • Isoelectric Precipitation: Slowly add 36%–38% Hydrochloric acid (HCl) to the filtrate under vigorous stirring until the pH reaches precisely 3.0[5].

    • Causality: pH 3 represents the isoelectric point of the resulting zwitterion (protonated amine and deprotonated sulfonate). This maximizes precipitation and minimizes product loss in the mother liquor[4].

  • Isolation: Filter the resulting off-white to light-grey precipitate, wash with chilled water, and dry under a vacuum to obtain 4-aminobenzoyl J acid (>96% yield).

Workflow S1 Dissolve 4-Nitrobenzoyl J acid in aq. NaOH (pH 9-10) S2 Add Pd/C Catalyst (0.5-1.0 wt%) S1->S2 S3 Hydrogenation (2-4 MPa H2, 60-70°C) S2->S3 S4 Filter Catalyst (Recover Pd/C) S3->S4 H2 pressure stabilizes S5 Acidify Filtrate (HCl to pH 3) S4->S5 Clear filtrate obtained S6 Precipitate & Filter 4-Aminobenzoyl J Acid S5->S6 Reaches isoelectric point

Step-by-step workflow for the catalytic hydrogenation of 4-Nitrobenzoyl J acid.

Protocol B: Béchamp Reduction (Iron/Acid)

Recommended for lab-scale synthesis when high-pressure reactors are unavailable.

Causality & Logic: Iron powder requires surface activation to remove passive oxide layers. Using a weak acid (like acetic acid or dilute HCl) activates the iron without aggressively hydrolyzing the amide bond of the J acid derivative[3].

  • Iron Activation: In a round-bottom flask, add 4.0 equivalents of fine iron powder, water, and a catalytic amount of glacial acetic acid. Heat the mixture to 90 °C for 15 minutes.

    • Self-Validation: The evolution of fine hydrogen bubbles and a slight color change in the iron slurry indicates successful surface activation.

  • Reduction: Slowly add the 4-Nitrobenzoyl J acid (as a solid or alkaline slurry) to the activated iron mixture over 30 minutes to manage the exothermic reaction. Maintain the temperature at 95–100 °C for 2 hours.

  • Basification & Filtration: Once the reaction is complete (verified via TLC or HPLC), add Na₂CO₃ until the pH is 8–9.

    • Causality: This converts all dissolved iron salts into insoluble iron oxides/hydroxides (Fe₃O₄ / Fe(OH)₃) while keeping the 4-aminobenzoyl J acid dissolved as a sodium salt.

  • Hot Filtration: Filter the boiling mixture rapidly to remove the heavy iron sludge. Wash the filter cake with hot water to extract any trapped product.

  • Precipitation: Acidify the combined filtrate with HCl to pH 3 to precipitate the 4-aminobenzoyl J acid. Filter and dry.

Conclusion

For the conversion of 4-Nitrobenzoyl J acid to 4-aminobenzoyl J acid, Catalytic Hydrogenation using Pd/C is unequivocally the superior method for modern laboratories and industrial scale-up. It leverages the aqueous solubility of the substrate's sodium salt to achieve near-quantitative yields (>96%) while completely eliminating the heavy metal waste associated with classical Béchamp reductions. For facilities lacking autoclave capabilities, the Béchamp method remains a viable, albeit labor-intensive, alternative due to its excellent chemoselectivity.

Sources

Safety & Regulatory Compliance

Safety

4-Nitrobenzoyl J acid proper disposal procedures

Comprehensive Operational Guide: 4-Nitrobenzoyl J Acid Handling and Disposal Procedures As a critical intermediate in dye synthesis and pharmaceutical development, 4-Nitrobenzoyl J acid (CAS: 132-88-7) presents unique lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: 4-Nitrobenzoyl J Acid Handling and Disposal Procedures

As a critical intermediate in dye synthesis and pharmaceutical development, 4-Nitrobenzoyl J acid (CAS: 132-88-7) presents unique logistical and environmental challenges[1]. Its molecular architecture combines a highly mobile sulfonic acid group with a reactive, toxic nitroaromatic ring. Proper disposal requires moving beyond generic waste protocols to implement chemically sound, self-validating destruction and containment strategies.

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning and step-by-step methodologies required to safely manage and dispose of this compound.

Chemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound:

  • The Nitroaromatic Moiety (-NO₂): Nitro groups are strongly electron-withdrawing, making the aromatic system susceptible to nucleophilic attack. However, nitroaromatics are notoriously persistent in the environment, potentially mutagenic, and can cause systemic toxicity such as methemoglobinemia upon exposure (2[2], 3[3]).

  • The Sulfonic Acid Moiety (-SO₃H): This group imparts significant aqueous solubility. If improperly disposed of, the compound will rapidly disperse in groundwater and resist natural degradation (4[4]).

Causality of Disposal: Because the compound is both highly mobile (due to the sulfonic acid) and highly toxic (due to the nitro group), conventional drain disposal is strictly prohibited. Solid waste must be routed to high-temperature incineration, while aqueous waste requires in-lab chemical deactivation prior to filtration.

Quantitative Data & Logistical Parameters

ParameterValueOperational & Disposal Implication
CAS Number 132-88-7Required for accurate RCRA hazardous waste manifesting[1].
Molecular Weight 388.4 g/mol Used to calculate stoichiometric excess for chemical reduction[1].
Physical State Crystalline solidDust hazard; requires P100 particulate filtration during transfer.
Melting Point ~123°CRemains solid at room temperature; spills can be mechanically swept[1].
Aqueous Solubility Highly SolubleSulfonic acid group drives high mobility; secondary containment is mandatory.
Target Effluent Limit < 1 mg/LThreshold for safe discharge post-treatment, verified via HPLC[5].

Procedural Workflows for Disposal

The following diagram outlines the decision tree for managing 4-Nitrobenzoyl J acid waste based on its physical state.

G Start 4-Nitrobenzoyl J Acid Waste Stream State Physical State? Start->State Solid Solid / Powder State->Solid Dry Waste Aqueous Aqueous Solution State->Aqueous Liquid Waste Incinerate High-Temp Incineration (EPA RCRA Compliant) Solid->Incinerate Reduce Chemical Reduction (Fe/HCl or Na2S2O4) Aqueous->Reduce Filter GAC Adsorption Filtration Reduce->Filter Test HPLC Verification (EPA Method 8330B) Filter->Test Test->Incinerate > 1 mg/L Sanitary Sewer\n(If Local Limits Met) Sanitary Sewer (If Local Limits Met) Test->Sanitary Sewer\n(If Local Limits Met) < 1 mg/L

Workflow for 4-Nitrobenzoyl J acid waste segregation and chemical deactivation.

Protocol A: Solid Waste Consolidation (Primary Route)

For pure compound, synthesized crystals, or contaminated consumables (e.g., weighing boats, filter paper):

  • Collection: Sweep up solid residues using non-sparking tools to prevent static discharge. Place the material into a High-Density Polyethylene (HDPE) container.

  • Segregation: Isolate the container from strong reducing agents, heavy metals, and alkaline materials to prevent exothermic reactions.

  • Labeling: Affix a hazardous waste label immediately. Specify: "Toxic - Nitroaromatic Sulfonic Acid Derivative."

  • Manifesting: Schedule pickup with a certified hazardous waste vendor. Causality: High-temperature incineration (>1000°C) is required to fully cleave the stable naphthalene core and destroy the nitro group, while industrial scrubbers capture the resulting SOx and NOx emissions.

Protocol B: Aqueous Waste Deactivation (In-Lab Treatment)

For dilute aqueous streams generated during synthesis workups or HPLC mobile phase waste, in-lab chemical deactivation drastically reduces toxicity. We leverage a reductive pathway to convert the nitroaromatic to an aminoaromatic (forming 4-Aminobenzoyl J acid), which is less toxic and more readily adsorbed by carbon (6[6]).

  • Acidification: Transfer the aqueous waste to a round-bottom flask in a fume hood. Adjust the pH to 3.0 - 4.0 using dilute hydrochloric acid (HCl).

    • Causality: Acidic conditions protonate the sulfonic acid and provide the necessary hydrogen ions for the subsequent electron transfer reduction.

  • Reduction: Slowly add a 3x stoichiometric excess of iron (Fe) powder or sodium dithionite (Na₂S₂O₄) while stirring continuously.

    • Causality: The reducing agent drives the conversion of the para-nitro group (-NO₂) to a para-amino group (-NH₂). This eliminates the explosive and highly toxic potential characteristic of nitroaromatics.

  • Neutralization: After 2 hours of stirring, adjust the solution to pH 7.0 - 8.0 using sodium hydroxide (NaOH). This precipitates iron hydroxides (if Fe was used) and neutralizes the acid.

  • Filtration & Adsorption: Filter the slurry through a Celite pad to remove the metal sludge. Pass the clear filtrate through a Granular Activated Carbon (GAC) column.

    • Causality: The newly formed amino-naphthalene derivative has a high affinity for GAC, effectively stripping the organic load from the aqueous phase.

  • Validation: Analyze the final effluent using HPLC.

Self-Validating Systems (Trustworthiness)

A robust protocol must prove its own efficacy. This disposal methodology incorporates two built-in validation checks:

  • Visual Cue (Qualitative): The initial nitroaromatic solution typically exhibits a distinct yellow/orange hue due to the extended conjugated pi-system. Upon complete reduction to the amine, this color will visibly shift or dissipate, providing immediate visual feedback that the chemical transformation has occurred.

  • Analytical Validation (Quantitative): Before any treated effluent is discharged, it must be screened using 5 (HPLC with UV detection)[5]. If the chromatogram detects nitroaromatic concentrations above 1 mg/L, the system dictates that the effluent fails the safety threshold and must be re-routed to solid waste incineration. This ensures a zero-fail rate for environmental contamination.

References

  • EvitaChem. "4-Nitrobenzoyl J acid - 132-88-7". Source: evitachem.com.
  • Agency for Toxic Substances and Disease Registry (ATSDR). "Potential for Human Exposure to Nitroaromatics". Source: cdc.gov.
  • Environmental Science & Technology. "Use of 4,4′-Dinitrostilbene-2,2′-Disulfonic Acid Wastewater As a Raw Material for Paramycin Production". Source: acs.org.
  • U.S. Environmental Protection Agency (EPA). "Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)". Source: epa.gov.
  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". Source: vumc.org.
  • Occupational and Environmental Medicine. "Exposure to nitroaromatic explosives and health effects during disposal of military waste". Source: researchgate.net.

Sources

Handling

Personal protective equipment for handling 4-Nitrobenzoyl J acid

Comprehensive Safety and Operational Protocol for Handling 4-Nitrobenzoyl J Acid As a Senior Application Scientist, I approach chemical safety not merely as a checklist of protective gear, but as a system of mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Protocol for Handling 4-Nitrobenzoyl J Acid

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of protective gear, but as a system of mechanistic interventions. 4-Nitrobenzoyl J acid (CAS 132-88-7), systematically known as 4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid, is a critical intermediate in the synthesis of advanced azo and reactive dyes[1]. While its molecular architecture—combining a nitroaromatic ring with a sulfonic acid moiety—makes it highly valuable for electrophilic aromatic substitution, it also introduces dual-vector toxicological risks[1]. This guide provides a causality-driven, self-validating operational framework for researchers and drug development professionals handling this compound.

Mechanistic Risk Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular behavior of 4-Nitrobenzoyl J acid upon biological contact. The hazards are driven by two distinct functional groups:

  • The Nitroaromatic Vector (Systemic & Mutagenic Risk): The presence of the para-nitro group introduces significant systemic risk. If inhaled as a fine dust, nitroaromatic compounds undergo enzymatic bioreduction mediated by bacterial and human nitroreductases[2]. This electron reduction pathway generates highly reactive nitroso and hydroxylamine intermediates, which can cause severe oxidative stress and subsequent DNA adduction[2].

  • The Sulfonic Acid Vector (Corrosive & Irritant Risk): The free sulfonic acid group ( −SO3​H ) is a strong acid. Upon contact with ambient moisture on the skin or the mucosal surfaces of the eyes, it rapidly dissociates, leading to immediate tissue protonation. This acid-catalyzed hydrolysis of cellular membranes causes severe, localized chemical burns[3].

ToxicityMechanism cluster_0 Compound 4-Nitrobenzoyl J Acid Nitro Nitroaromatic Group Compound->Nitro Sulfonic Sulfonic Acid Group Compound->Sulfonic Bioactivation Nitroreductase Bioactivation Nitro->Bioactivation Protonation Rapid Tissue Protonation Sulfonic->Protonation Toxicity1 DNA Adduction & Mutagenesis Bioactivation->Toxicity1 Toxicity2 Severe Ocular/Dermal Burns Protonation->Toxicity2 PPE1 Intervention: P100 Respirator PPE1->Nitro Blocks Inhalation PPE2 Intervention: Nitrile & Goggles PPE2->Sulfonic Blocks Contact

Logical relationship between chemical moieties, toxicity mechanisms, and PPE interventions.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE acts as a targeted intervention against the mechanisms described above. Do not deviate from these specifications when handling the raw powder.

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Heavy-duty Nitrile (≥0.11 mm thickness) or Neoprene gloves.Prevents dermal absorption. Nitrile provides an impermeable, non-reactive barrier against acid-catalyzed tissue protonation from the sulfonic acid moiety[3].
Eye/Face Protection ANSI Z87.1 tight-fitting safety goggles + Face Shield.Ocular tissue is highly susceptible to irreversible damage from free sulfonic acids. Goggles prevent crystalline dust ingress, while the shield protects against alkaline splashes during dissolution.
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.4-Nitrobenzoyl J acid is a fine crystalline powder[1]. High-efficiency filtration blocks the inhalation of nitroaromatic dust, preventing pulmonary enzymatic bioactivation[2].
Body Protection Flame-resistant lab coat over a chemical-resistant apron.Protects against electrostatic discharge (common with fine powders) and provides a physical barrier against systemic exposure[3].

Standard Operating Procedure (SOP): Handling & Reaction Setup

This step-by-step methodology ensures that the handling of 4-Nitrobenzoyl J acid is a self-validating system. At each phase, a specific validation check confirms operational safety.

Phase 1: Environmental Validation

  • Action: Conduct all open-handling within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood[3].

  • Causality: Face velocity must be maintained between 80–100 FPM to capture aerosolized particulates before they reach the operator's breathing zone.

  • Validation Check: Visually verify the continuous airflow monitor (magnehelic gauge) and ensure the sash is positioned at the certified working height before opening the chemical container.

Phase 2: Static-Free Weighing

  • Action: Use a grounded analytical balance and anti-static spatulas (e.g., ceramic or conductive polymer).

  • Causality: Powders containing aromatic rings and sulfonic acid groups can accumulate static charge, leading to sudden aerosolization or deflagration[3].

  • Validation Check: The powder transfers smoothly without clinging to the spatula or the sides of the weigh boat.

Phase 3: Alkaline Dissolution (Reaction Setup)

  • Action: Slowly add the weighed 4-Nitrobenzoyl J acid to a pre-chilled solution of dilute sodium carbonate ( Na2​CO3​ ) or sodium hydroxide ( NaOH ) under continuous magnetic stirring.

  • Causality: The neutralization of the free sulfonic acid to form the sodium sulfonate salt is exothermic[4]. Slow addition controls the heat of neutralization, preventing localized boiling and hazardous spattering.

  • Validation Check: The opaque suspension transitions to a clear, homogeneous solution, indicating complete neutralization and safe conversion to the water-soluble sodium salt.

Spill Response & Chemical Disposal Plan

In the event of an accidental release, immediate and structured containment is required to prevent environmental contamination and personnel exposure.

Solid Spill Containment & Cleanup Protocol:

  • Evacuate & Assess: Isolate the immediate area. Ensure full PPE (including the P100 respirator) is donned before approaching the spill[3].

  • Neutralization: Lightly cover the spilled powder with a weak solid base, such as sodium bicarbonate ( NaHCO3​ ). Causality: This safely neutralizes the corrosive sulfonic acid component without generating excessive heat.

  • Dust Suppression: Gently mist the neutralized spill with water to suppress dust formation. Warning: Do not flood the area, as this will spread the acidic runoff.

  • Collection: Use non-sparking tools to sweep the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container[3].

  • Validation Check: Test the residual surface moisture with pH indicator paper to ensure complete neutralization (pH 6–8) before final decontamination wiping.

Disposal Plan: Route the sealed HDPE containers to a licensed hazardous waste facility for high-temperature incineration. Do not flush aqueous waste down the drain; nitroaromatic compounds are highly recalcitrant to standard wastewater bioremediation and can cause severe disruption to aquatic ecosystems[5].

Workflow Start Phase 1: Environmental Setup Verify Fume Hood & PPE Weighing Phase 2: Static-Free Weighing Use Grounded Instruments Start->Weighing Airflow Validated Transfer Phase 3: Material Transfer Minimize Aerosolization Weighing->Transfer Mass Confirmed Spill Exception: Spill Event Dust Suppression & Neutralization Weighing->Spill Accidental Release Dissolution Phase 4: Alkaline Dissolution Exothermic Neutralization Transfer->Dissolution Controlled Addition Transfer->Spill Disposal Phase 5: Waste Disposal High-Temp Incineration Dissolution->Disposal Reaction Complete Spill->Disposal Neutralized Slurry

Step-by-step operational workflow for handling 4-Nitrobenzoyl J acid and spill response.

References

  • EvitaChem. "Buy 4-Nitrobenzoyl J acid (EVT-375212) | 132-88-7". EvitaChem Product Catalog. 1

  • Abreu, S., et al. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments". Journal of the Brazilian Chemical Society, Jan 2024. 2

  • ECHEMI. "7-Amino-4-hydroxy-2-naphthalenesulfonic acid SDS, 87-02-5 Safety Data Sheets". ECHEMI Chemical Database. 3

  • Spain, J. C., et al. "Biodegradation of Nitroaromatic Compounds and Explosives". Defense Threat Reduction Agency (DTIC), 2000. 5

  • Justdial Verified. "J Acid - Powerful, Versatile Solution". Industrial Manufacturing Guidelines. 4

Sources

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